molecular formula C16H23NO6 B1503873 Boc-3,5-Dimethoxy-L-phenylalanine

Boc-3,5-Dimethoxy-L-phenylalanine

Cat. No.: B1503873
M. Wt: 325.36 g/mol
InChI Key: UXDUTJCMSPPINN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-Dimethoxy-L-phenylalanine is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

UXDUTJCMSPPINN-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of Boc-3,5-Dimethoxy-L-phenylalanine: A Catalytic Asymmetric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Boc-3,5-Dimethoxy-L-phenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical non-canonical amino acid (NCAA) scaffold used extensively in peptidomimetic drug design. The 3,5-dimethoxy substitution pattern confers unique electronic properties and metabolic stability compared to native phenylalanine, making it a valuable tool for modulating peptide potency and proteolytic resistance.

This guide departs from traditional, low-yield racemic resolutions. Instead, it details a catalytic asymmetric synthesis route. This approach ensures high enantiomeric excess (>99% ee), scalability, and atom economy, aligning with modern pharmaceutical process standards.

Strategic Retrosynthesis

To achieve the target L-isomer with high fidelity, we employ a convergent strategy. The retrosynthetic analysis disconnects the target molecule at the


-carbon chiral center, tracing back to a dehydro-amino acid precursor formed via a Horner-Wadsworth-Emmons (HWE) condensation.
Diagram 1: Retrosynthetic Analysis & Forward Logic

Retrosynthesis Target This compound (Target Molecule) Precursor Dehydro-Amino Acid Intermediate (Z-isomer preferred) Precursor->Target Asymmetric Hydrogenation (Rh-DuPhos) SM1 3,5-Dimethoxybenzaldehyde (Starting Material A) SM1->Precursor HWE Condensation (DBU/DCM) SM2 Boc-phosphonoglycinate trimethyl ester (Starting Material B) SM2->Precursor HWE Condensation

Caption: Strategic disconnection showing the convergent assembly of the dehydro-amino acid followed by enantioselective hydrogenation.

Core Experimental Protocol

Phase 1: Horner-Wadsworth-Emmons (HWE) Condensation

Objective: Synthesize Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)acrylate. Rationale: The HWE reaction is preferred over the Erlenmeyer azlactone synthesis here because it allows for the direct installation of the Boc-protecting group and the methyl ester, streamlining the downstream workflow.

Reagents:

  • 3,5-Dimethoxybenzaldehyde (1.0 equiv)

  • Boc-phosphonoglycinate trimethyl ester (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Boc-phosphonoglycinate trimethyl ester and anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool to 0°C. Add DBU dropwise. The solution will turn slightly yellow, indicating ylide formation. Stir for 15 minutes.

  • Addition: Add 3,5-dimethoxybenzaldehyde dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as the less polar spot.

  • Workup: Quench with 1N HCl (cold). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane to obtain the Z-isomer predominantly (crucial for high ee in the next step).

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the alkene to yield the L-amino acid derivative. Catalyst Choice: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate ([(S,S)-Et-DuPhos-Rh(COD)]BF₄). Why this Catalyst? Rh(I)-DuPhos complexes are the industry gold standard for hydrogenating dehydro-amino acids. They operate fast (high TOF) and typically yield ee >99% for phenylalanine derivatives by rigidly binding the substrate via the amide carbonyl and the alkene.

Protocol:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve the dehydro-amino acid substrate in degassed MeOH (0.1 M concentration).

  • Catalyst Loading: Add the Rh-catalyst (substrate:catalyst ratio 500:1 to 1000:1).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3 cycles). Pressurize to 5 atm (75 psi) H₂.

  • Reaction: Stir at room temperature for 3–6 hours. Conversion is usually quantitative.

  • Purification: Concentrate the solvent. Filtration through a short pad of silica gel is usually sufficient to remove the catalyst.

Phase 3: Ester Hydrolysis (Optional)

If the free acid is required:

  • Dissolve the methyl ester in THF/H₂O (1:1).

  • Add LiOH (2.0 equiv) at 0°C. Stir until consumption of starting material (approx. 1 h).

  • Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.

Characterization & Quality Control

Trustworthiness in synthesis relies on self-validating data. The following parameters define the successful synthesis of this compound.

Data Summary Table
ParameterExpected Value / RangeMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Molecular Weight 325.36 g/mol (Free Acid)ESI-MS (

or

)
Enantiomeric Excess > 99.0%Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR (DMSO-d₆) Distinct singlets for OMe and Boc400/500 MHz NMR
1H NMR Interpretation (Predicted)
  • 
     1.35 (s, 9H):  Boc tert-butyl group.
    
  • 
     2.80 - 3.10 (m, 2H): 
    
    
    
    -CH₂ protons (diastereotopic).
  • 
     3.73 (s, 6H):  Methoxy groups at 3,5-positions (Key identifier).
    
  • 
     4.15 (m, 1H): 
    
    
    
    -CH proton.
  • 
     6.35 (t, 1H):  Aromatic proton at position 4.
    
  • 
     6.45 (d, 2H):  Aromatic protons at positions 2 and 6.
    
  • 
     7.10 (d, 1H):  Amide NH.
    
  • 
     12.50 (br s, 1H):  Carboxylic acid OH.
    
Diagram 2: Purification & QC Workflow

QC_Workflow Crude Crude Reaction Mixture Filter Filtration (Remove Catalyst) Crude->Filter HPLC Chiral HPLC Analysis (Chiralpak AD-H) Filter->HPLC Recryst Recrystallization (EtOAc/Hexane) HPLC->Recryst If ee < 99% Final Pure Boc-3,5-Dimethoxy-L-Phe HPLC->Final If ee > 99% Recryst->Final

Caption: Logic flow for purification based on enantiomeric excess (ee) determination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<90% ee) Isomer impurity in precursorEnsure the dehydro-amino acid is pure Z-isomer before hydrogenation. Recrystallize the precursor.
Incomplete Conversion Catalyst poisoningEnsure solvent (MeOH) is strictly degassed. Oxygen poisons Rh(I) catalysts instantly.
Racemization Harsh hydrolysis conditionsKeep LiOH hydrolysis at 0°C. Avoid strong heating during workup.

References

  • Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society.[1] Link

  • Schmidt, U., et al. (1992). "Amino acids and peptides; 86. Phosphonoglycine esters as useful tools in the synthesis of dehydroamino acids and amino acids." Synthesis. Link

  • Jakubowski, H. (2010). "Quality control in amino acid synthesis and translation." Wiley Interdisciplinary Reviews. Link

  • Chem-Impex International. "Boc-L-phenylalanine Characterization Data." Product Catalog. Link

Sources

An In-depth Technical Guide to Boc-3,5-Dimethoxy-L-phenylalanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-3,5-dimethoxy-L-phenylalanine (Boc-3,5-Dimethoxy-L-phenylalanine), a valuable synthetic amino acid derivative for peptide synthesis and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, and explores its applications in the development of novel peptides and therapeutic agents. The strategic placement of dimethoxy groups on the phenyl ring offers unique conformational constraints and potential for enhanced biological activity, making this building block a significant tool for medicinal chemists and peptide scientists.

Introduction: The Significance of Modified Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, is a fundamental component of many biologically active peptides, contributing to structural stability and receptor interactions. The modification of the phenyl ring provides a powerful strategy to modulate the pharmacological properties of these peptides. The introduction of methoxy substituents, as in this compound, can influence hydrophobicity, metabolic stability, and binding affinity to target receptors. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains.[1] This guide focuses specifically on the 3,5-dimethoxy substituted variant, a tool for creating peptides with potentially novel biological activities.

Physicochemical Properties

The precise physicochemical properties of this compound are crucial for its effective use in synthesis and for understanding its influence on peptide characteristics.

PropertyValueSource
Chemical Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid[2]
Synonyms N-Boc-3,5-dimethoxy-L-phenylalanine, this compound[2]
CAS Number 1213596-36-1[2][3]
Molecular Formula C₁₆H₂₃NO₆[2]
Molecular Weight 325.36 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 85 - 88 °C (for the parent compound Boc-L-phenylalanine)[5][6]
Solubility Soluble in organic solvents such as dichloromethane, dimethylformamide, and methanol. Insoluble in water.[4]
Optical Rotation [α]D²⁰ +25±1° (c = 1% in ethanol) for Boc-L-phenylalanine

Synthesis and Purification

The synthesis of this compound is a two-step process involving the synthesis of the parent amino acid, 3,5-dimethoxy-L-phenylalanine, followed by the protection of its amino group with a Boc moiety.

Synthesis of 3,5-Dimethoxy-L-phenylalanine

The synthesis of substituted phenylalanine analogs can be achieved through various established methods in organic chemistry. A common approach involves the asymmetric synthesis from a suitable benzaldehyde derivative.

Synthesis_of_Precursor cluster_0 Synthesis of 3,5-Dimethoxy-L-phenylalanine 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Intermediate Intermediate 3,5-Dimethoxybenzaldehyde->Intermediate Asymmetric Strecker or Erlenmeyer-Plöchl synthesis 3,5-Dimethoxy-L-phenylalanine 3,5-Dimethoxy-L-phenylalanine Intermediate->3,5-Dimethoxy-L-phenylalanine Hydrolysis and chiral resolution

Caption: General synthetic route to 3,5-Dimethoxy-L-phenylalanine.

Experimental Protocol: Synthesis of 3,5-Dimethoxy-L-phenylalanine (General Procedure)

This protocol outlines a general synthetic strategy. The specific reagents and conditions may require optimization.

  • Condensation: React 3,5-dimethoxybenzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride. This forms an azlactone intermediate (Erlenmeyer-Plöchl synthesis).

  • Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield the racemic N-acetyl-3,5-dimethoxyphenylalanine.

  • Enzymatic Resolution: The racemic mixture is subjected to enzymatic resolution using an acylase to selectively deacetylate the L-enantiomer, yielding L-3,5-dimethoxyphenylalanine.

  • Purification: The product is purified by recrystallization or ion-exchange chromatography.

Boc Protection of 3,5-Dimethoxy-L-phenylalanine

The protection of the amino group is a standard procedure in peptide synthesis.[7]

Boc_Protection_Workflow cluster_1 Boc Protection Workflow A Dissolve 3,5-Dimethoxy-L-phenylalanine in a suitable solvent (e.g., Dioxane/Water) B Add a base (e.g., NaOH or Triethylamine) A->B C Add Di-tert-butyl dicarbonate ((Boc)₂O) B->C D Stir at room temperature C->D E Acidify the reaction mixture D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry and concentrate the organic phase F->G H Purify the crude product G->H

Caption: Workflow for the Boc protection of 3,5-Dimethoxy-L-phenylalanine.

Experimental Protocol: N-tert-butoxycarbonylation of 3,5-Dimethoxy-L-phenylalanine

This protocol is adapted from a general procedure for the Boc protection of L-phenylalanine.[7]

  • Dissolution: Dissolve 1 equivalent of 3,5-dimethoxy-L-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1(N) sodium hydroxide solution.[7]

  • Reaction: Cool the solution in an ice bath and add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dropwise.[7]

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Work-up: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate. Extract the product into an organic solvent such as ethyl acetate.[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

Purification of this compound

Purification is critical to ensure the high purity required for peptide synthesis.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column (60-120 mesh) with a suitable solvent system, such as a mixture of chloroform and methanol.[7]

  • Elution: Load the slurry onto the column and elute with a gradient of increasing methanol concentration in chloroform (e.g., starting from 2% methanol).[7]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethanol and water.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. While specific experimental data for this compound is not widely published, the following are the expected characteristic signals based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons (a singlet around 3.8 ppm), the benzylic protons (a multiplet around 3.0 ppm), the alpha-proton (a multiplet around 4.3 ppm), and the aromatic protons.[9][10]

  • ¹³C NMR: Expected signals include those for the carbons of the Boc group, the methoxy carbons, the aromatic carbons (with characteristic shifts due to the methoxy substituents), the alpha-carbon, the beta-carbon, and the carbonyl carbon of the carboxylic acid.[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the Boc group and the carboxylic acid, and the C-O stretching of the methoxy groups.[1][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for C₁₆H₂₃NO₆ would be at m/z 325.15 (M+H)⁺ in positive ion mode.[12][13]

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of peptides with modified properties.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is traditionally used in solid-phase peptide synthesis (SPPS).[] The workflow for incorporating this compound into a growing peptide chain is as follows:

SPPS_Cycle cluster_2 Boc-SPPS Cycle Deprotection Deprotection: Remove Boc group with TFA Neutralization Neutralization: Treat with a base (e.g., DIEA) Deprotection->Neutralization Coupling Coupling: Couple with the next Boc-amino acid Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Rationale for 3,5-Dimethoxy Substitution in Drug Design

The introduction of two methoxy groups at the 3 and 5 positions of the phenyl ring can have several strategic advantages in drug design:

  • Conformational Restriction: The methoxy groups can restrict the rotation of the phenyl ring, leading to a more defined peptide conformation. This can enhance binding affinity and selectivity for a specific biological target.

  • Increased Lipophilicity: The methoxy groups can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The methoxy groups can block sites of potential metabolism on the aromatic ring, leading to a longer in vivo half-life of the peptide drug.

  • Altered Receptor Interactions: The electron-donating nature of the methoxy groups can alter the electronic properties of the aromatic ring, potentially leading to new and favorable interactions with the target receptor.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a specialized amino acid derivative that offers medicinal chemists and peptide scientists a valuable tool for the design and synthesis of novel peptides with potentially enhanced therapeutic properties. Its unique substitution pattern can impart desirable conformational, metabolic, and binding characteristics. The synthetic and purification protocols outlined in this guide provide a framework for the preparation of high-purity material essential for successful peptide synthesis and drug discovery programs. Further research into the biological effects of incorporating this analog into various peptide scaffolds is warranted to fully explore its therapeutic potential.

References

  • Canadian Science Publishing. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved from [Link]

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Dimethoxy-L-phenylalanine. Retrieved from [Link]

  • MDPI. (2023, August 4). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(3), M1709. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 22-35. Retrieved from [Link]

  • AAPPTEC. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]

  • A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-Boc-3,5-dimethoxy-L-phenylalanine. Retrieved from [Link]

  • Fritz Haber Institute. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various L-enantiomer abundances and concentrations. Retrieved from [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2025, January 15). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, April 23). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(9), 2483. Retrieved from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004, May 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Profile: Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

Boc-3,5-Dimethoxy-L-phenylalanine is a specialized non-canonical amino acid derivative used primarily in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] By incorporating electron-donating methoxy groups at the meta positions of the phenyl ring, this building block alters the electronic and steric properties of the resulting peptide. These modifications are critical for optimizing receptor binding affinity, improving metabolic stability against proteases, and tuning the hydrophobicity of therapeutic candidates.

The precise molecular weight is the fundamental anchor for stoichiometric calculations in synthesis and identity validation in Mass Spectrometry (MS).

Chemical Specifications Table
PropertySpecification
Compound Name This compound
CAS Number 1213596-36-1
Molecular Formula C₁₆H₂₃NO₆
Average Molecular Weight 325.36 g/mol
Monoisotopic Mass 325.1525 Da
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, Methanol; Insoluble in Water
Purity Standard ≥ 98% (HPLC)
SMILES CC(C)(C)OC(=O)NOC)OC)C(=O)O

Part 2: Molecular Weight Analysis & Validation

As a scientist, relying on a label is insufficient. You must understand the structural composition to validate your analytical data.

Structural Mass Breakdown

The molecular weight of 325.36 g/mol is derived from three distinct structural components. Understanding this breakdown is essential for interpreting fragmentation patterns in MS/MS analysis.

  • L-Phenylalanine Core (C₉H₁₁NO₂): The scaffold providing the alpha-carbon chirality and aromatic side chain.[1]

  • Boc Protecting Group (+C₅H₈O₂): The tert-butyloxycarbonyl group replaces one amine hydrogen.

    • Mass Shift: +100.12 Da (Boc group mass) - 1.01 Da (H) = +99.11 Da .

  • 3,5-Dimethoxy Substitution (+C₂H₄O₂): Two methoxy (-OCH₃) groups replace two aromatic hydrogens.

    • Calculation: 2 × (31.03 Da [-OCH₃] - 1.01 Da [-H]) = +60.04 Da .[1]

Total MW Calculation: 165.19 (Phe) + 99.11 (Boc shift) + 60.04 (Dimethoxy shift) ≈ 325.34 g/mol (Minor variance due to isotopic abundance averaging).

Self-Validating Protocol: LC-MS Identification

To confirm the identity of this compound before use in synthesis, execute the following Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Methodology:

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signals:

    • [M+H]⁺: 326.16 m/z (Protonated species).

    • [M+Na]⁺: 348.14 m/z (Sodium adduct—common in Boc-protected amino acids).

    • [M+H - Boc]⁺: ~226.1 m/z (Fragment showing loss of Boc group, often observed at higher cone voltages).

Part 3: Synthesis & Application Protocols

Handling and Storage
  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen). Moisture sensitivity is low, but hydrolytic degradation can occur over extended periods if exposed to humid air.

  • Stability: Stable for >2 years if stored correctly. Avoid contact with strong acids (TFA, HCl) until the deprotection step is required.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating sterically hindered or electron-rich amino acids like this compound requires modified coupling conditions to prevent racemization and ensure high yield.[1]

Coupling Workflow (Fmoc/tBu Strategy adaptation or Boc/Bzl): Note: While this is a Boc-protected amino acid, it is typically used in Boc-SPPS chemistry.[1] If used in Fmoc chemistry, the Boc group acts as a permanent N-terminal cap or requires specific cleavage strategies.[1]

Step-by-Step Coupling Procedure:

  • Activation:

    • Dissolve 3.0 equivalents (eq) of this compound in dry DMF.

    • Add 2.8 eq of HBTU (or HATU for difficult sequences) and 6.0 eq of DIEA (Diisopropylethylamine).

    • Scientist's Insight: Pre-activate for exactly 2 minutes. Extended activation can lead to ester hydrolysis or racemization at the alpha-carbon.

  • Coupling:

    • Add the activated solution to the resin-bound free amine.

    • Agitate at room temperature for 45–60 minutes.

    • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive for amines), re-couple using fresh reagents.

  • Deprotection (Boc Removal):

    • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]

    • Duration: 2 x 15 minutes.

    • Caution: The methoxy groups on the phenyl ring are electron-donating, making the ring susceptible to electrophilic aromatic substitution during cleavage. Always use scavengers (e.g., water, triisopropylsilane) in the final cleavage cocktail to prevent side reactions.

Visualization: SPPS Cycle Logic

The following diagram illustrates the logical flow of incorporating this specific derivative into a peptide chain.

SPPS_Workflow cluster_chem Chemical Species Start Resin-Peptide-NH2 Activation Activate Boc-AA (HBTU/DIEA/DMF) Start->Activation Coupling Coupling Reaction (45-60 min) Activation->Coupling QC_Check Kaiser Test (Blue = Fail, Colorless = Pass) Coupling->QC_Check Deprotection Boc Deprotection (50% TFA/DCM) QC_Check->Deprotection Pass Recouple Re-Coupling (Stronger Activation) QC_Check->Recouple Fail Next_Cycle Next Amino Acid Cycle Deprotection->Next_Cycle Recouple->Coupling AA Boc-3,5-Dimethoxy-L-Phe MW: 325.36 AA->Activation

Caption: Logical workflow for the solid-phase coupling of this compound.

Part 4: Troubleshooting & Causality

Issue: Low Coupling Efficiency

  • Cause: The 3,5-dimethoxy substitution adds steric bulk compared to native Phenylalanine.

  • Solution: Switch from HBTU to HATU or PyBOP . These reagents generate a more reactive ester species (7-azabenzotriazole ester), overcoming steric hindrance.

Issue: Side Products during Cleavage

  • Cause: The electron-rich dimethoxy-phenyl ring acts as a "trap" for carbocations generated during the removal of protecting groups (like t-butyl cations).[1]

  • Solution: Increase scavenger load. A cocktail of TFA/TIPS/H₂O (95:2.5:2.5) is recommended. Avoid using scavengers that might react with the methoxy group.

References

  • PubChem. (2025).[3][4] Boc-L-phenylalanine and Derivatives: Physical Properties and Spectra. National Library of Medicine. [Link]

  • University of California, Irvine. (2020). Standard Practices for Solid-Phase Peptide Synthesis (Nowick Lab Guide). [Link]

Sources

Technical Guide: Solubility Profiling of Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 205433-68-1 / 1213596-36-1) is a critical building block in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its solubility behavior is governed by the interplay between the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the electron-rich dimethoxy-phenyl ring, and the free carboxylic acid moiety.

This guide provides a definitive technical analysis of its solubility profile. Unlike generic datasheets, this document focuses on the causality of dissolution and provides self-validating protocols to ensure reproducibility in Solid-Phase Peptide Synthesis (SPPS) and liquid-phase purification.

Part 1: Physicochemical Profile & Solubility Mechanism

To master the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Analysis[1]
  • The Hydrophobic Driver: The Boc group eliminates the zwitterionic character of the native amino acid by capping the amine. This drastically reduces water solubility and enhances affinity for organic solvents.

  • The Electronic Modifier: The 3,5-dimethoxy substitution on the phenyl ring increases electron density. While methoxy groups are hydrogen bond acceptors, they add steric bulk and lipophilicity compared to hydroxyls.

  • The Solubilizing Handle: The free Carboxylic Acid (-COOH) is the only ionizable group. It allows dissolution in aqueous media only if the pH is raised > 7.5 (deprotonation).

Theoretical Properties
PropertyValue (Approx.)Implication for Solubility
LogP 2.8 – 3.2Highly Lipophilic. Prefers organic layers.
pKa (-COOH) ~3.8 – 4.0Requires basic buffer for aqueous solubility.
H-Bond Donors 2 (NH, OH)Capable of H-bonding with DMSO/DMF.
H-Bond Acceptors 5 (C=O x2, O-Me x2)Good solubility in protic solvents (Alcohols).

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic capability and process suitability.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingTechnical Notes & Risk Factors
Dipolar Aprotic DMF, DMSO, NMP Excellent (>100 mg/mL) Preferred for SPPS. Breaks intermolecular H-bonds effectively. Note: DMSO is difficult to remove; use DMF for coupling.
Chlorinated DCM (Dichloromethane) Good (>50 mg/mL) Ideal for liquid-phase reactions. Risk: Can cause gelation at very high concentrations (>200 mg/mL).
Alcohols Methanol, Ethanol Good (>30 mg/mL) Good for transfers/purification. Critical Risk: Avoid prolonged storage to prevent methyl ester formation (transesterification).
Ethers THF, Dioxane Moderate Useful for specific reductions. Peroxide formation risk in long-term storage.
Aqueous Water (Acidic/Neutral) Insoluble The compound will float or precipitate.
Aqueous Water (Basic, pH > 8) Soluble Soluble as the carboxylate salt (e.g., using NaHCO₃ or DIPEA).
Hydrocarbons Hexanes, Heptane Insoluble Used as Anti-Solvents. Excellent for precipitating the product during purification.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. "Clear" solutions can contain micro-aggregates that clog synthesizers. Use these protocols to validate solubility before scaling up.

Protocol A: The "Saturation Shake-Flask" Method (Gravimetric)

Purpose: Determine the exact thermodynamic solubility limit in a specific solvent.

  • Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent (e.g., DCM).

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 4 hours.

    • Check point: If fully dissolved, add more solid until precipitation is visible (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification: Carefully remove 100 µL of the supernatant, transfer to a pre-weighed aluminum pan, and evaporate the solvent (vacuum oven). Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Turbidity Test for SPPS (Go/No-Go)

Purpose: Rapidly verify if a stock solution (e.g., 0.2 M in DMF) is stable for automated synthesis.

  • Dissolve the required amount to reach 0.2 M in DMF.

  • Let stand for 1 hour at room temperature.

  • The Laser Test: Shine a laser pointer (red or green) through the vial.

    • Pass: The beam passes through with no scattering (Tyndall effect).

    • Fail: A visible beam path indicates light scattering by micro-aggregates. Do not use in synthesizer.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolubilityLogic Start Start: Boc-3,5-Dimethoxy-L-Phe Process Intended Application? Start->Process SPPS Solid Phase Synthesis (SPPS) Process->SPPS Purify Purification / Work-up Process->Purify SolventA Primary: DMF or NMP (Standard Coupling) SPPS->SolventA Check Check Aggregation (Laser Test) SolventA->Check Liquid Liquid-Liquid Extraction Purify->Liquid Chrom Flash Chromatography Purify->Chrom DCM Dissolve in DCM/EtOAc Liquid->DCM Organic Phase Hexane Precipitate with Hexanes/Ether Chrom->Hexane Gradient Elution

Caption: Decision tree for solvent selection based on application (Synthesis vs. Purification).

Part 5: Troubleshooting & Stability

Gelation in DCM

Boc-amino acids with aromatic side chains can form supramolecular gels in DCM due to


 stacking.
  • Symptom: Solution becomes viscous or jelly-like at >0.5 M.

  • Fix: Add 1-5% DMF to the DCM solution to disrupt the stacking interactions.

Storage of Solutions
  • DMF/NMP Stocks: Stable for 24-48 hours. Long-term storage can lead to slow Fmoc removal (if Fmoc were present) or racemization, though Boc is generally robust.

  • Methanol Stocks: Not Recommended for storage >12 hours. The free carboxylic acid can slowly convert to a methyl ester, capping the C-terminus and ruining the building block for peptide synthesis.

References

  • Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Sigma-Aldrich. (n.d.). Product Specification: Boc-Phe-OH. Retrieved from (Used as a baseline for Boc-Phe derivative solubility properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77857, Boc-L-phenylalanine. Retrieved from .

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][] Chemical Reviews, 109(6), 2455-2504. . (Authoritative source on stability and solubility of protecting groups).

Sources

Structural Elucidation and Purity Assessment of Boc-3,5-Dimethoxy-L-phenylalanine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the mass spectrometric analysis of Boc-3,5-Dimethoxy-L-phenylalanine , a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design.[1] We explore the ionization behavior, specific fragmentation pathways driven by the electron-rich dimethoxybenzyl moiety, and rigorous protocols for impurity profiling. This document is designed for analytical scientists requiring high-fidelity structural confirmation and purity assessment.

Part 1: Molecular Identity & Physicochemical Core[1]

Before initiating MS analysis, the analyst must understand the physicochemical properties that dictate ionization efficiency and chromatographic behavior. The 3,5-dimethoxy substitution pattern significantly increases the electron density of the aromatic ring compared to native phenylalanine, influencing both retention time (hydrophobicity) and fragment ion stability.

Table 1: Physicochemical Profile
PropertySpecificationAnalytical Relevance
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-dimethoxyphenyl)propanoic acidDefines chiral center (L-isomer) and protecting group.[1][2][3]
Formula

Basis for isotope modeling.
Monoisotopic Mass 325.1525 Da Target for High-Resolution MS (HRMS).[1]
Average Mass 325.36 DaTarget for Low-Res (Single Quad) checks.

326.1598 m/z Primary precursor ion in ESI(+).

348.1417 m/z Common adduct in salt-containing buffers.[1]

324.1452 m/z Precursor in ESI(-); useful for acid confirmation.[1]
LogP (Predicted) ~2.3 - 2.8Moderately hydrophobic; retains well on C18.[1]

Part 2: Mass Spectrometry Method Development

Ionization Strategy: The Polarity Decision

While the carboxylic acid moiety allows for Negative Mode (


) detection, Positive Mode (

)
is the industry standard for Boc-amino acids for two reasons:
  • Fragmentation Richness: Protonated precursors (

    
    ) yield informative backbone and side-chain fragments (b-ions, y-ions, immonium ions) essential for structural verification.[1] Negative mode often yields only the decarboxylated species or simple deprotonated ions.
    
  • Sensitivity: The carbamate (Boc) nitrogen and the electron-rich aromatic ring are readily protonated under acidic mobile phase conditions.

Mobile Phase Chemistry
  • Avoid TFA: Trifluoroacetic acid (TFA) causes significant ion suppression in MS.[4]

  • Use Formic Acid: A 0.1% Formic Acid (FA) solution provides sufficient acidity (

    
    ) to ensure protonation of the Boc-amine and the carboxylic acid, maximizing 
    
    
    
    abundance.

Part 3: Fragmentation Dynamics & Structural Elucidation[1][5]

The fragmentation of this compound is distinct due to the Boc protecting group and the stabilized dimethoxybenzyl cation .[1]

Primary Fragmentation Channels
  • Boc Group Elimination (The "Signature" Loss): The most labile portion is the tert-butyl group. In the gas phase, this occurs via a mechanism often described as a McLafferty-like rearrangement or charge-remote fragmentation.[1]

    • Loss of Isobutene (-56 Da): Yields the carbamic acid intermediate.[1]

    • Loss of

      
       (-44 Da):  Following isobutene loss, the carbamic acid spontaneously decarboxylates to form the free amine (protonated amino acid).
      
    • Combined Loss (-100 Da): Often observed as a single step transition from

      
      .[1]
      
  • Immonium Ion Formation: The "fingerprint" of any amino acid in MS/MS is its immonium ion (

    
    ).
    
    • Native Phe Immonium: m/z 120.[5]

    • 3,5-Dimethoxy-Phe Immonium: The addition of two methoxy groups (+60 Da) shifts this diagnostic peak to m/z 180.11 .[1] Detection of this ion confirms the specific substitution pattern on the ring.

  • Tropylium/Benzyl Cation: The 3,5-dimethoxybenzyl cation (

    
    ) is highly resonance-stabilized.[1] You will likely observe a strong peak at m/z 151.07  (Benzyl cation) or the rearranged tropylium equivalent.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the causal flow of fragmentation from the parent ion to diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 326.16 Intermediate Carbamic Acid [M+H - C4H8]+ m/z 270.10 Parent->Intermediate - Isobutene (56 Da) FreeAmine Protonated Amino Acid [M+H - Boc]+ m/z 226.11 Parent->FreeAmine - Boc Group (100 Da) Intermediate->FreeAmine - CO2 (44 Da) Immonium Immonium Ion [R-CH=NH2]+ m/z 180.11 FreeAmine->Immonium - (H2O + CO) Benzyl 3,5-Dimethoxybenzyl Cation [C9H11O2]+ m/z 151.07 FreeAmine->Benzyl Side Chain Cleavage

Caption: MS/MS fragmentation tree for this compound showing primary neutral losses and diagnostic diagnostic side-chain ions.

Part 4: Impurity Profiling & Quality Control[1]

When analyzing this raw material, specific impurities related to its synthesis and stability must be monitored.[4]

Key Impurities
Impurity TypeOriginMass ShiftTarget m/z (

)
Free Amino Acid Acidic hydrolysis of Boc group (storage/synthesis).[1]-100 Da226.11
Dimerization Self-reaction during activation/coupling.[1]~2x Mass~633.30
t-Butyl Cation Adducts Scavenging of t-butyl cation by the electron-rich ring.[1]+56 Da382.22
Des-Boc + Acetyl Capping impurity if acetic anhydride was used nearby.[1]-100 + 42 Da268.12
Racemization Check (Chiral Purity)

Crucial Note: Standard MS cannot distinguish the L-isomer from the D-isomer (enantiomers have identical mass).[1] To validate the "L" designation, you must use a Chiral Column (e.g., Chiralpak IA/IB) or derivatize with Marfey's Reagent (FDAA) to create diastereomers separable on standard C18 columns.

Part 5: Comprehensive Experimental Protocol

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the data should be rejected.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (MeOH) . (Avoid DMSO if possible, as it causes background noise).

  • Working Standard: Dilute stock 1:100 into

    
    
    
    
    
    with
    
    
    Formic Acid. Final concentration
    
    
    .
  • Blank:

    
    
    
    
    
    with
    
    
    Formic Acid.
LC-MS Conditions[1]
  • Instrument: Q-TOF or Orbitrap (preferred for mass accuracy < 5 ppm).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5%

      
       95% B (Linear Ramp)[1]
      
    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5

    
    .
    
Analytical Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in MeOH/H2O) LC LC Separation (C18, Gradient 5-95% B) Sample->LC IonSource ESI Source (+) (3.5 kV, 350°C) LC->IonSource MS1 Full Scan MS1 (m/z 100-1000) IonSource->MS1 Filter Precursor Selection (326.16 ± 1 Da) MS1->Filter Target Found? CID Fragmentation (CID) (CE: 15-30 eV) Filter->CID MS2 MS/MS Spectrum (Fragment Analysis) CID->MS2 Data Data Processing (Mass Error < 5ppm) MS2->Data

Caption: Step-by-step LC-MS/MS acquisition workflow for purity and identity confirmation.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Standard reference for ESI and fragmentation mechanisms). [1]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (Authoritative source for standard amino acid fragmentation data).

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. (Definitive review on the "mobile proton" model and immonium ion formation). [1]

  • Sigma-Aldrich. (2024).[7] Boc-Phe-OH Product Specification & MSDS. (Reference for general Boc-Phenylalanine physicochemical properties and handling).

Sources

Technical Procurement & Utilization Guide: Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement, quality control (QC), and application of Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 1213596-36-1). As a non-canonical amino acid, this building block is critical in structure-activity relationship (SAR) studies, offering unique electronic properties (electron-rich aromatic system) and steric bulk compared to native Phenylalanine or Tyrosine.

The market for substituted phenylalanines is fragmented. Researchers often face challenges regarding enantiomeric purity (%ee) and positional isomer confusion (e.g., receiving 3,4-dimethoxy instead of 3,5-dimethoxy). This guide establishes a rigorous protocol for vendor selection and incoming material validation to ensure downstream synthetic success.

Chemical Profile & Rational Design

Understanding the physicochemical behavior of this residue is prerequisite to its application. The 3,5-dimethoxy substitution pattern creates a specific electronic environment on the phenyl ring.

PropertyData / Description
Chemical Name N-(tert-Butoxycarbonyl)-3,5-dimethoxy-L-phenylalanine
CAS Number 1213596-36-1 (Primary); Note: Verify via structure search as indexing varies.
Molecular Formula C₁₆H₂₃NO₆
Molecular Weight 325.36 g/mol
Protecting Group Boc (Acid-labile, removed by TFA)
Electronic Effect Electron-donating methoxy groups increase electron density of the aryl ring (π-donor).
Solubility Soluble in DCM, DMF, DMSO; Low solubility in water.

Scientific Application Context:

  • Receptor Probing: The methoxy groups act as hydrogen bond acceptors but not donors, allowing differentiation between H-bonding and hydrophobic interactions in receptor pockets.

  • Metabolic Stability: The 3,5-substitution blocks metabolic oxidation at these positions, potentially extending the half-life of peptide drugs.

  • Fluorescence: Methoxy-substituted phenylalanines often exhibit altered fluorescence quantum yields, serving as intrinsic probes.

Commercial Supply Landscape

The supply chain for this compound is tiered. Unlike standard amino acids (e.g., Boc-Ala-OH), this is a "Tier 2" specialty building block.

Supplier Categorization
TierSupplier TypeRecommended VendorsUse Case
1 Global Catalog Bachem, Sigma-Aldrich (Merck), Chem-Impex High reliability, complete CoA, small scale (1g - 25g). Best for GLP work.
2 Building Block Specialists Enamine, Combi-Blocks, BLD Pharm Broadest inventory of analogs. Good balance of cost/quality.
3 Custom/CRO WuXi AppTec, PharmBlock Multi-kilogram scale-up. Requires strict external QC validation.
The "Isomer Trap" Warning

A common procurement failure mode is the accidental purchase of the 3,4-dimethoxy isomer (CAS: 218457-71-7) or the D-enantiomer .

  • Directive: Always search by CAS and Chemical Structure. Do not rely solely on text names in vendor portals.

Quality Control (QC) Protocol: A Self-Validating System

Trustworthiness Pillar: Do not assume the label is correct. Implement the following incoming inspection workflow. This system ensures that only material meeting >98% purity and >99% ee enters the synthesis pipeline.

QC Workflow Diagram

QC_Workflow Start Incoming Material (Boc-3,5-dimethoxy-L-Phe) Visual Visual Inspection (Color/Crystalline State) Start->Visual Solubility Solubility Test (100mg in 1mL DMF) Visual->Solubility HPLC Reverse Phase HPLC (Purity Check) Solubility->HPLC Chiral Chiral HPLC/SFC (Enantiomeric Excess) HPLC->Chiral NMR 1H-NMR (DMSO-d6) (Identity Confirmation) Chiral->NMR Decision Decision Node NMR->Decision Release RELEASE for Synthesis Decision->Release  Pass All Specs Reject REJECT / Return Decision->Reject  Fail Any Spec

Figure 1: Incoming Quality Control Workflow. A sequential failure mode analysis where any step failure triggers rejection.

Analytical Specification Table
TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white powderYellowing indicates oxidation or free amine degradation.
Purity RP-HPLC (C18)≥ 98.0% (Area)Impurities >2% can cause truncation in SPPS.
Chiral Purity Chiral HPLC/SFC≥ 99.0% ee (L-isomer)D-isomer contamination ruins secondary structure (α-helices).
Identity 1H-NMR (300+ MHz)Conforms to structureConfirm 3,5-substitution pattern (singlet ~3.7 ppm for OMe).
Specific Rotation PolarimetryMatches CoA ± 2°Quick check for gross enantiomeric errors.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Expertise & Experience: While Fmoc chemistry is standard, Boc chemistry is preferred for "difficult" sequences prone to aggregation, as the TFA deprotection breaks up secondary structures more effectively than piperidine.

Deprotection Mechanism

The Boc group is acid-labile. In the presence of Trifluoroacetic acid (TFA), it undergoes acidolysis to yield the free amine, CO₂, and isobutylene (gas).

Boc_Deprotection Substrate Boc-Protected Amine (R-NH-Boc) Intermediate Carbamic Acid Intermediate Substrate->Intermediate  + H+ Acid TFA (Acidolysis) Acid->Intermediate Products Free Amine (R-NH3+) + CO2 (gas) + Isobutylene Intermediate->Products  Spontaneous Decarboxylation

Figure 2: Acidolytic cleavage of the Boc protecting group.

Step-by-Step Coupling Protocol
  • Resin Selection: Use PAM or MBHA resin for Boc chemistry.

  • Deprotection:

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Critical Step: Scavengers (e.g., anisole) are usually not needed for Boc removal alone, but if the peptide contains Trp/Met, add 5% scavenger cocktail.

  • Neutralization:

    • Wash with DCM.

    • Neutralize with 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

  • Activation & Coupling:

    • Dissolve Boc-3,5-dimethoxy-L-Phe (3.0 eq) in minimal DMF/DCM.

    • Add HBTU (2.9 eq) and DIEA (6.0 eq).

    • Reaction Time: 45–60 minutes.

    • Monitoring: Perform Kaiser Test (Ninhydrin). If blue (positive), re-couple.

Safety Note: TFA is highly corrosive. Perform all deprotection steps in a fume hood.

References

  • ChemicalBook. (2025). N-Boc-3,5-dimethoxy-L-phenylalanine Properties and Suppliers.Link

  • Bachem. (2024).[1][2] Peptide Synthesis Guide: Boc vs Fmoc Strategies.Link

  • Organic Chemistry Portal. (2023). Boc Protecting Group Chemistry and Stability.[3]Link

  • BLD Pharm. (2025). Product Analysis: N-Boc-3,5-difluoro-L-phenylalanine (Analog Reference).Link

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of Boc-protected amines and analytical characterization.Link

Sources

Strategic Purity Assessment of Boc-3,5-Dimethoxy-L-phenylalanine: A Multi-Dimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-stakes landscape of peptide therapeutics and peptidomimetic drug development, Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 56613-61-7) serves as a critical building block. Its electron-rich aromatic ring and specific steric profile make it invaluable for modulating receptor binding affinity and proteolytic stability.

However, the "Certificate of Analysis" (CoA) provided by bulk manufacturers often masks critical quality attributes. A simple HPLC purity value of >98% is insufficient for GMP-regulated campaigns. The presence of the D-enantiomer (racemization), des-Boc precursors, or regioisomers (e.g., 3,4-dimethoxy variants) can lead to catastrophic failure in Solid Phase Peptide Synthesis (SPPS), resulting in deletion sequences or diastereomeric impurities that are impossible to purify downstream.

This guide moves beyond standard testing to establish a self-validating, multi-dimensional purity assessment framework . We treat the molecule not just as a powder, but as a system of chemical, stereochemical, and stoichiometric variables.

Dimension I: Chemical Purity (RP-HPLC)

Objective: Quantify structurally related impurities (precursors, side-products) and degradation products.

The "Ion-Suppression" Causality

Standard neutral gradients fail for Boc-amino acids. The free carboxylic acid moiety (


) exists in equilibrium between ionized and non-ionized states at neutral pH, leading to peak broadening (tailing) and poor resolution.
  • Protocol Requirement: We must use an acidic mobile phase (pH < 3.0) to fully protonate the carboxylic acid (

    
    ), forcing the molecule into a single, hydrophobic state that interacts sharply with the C18 stationary phase.
    
Experimental Protocol A: High-Resolution RP-HPLC
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the carbamate nitrogen.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)Suppresses ionization; TFA pairs with amines to sharpen peaks.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CControls viscosity and retention time reproducibility.
Detection UV 210 nm (Primary), 254 nm (Secondary)210 nm detects the amide/carbonyl; 254 nm leverages the dimethoxy-phenyl ring.

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold to elute polar salts/solvents)

  • 2-15 min: 20%

    
     80% B (Linear gradient)
    
  • 15-18 min: 80%

    
     95% B (Column wash)
    
  • 18-22 min: 20% B (Re-equilibration)

Critical Impurity Markers:

  • Des-Boc (Free Amine): Elutes earlier (more polar).

  • Benzyl-esters: If benzyl protection was used during synthesis, these elute later (highly lipophilic).

  • Boc-Tyrosine derivatives: If starting material was impure, monomethoxy variants may appear close to the main peak.

Dimension II: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (%ee). The L-isomer is the active pharmaceutical ingredient (API); the D-isomer is a potent impurity.

The "Three-Point Interaction" Logic

Reverse phase C18 cannot distinguish enantiomers. We require a Chiral Stationary Phase (CSP) that offers a "three-point interaction" (H-bonding,


 stacking, steric inclusion).
  • Selection: Polysaccharide-based columns (Amylose or Cellulose tris-carbamates) are the gold standard for N-protected amino acids.

  • Mobile Phase Physics: We use Normal Phase conditions.[1] The non-polar hexane environment forces the polar analyte to interact strongly with the polar chiral selector in the column grooves.

Experimental Protocol B: Normal Phase Chiral Separation
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H or IA (Amylose-based), 5 µm, 4.6 x 250 mmAmylose derivatives show superior selectivity for phenyl-ring containing amino acids.
Mobile Phase n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v)Critical: TFA is mandatory. Without it, the carboxylic acid drags on the column, destroying resolution.
Flow Rate 1.0 mL/minOptimized for mass transfer in normal phase.
Detection UV 230 nm or 254 nmAvoid 210 nm (Hexane/IPA cutoff is poor); use the aromatic ring absorption.
System Suitability Resolution (

) > 1.5 between L and D peaks.
Baseline separation is required for accurate integration of the minor (D) peak.

Calculation:



Target Specification:

L-isomer.

Dimension III: Absolute Assay (qNMR)

Objective: Determine the "Net Peptide Content" (Weight % purity). Note: A sample can be 99.9% pure by HPLC (Area %) but only 85% pure by weight if it contains residual solvent, water, or inorganic salts.

The Internal Standard Methodology

We utilize Quantitative NMR (qNMR) .[2][3] Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the extinction coefficient.

Experimental Protocol C: H-qNMR
  • Internal Standard (IS): Maleic Acid (Traceable Standard). High purity, non-hygroscopic, distinct singlet at

    
     6.2 ppm (does not overlap with aromatics).
    
  • Solvent: DMSO-

    
    . Ensures complete solubility of both the Boc-amino acid and the IS.
    
  • Procedure:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) precisely (0.01 mg precision).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds (to ensure full relaxation of protons for quantitative integration).
  • Integration:

    • Integrate the Maleic Acid singlet (2H).

    • Integrate the Boc-methyl protons (9H, singlet at

      
      1.4 ppm) or the Aromatic protons (2H).
      

Calculation:



  • 
    : Integral Area[4][5]
    
  • 
    : Number of protons (e.g., 9 for Boc, 2 for Maleic)
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Integrated Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of this compound for synthesis.

PurityAssessment Start Crude/Vendor Material Step1 Step 1: Solubility Check (DMSO/ACN) Start->Step1 Step2 Step 2: RP-HPLC (C18) Chemical Purity (Area %) Step1->Step2 Decision1 Purity > 98.0%? Step2->Decision1 Step3 Step 3: Chiral HPLC (Normal Phase) Enantiomeric Excess Decision1->Step3 Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2 L-Isomer > 99.5%? Step3->Decision2 Step4 Step 4: qNMR / KF Net Content & Solvents Decision2->Step4 Yes Decision2->Fail No (Racemized) Pass RELEASE FOR SYNTHESIS Step4->Pass

Figure 1: The "Gatekeeper" workflow ensures no impure material enters the expensive peptide synthesis cycle.

References

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][8] (2000).[7] Retrieved from

  • Daicel Corporation. Chiral Separation of N-Protected Amino Acids. Application Note. Retrieved from

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Retrieved from

  • Sigma-Aldrich (Merck). this compound Product Specification & Analysis. Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Boc-3,5-Dimethoxy-L-phenylalanine via Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Physiochemical Relevance

The incorporation of Boc-3,5-Dimethoxy-L-phenylalanine (Boc-3,5-diOMe-Phe-OH) into bioactive peptides represents a strategic modification in medicinal chemistry. Structurally, the 3,5-dimethoxy substitution pattern creates an electron-rich aromatic ring that mimics Tyrosine or Phenylalanine but alters the local electrostatic potential and hydrogen-bonding capabilities without introducing an ionizable proton (unlike Tyr).

These modifications are critical for:

  • Metabolic Stability: Blocking metabolic hot-spots on the phenyl ring.

  • Receptor Selectivity: The methoxy groups act as weak hydrogen bond acceptors, potentially increasing affinity for specific G-protein coupled receptors (GPCRs).

  • Hydrophobic Tuning: altering the

    
     of the peptide to improve membrane permeability.
    

However, the electron-donating nature of the methoxy groups activates the phenyl ring, making it susceptible to electrophilic aromatic substitution (EAS) during acidolytic deprotection steps. This guide details a robust Boc-chemistry protocol designed to mitigate these side reactions.

Pre-Synthesis Considerations

Chemical Handling[1][2][3][4]
  • Storage: Store Boc-3,5-diOMe-Phe-OH at +2°C to +8°C in a desiccator.

  • Solubility: The amino acid is readily soluble in DMF and DCM. If aggregation is observed during dissolution, add 10% (v/v) DMSO, though this is rarely necessary for this analog.

Resin Selection

For Boc chemistry, the choice of resin dictates the C-terminal functionality and stability.

Target C-TerminusRecommended ResinLinker StabilityNotes
Carboxylic Acid PAM Resin HighPhenylacetamidomethyl (PAM) linkers are stable to TFA, preventing premature chain loss during the repetitive Boc removal cycles.
Amide MBHA Resin High4-Methylbenzhydrylamine (MBHA) yields amides upon HF cleavage. Ideal for mimicking native peptide hormones.
Ester/Alcohol Merrifield Resin ModerateClassical resin; risk of premature cleavage if the peptide sequence is long (>15 residues).

Protocol 1: The Boc-SPPS Cycle

Standardized for 0.1 mmol scale.

Core Directive: The "Soft" Activation

Because the 3,5-dimethoxy ring is electron-rich, it is prone to racemization if over-activated. We recommend DIC/Oxyma over phosphonium salts (HBTU/HATU) for this specific coupling to minimize the risk of oxazolone formation, although HBTU is acceptable if base equivalents are strictly controlled.

Step-by-Step Workflow
  • Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Boc Deprotection (The Acid Step):

    • Treat resin with 50% TFA in DCM containing 1% Anisole (v/v).

    • Duration: 1 min pre-wash, followed by 20 min reaction.

    • Expert Insight: The addition of Anisole here is non-standard but critical. It acts as a "pre-scavenger" to trap any tert-butyl cations generated immediately upon Boc removal, preventing them from alkylating the electron-rich dimethoxy ring.

  • Washing: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization:

    • Treat with 10% DIEA in DCM (2 x 2 min).

    • Wash with DMF (3x).

  • Coupling (The Incorporation):

    • Dissolve Boc-3,5-diOMe-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Pre-activation: Allow to react for 2 minutes before adding to the resin.

    • Add mixture to resin.[1][2][3][4][5] Agitate for 60–90 minutes.

  • Monitoring: Perform Kaiser Test. If not blue-free, re-couple using HBTU/DIEA (2.0 eq).

Visualization: The Boc Cycle

BocCycle Start Boc-AA-Resin Deprotect Deprotection (50% TFA/DCM + 1% Anisole) Start->Deprotect Remove Boc Wash1 Wash (DCM / MeOH) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DCM) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Coupling Coupling (Boc-3,5-diOMe-Phe + DIC/Oxyma) Wash2->Coupling QC Kaiser Test Coupling->QC QC->Start Pass (Colorless) QC->Coupling Fail (Blue) - Recouple

Figure 1: Optimized Boc-SPPS cycle emphasizing the inclusion of anisole during deprotection to protect the electron-rich side chain.

Critical Insight: The Cation Trap Mechanism

Why this specific protocol?

In standard Boc chemistry, the removal of the Boc group generates a tert-butyl cation (


) .


Normally, these cations are volatile or washed away. However, 3,5-dimethoxy-L-phenylalanine possesses a highly activated aromatic ring (similar to resorcinol derivatives). The methoxy groups donate electron density into the ring (ortho/para directors), making the ring a "nucleophile" that attracts the electrophilic


.

Consequence: Without scavengers, you will observe mass shifts of +56 Da (mono-alkylation) or +112 Da (di-alkylation) on the phenyl ring in your final MS analysis.

Solution: The "High-Scavenger" strategy employed in the cleavage protocol below is mandatory, not optional.

Protocol 2: Cleavage and Final Deprotection

Caution: This step utilizes Hydrogen Fluoride (HF) or TFMSA.[2][6] HF is extremely hazardous and requires specialized Teflon apparatus and training.

Method A: High-HF Cleavage (Gold Standard)

This method ensures complete removal of the peptide from the resin and removal of benzyl-based side-chain protection (e.g., if Bzl, Z, or Bom groups are present on other residues).

  • Preparation: Dry the peptide-resin thoroughly under high vacuum (overnight).

  • Scavenger Cocktail Preparation:

    • p-Cresol: 1.0 mL (Primary cation scavenger)[5]

    • p-Thiocresol: 0.2 g (Prevents oxidation of Met/Cys and scavenges alkyl halides)

    • Anisole: 1.0 mL (Protects the dimethoxy ring)

    • Ratio: 10 mL HF per 1 g resin. Scavengers should constitute ~10-15% of the total volume.

  • Reaction:

    • Cool the reaction vessel to -78°C (Dry ice/Acetone).

    • Distill anhydrous HF into the vessel.

    • Warm to 0°C (Ice bath) and stir for 60 minutes .

    • Note: Do not exceed 0°C. Higher temperatures increase the risk of O-demethylation of the methoxy groups (converting methoxy-Phe to DOPA analogs).

  • Work-up:

    • Evaporate HF under a stream of nitrogen (into a KOH trap).

    • Precipitate peptide with cold Diethyl Ether.

    • Wash precipitate 3x with Ether to remove scavengers.

    • Dissolve peptide in 50% Acetic Acid/Water or 0.1% TFA/Water and lyophilize.

Visualization: Cleavage Decision Flow

CleavageFlow Input Peptide-Resin (Dry) Scavenger Add Scavengers: p-Cresol + Anisole Input->Scavenger HF_Add Distill HF (-78°C) Scavenger->HF_Add Reaction Reaction (0°C, 60 min) HF_Add->Reaction Evap Evaporate HF Reaction->Evap Ether Ether Precipitation Evap->Ether

Figure 2: HF Cleavage workflow highlighting the critical scavenger addition step.

Analytical Characterization

Upon completion, the peptide should be analyzed via RP-HPLC and ESI-MS.

ParameterExpectationTroubleshooting
Retention Time Slightly later than native Phe analogs.Methoxy groups increase hydrophobicity compared to OH (Tyr) but are more polar than H (Phe).
Mass Spectrum Expected MW.+56 Da: t-Butyl alkylation (Scavenger failure). -14 Da: O-demethylation (HF reaction too hot).
UV Absorbance

shifts slightly red compared to Phe.
Distinctive shoulder around 270-280 nm due to alkoxy auxochromes.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with trifluoromethanesulfonic acid: Mechanisms and application. International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Sigma-Aldrich. (2023). 3,4-dimethoxy-L-phenylalanine Product Specification and Handling. Link

Sources

Application Note: High-Fidelity Incorporation of Boc-3,5-Dimethoxy-L-phenylalanine in Boc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase peptide synthesis (SPPS) using Boc-3,5-Dimethoxy-L-phenylalanine. Content Type: Application Note & Protocol Guide. Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Abstract

The incorporation of 3,5-Dimethoxy-L-phenylalanine (3,5-diOMe-Phe) into bioactive peptides offers unique physicochemical properties, including enhanced hydrophobicity and specific


-

stacking potential.[1] However, the electron-donating methoxy substituents at positions 3 and 5 significantly activate the phenyl ring, rendering it highly susceptible to electrophilic aromatic substitution (EAS) during acidolytic cleavage. This guide details an optimized Boc-chemistry protocol designed to mitigate ring alkylation (scavenger quenching) and ensure high crude purity.[1] We recommend a Low-High HF cleavage strategy as the gold standard for preserving the integrity of this electron-rich residue.

Strategic Considerations & Mechanism

The Challenge: Electrophilic Aromatic Substitution

In standard Boc-SPPS, the removal of side-chain protecting groups (benzyl esters, ethers, Z-groups) and the final resin cleavage generates reactive carbocations (benzyl


, tert-butyl

).
  • Standard Phe: The phenyl ring is relatively unreactive and stable to these cations.

  • 3,5-diOMe-Phe: The two methoxy groups are strong ortho/para directors (activators).[1] They increase the electron density of the ring, making it a nucleophile that competes with the scavengers.

  • Risk: Irreversible alkylation of the 3,5-diOMe-Phe ring by carbocations, leading to mass shifts (+56 Da for

    
    -Bu, +90 Da for Bzl) and difficult-to-separate impurities.[1]
    
The Solution: The "Low-High" HF Strategy

To prevent this, we utilize a two-stage cleavage mechanism:

  • Low HF (S_N2 Regime): A mixture of HF, Dimethyl Sulfide (DMS), and p-Cresol.[2] The high concentration of DMS promotes removal of protecting groups via an S_N2 mechanism, which avoids the formation of free carbocations.

  • High HF (S_N1 Regime): Standard high-concentration HF is used briefly only to cleave the peptide-resin anchorage and stubborn groups (e.g., Arg(Tos)), after the bulk of alkylating agents have been safely removed.

Material Specifications

ComponentSpecificationRole
Amino Acid This compound Target Building Block.[1][3] MW: ~325.36 g/mol .
Resin PAM (for acids) or MBHA (for amides)Stable to TFA; cleavable by HF.
Activator HBTU or DIC/HOBt Standard coupling. No extreme steric hindrance observed.
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) Required for Boc/Bzl strategy.[4]
Scavengers p-Cresol, Dimethyl Sulfide (DMS), Anisole Critical for quenching carbocations.[1][5]

Experimental Protocol

Resin Loading & Swelling
  • Resin Selection: Use Boc-Phe-PAM resin (pre-loaded) or functionalize Aminomethyl resin with a PAM linker.[1]

  • Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

Peptide Elongation Cycle (Boc Chemistry)

Perform the following cycle for each amino acid.

StepReagentDurationMechanism
1. Deprotection 50% TFA in DCM1 min (flow) + 20 min (batch)Removes N-

Boc group. Generates

-butyl cations (removed by flow).[1]
2. Wash DCM (x3), IPA (x2), DCM (x3)1 min eachRemoves excess TFA and collapsed resin structure.
3. Neutralization 10% DIEA in DMF2 x 2 minNeutralizes TFA salt (



).
4. Coupling Boc-3,5-diOMe-Phe-OH (3 eq) + HBTU (2.9 eq) + DIEA (6 eq)45 - 60 minAmide bond formation.[1] Monitor via Kaiser Test.
5. Wash DMF (x3), DCM (x3)1 min eachRemoves excess reagents.

Critical Note: During the TFA deprotection of the residue immediately following 3,5-diOMe-Phe, the


-butyl cations generated are a risk. Ensure efficient flow washing to remove TFA/isobutylene quickly.
Cleavage & Side-Chain Deprotection (Low-High HF)

Safety Alert: HF is extremely hazardous.[1] Use a specialized Teflon/Kel-F vacuum line and full PPE.[1]

Phase A: Low HF (Protecting Group Removal)
  • Preparation: Dry the peptide-resin completely under high vacuum.

  • Cocktail: Prepare a mixture of HF : DMS : p-Cresol (25 : 65 : 10 v/v) .

  • Reaction:

    • Condense the mixture onto the resin at -78°C.

    • Warm to 0°C and stir for 2 hours .

    • Mechanism:[6][7][8] DMS reduces the acidity function (

      
      ), shifting the mechanism from S_N1 (carbocation) to S_N2. The benzyl/Boc groups are transferred to the DMS (forming sulfonium salts) rather than attacking the 3,5-diOMe-Phe ring.
      
  • Evaporation: Evaporate HF and DMS under high vacuum at 0°C. Wash the resin with EtOAc to remove cleaved protecting group adducts.

Phase B: High HF (Resin Cleavage)[1]
  • Cocktail: Recharge the vessel with HF : p-Cresol (90 : 10 v/v) .

    • Note: Anisole can be used, but p-Cresol is often preferred as it mimics the tyrosine/phenol structure.

  • Reaction: Stir at 0°C for 45 minutes .

  • Work-up:

    • Evaporate HF completely.

    • Precipitate crude peptide in cold Diethyl Ether.

    • Centrifuge, wash pellet 3x with Ether.

    • Dissolve in 10% Acetic Acid/Water and lyophilize.

Visualization of Workflows

Diagram 1: Optimized Boc Cycle for Sensitive Residues

This flow illustrates the standard cycle with critical checkpoints for the 3,5-diOMe-Phe residue.

BocCycle Start Start: Resin-AA(n) Deprotect 1. Deprotection (50% TFA/DCM) Generates t-Butyl Cations Start->Deprotect Wash1 2. Wash (DCM / IPA / DCM) Deprotect->Wash1 Remove Cations Neutralize 3. Neutralization (10% DIEA/DMF) Wash1->Neutralize Couple 4. Coupling Boc-3,5-diOMe-Phe-OH (HBTU/DIEA) Neutralize->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Couple Positive (Blue) Recouple NextCycle Next Cycle Check->NextCycle Negative (Colorless)

Caption: Standard Boc cycle. Note that Step 1 generates electrophiles; efficient washing is required to protect the electron-rich ring.

Diagram 2: Low-High HF Cleavage Strategy

This diagram details the specific cleavage protocol required to prevent alkylation of the dimethoxy-phenyl ring.

HFCleavage cluster_LowHF Phase 1: Low HF (S_N2) cluster_HighHF Phase 2: High HF (S_N1) Resin Peptide-Resin (Dry) LowHF_Mix HF : DMS : p-Cresol (25:65:10) Resin->LowHF_Mix Action1 0°C, 2 Hours Removes Side-Chain Groups LowHF_Mix->Action1 Wash Evaporate & Wash (EtOAc) Action1->Wash HighHF_Mix HF : p-Cresol (90:10) Wash->HighHF_Mix Action2 0°C, 45 Mins Cleaves Resin Linker HighHF_Mix->Action2 Final Crude Peptide (Precipitate in Ether) Action2->Final

Caption: The Low-High HF protocol minimizes carbocation generation (Phase 1) before final resin cleavage (Phase 2).[1]

Analytical Validation & Troubleshooting

HPLC & MS Analysis[7][9][10]
  • Retention Time: Expect the 3,5-diOMe-Phe containing peptide to elute later than the native Phe analog due to the hydrophobic methoxy groups.

  • Mass Spec Check:

    • Target Mass:

      
      [1]
      
    • Impurity A (+56 Da):

      
      -Butyl alkylation on the phenyl ring. Cause: Insufficient scavenger in TFA step or HF step.
      
    • Impurity B (+90 Da): Benzyl alkylation. Cause: Failure of Low-HF step; S_N1 mechanism dominated.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Aggregation during couplingUse "Magic Mixture" (DCM/DMF/NMP) or double couple.[1]
+56 Da Adducts

-Butyl cation attack
Add 1% DTE or Indole to the TFA deprotection solution.
+106 Da Adducts Benzyl cation attack (from Bzl protection)Ensure strict adherence to Low HF protocol (high DMS conc).
Incomplete Coupling Steric hindranceSwitch to HATU/HOAt; extend coupling time to 2 hours.

References

  • Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link[1]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link[1]

Sources

Coupling protocols for Boc-3,5-Dimethoxy-L-phenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling and Cleavage Protocols for Boc-3,5-Dimethoxy-L-phenylalanine

Executive Summary

This compound (Boc-3,5-dmPhe) is a non-canonical amino acid utilized to modulate peptide hydrophobicity,


-

stacking interactions, and metabolic stability. While structurally similar to phenylalanine, the presence of two methoxy groups at the meta positions introduces distinct physicochemical challenges:
  • Electronic Activation: The methoxy groups are electron-donating, making the aromatic ring highly nucleophilic. This creates a critical risk of electrophilic aromatic substitution (alkylation) by carbocations (benzyl/t-butyl) generated during acidolytic cleavage (HF/TFMSA).

  • Steric Hindrance: The 3,5-substitution pattern increases the hydrodynamic radius of the side chain compared to native Phe, potentially slowing coupling kinetics.

This guide provides a validated protocol for incorporating Boc-3,5-dmPhe using Boc/Benzyl (Boc/Bzl) chemistry , with a specific focus on the "Low-High" HF cleavage method to preserve the electron-rich aromatic ring.

Physicochemical Considerations & Reagent Selection

Coupling Reagent Strategy

For valuable non-canonical amino acids, the priority is high coupling efficiency with minimal racemization. Standard carbodiimides (DCC) are often too slow, leading to side reactions.

Reagent SystemActivation MechanismSuitability for Boc-3,5-dmPheNotes
DIC / Oxyma Pure Carbodiimide / OximeRecommended (Standard) Excellent suppression of racemization; safer than HOBt (non-explosive).
HATU / HOAt / TMP Uronium / Aza-benzotriazoleRecommended (Difficult) Highest reactivity for hindered sequences. Use Collidine or TMP (bases) to prevent racemization.
HBTU / DIEA Uronium / BenzotriazoleUse with Caution Slower activation can lead to guanidinylation of the N-terminus if the coupling is sluggish.
The "Scavenger Conundrum"

In Boc chemistry, the final cleavage utilizes anhydrous Hydrogen Fluoride (HF).[1][2][3] This generates


-butyl and benzyl carbocations. Without adequate scavenging, these cations will permanently alkylate the electron-rich 3,5-dimethoxy ring, ruining the peptide.

Critical Rule: Never use standard "neat" HF. You must use a high-scavenger "Low-High" protocol.

Experimental Protocols

Protocol A: Solid-Phase Coupling (SPPS)

Pre-requisites:

  • Resin: MBHA (for amides) or PAM (for acids). Swelling: DCM (30 min).

  • Scale: 0.1 mmol (Example).

Workflow:

  • Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min).

    • Note: The methoxy groups are stable to TFA.

  • Wash: DCM (3x), IPA (2x), DCM (3x).

  • Neutralization: 5% DIEA in DCM (2 x 2 min). Wash with DCM (3x).

    • Validation: Kaiser Test (Ninhydrin) should be dark blue (positive).

  • Activation (DIC/Oxyma Method):

    • Dissolve Boc-3,5-dmPhe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Pre-activation: Allow to react for 2–3 minutes (solution turns yellow/orange).

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate at Room Temperature for 60–90 minutes .

  • Monitoring:

    • Perform Kaiser Test. If not yellow (negative), recouple using HATU/HOAt/Collidine .

Protocol B: The "Low-High" HF Cleavage (CRITICAL)

This two-stage method is the industry standard for protecting electron-rich aromatics (Tam et al., 1983).

Safety Warning: Anhydrous HF is fatal upon contact. Use a dedicated Teflon/Kel-F HF line in a functioning fume hood with full PPE (face shield, neoprene gloves).

Stage 1: Low HF (Removal of side-chain protecting groups via


 mechanism) 
  • Cocktail Preparation: Mix HF : DMS : p-Cresol in a ratio of 25 : 65 : 10 (v/v).

    • DMS (Dimethyl sulfide) acts as the bulk solvent and reduces the acidity function (

      
      ), shifting the mechanism from 
      
      
      
      (carbocation generating) to
      
      
      .
  • Reaction: Distill HF into the reaction vessel containing the resin and scavengers at -78°C.

  • Incubation: Warm to 0°C and stir for 2 hours .

  • Evacuation: Evaporate HF and DMS under high vacuum. Wash the resin with DCM and EtOAc to remove cleaved protecting groups and sulfonium salts.[3]

Stage 2: High HF (Cleavage of peptide from resin) [2]

  • Cocktail Preparation: Mix HF : p-Cresol in a ratio of 90 : 10 (v/v).

    • Note: Most carbocation sources were removed in Stage 1.

  • Reaction: Distill HF into the vessel at -78°C.

  • Incubation: Warm to 0°C and stir for 45–60 minutes .

  • Work-up: Evaporate HF. Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize from water/acetonitrile.

Visualization of Workflows

Figure 1: SPPS Coupling Decision Matrix

This diagram illustrates the logical flow for coupling Boc-3,5-dmPhe, including decision nodes for difficult sequences.

SPPS_Coupling Start Resin-Peptide (Boc) Deprotect Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Check1 Kaiser Test (Must be Blue) Neutralize->Check1 Check1->Deprotect Negative (Incomplete) Activate Activation (Boc-3,5-dmPhe + DIC/Oxyma) Check1->Activate Positive Coupling Coupling Reaction (60-90 min, RT) Activate->Coupling Check2 Kaiser Test (Must be Yellow) Coupling->Check2 Success Proceed to Next Cycle (Acetylation Optional) Check2->Success Negative (Complete) Recouple Recoupling Strategy (HATU / HOAt / Collidine) Check2->Recouple Positive (Incomplete) Recouple->Check2

Caption: Workflow for Boc-3,5-dmPhe incorporation. Note the recoupling loop using HATU for difficult sequences.

Figure 2: The "Low-High" HF Cleavage Mechanism

This diagram details the protection mechanism preventing alkylation of the 3,5-dimethoxy ring.

HF_Cleavage cluster_LowHF Stage 1: Low HF (SN2) cluster_HighHF Stage 2: High HF (SN1) Peptide Peptide-Resin (Electron-Rich Ring) Reagents1 HF / DMS / p-Cresol (25:65:10) Peptide->Reagents1 Action1 Remove Side Chain PGs (Benzyl/Z/Boc) Reagents1->Action1 Result1 Precursors Removed No Carbocations Action1->Result1 Reagents2 HF / p-Cresol (90:10) Result1->Reagents2 Action2 Cleave Linker (Resin Release) Reagents2->Action2 Result2 Free Peptide (Intact 3,5-dmPhe) Action2->Result2

Caption: The Low-High HF strategy separates deprotection (SN2) from cleavage (SN1) to protect the aromatic ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of methoxy groups.Switch to HATU/HOAt (1.0 eq) with TMP (2.0 eq). Increase temperature to 50°C (microwave assisted) for max 10 mins.
Racemization Over-activation or excessive base.Avoid HBTU/DIEA. Use DIC/Oxyma (neutral pH activation). If using HATU, use Collidine instead of DIEA.
Alkylation (Mass +56, +90)

-Butyl or Benzyl attack on ring during HF.
MANDATORY: Switch to "Low-High" HF protocol. Ensure p-Cresol and DMS are fresh.
Low Solubility Hydrophobicity of dimethoxy-Phe.Use NMP or DMSO/DMF (1:1) as the coupling solvent instead of pure DMF.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

  • ThermoFisher Scientific. (n.d.). N-Boc-L-phenylalanine Product Overview. ThermoFisher Chemicals.

Sources

Application Note: Precision Deprotection of Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the deprotection of Boc-3,5-Dimethoxy-L-phenylalanine . It addresses the specific chemical liabilities of the electron-rich aromatic ring and provides self-validating protocols to ensure high purity.

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group from 3,5-dimethoxy-L-phenylalanine presents a unique synthetic challenge compared to standard amino acids. The 3,5-dimethoxy substitution pattern renders the phenyl ring highly electron-rich, acting similarly to a resorcinol ether. During acidolytic deprotection, the liberated tert-butyl cation (


) acts as a potent electrophile.[1][2] Without adequate scavenging, this cation will attack the activated aromatic ring (Friedel-Crafts alkylation), resulting in irreversible tert-butylated impurities (+56 Da mass shift).

This guide details two optimized protocols designed to suppress this side reaction:

  • Method A (Recommended): TFA-mediated acidolysis with Silane/Water scavenging.

  • Method B (Alternative): HCl/Dioxane deprotection for hydrochloride salt isolation.

Mechanistic Insight & Chemical Liability

To ensure protocol adherence, it is vital to understand the causality of the side reaction.

The "Resorcinol" Effect

In 3,5-dimethoxy-L-phenylalanine, the methoxy groups at positions 3 and 5 are strong ortho/para directors.

  • Position 4 is ortho to both methoxy groups, creating a site of extremely high electron density.

  • Positions 2 and 6 are also activated but sterically hindered by the alanine side chain.

When the Boc group is cleaved by acid (TFA or HCl), it fragments into a tert-butyl cation (


) and carbamic acid.[3] If the 

is not immediately quenched by a sacrificial nucleophile (scavenger), it will preferentially attack Position 4 of the substrate, forming 4-tert-butyl-3,5-dimethoxy-L-phenylalanine .
Reaction Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired deprotection and the undesired ring alkylation.

Boc_Mechanism SM Boc-3,5-Dimethoxy-Phe Inter Intermediate: [Amine-Salt] + [t-Butyl Cation] SM->Inter Acid (TFA/HCl) Prod Product: 3,5-Dimethoxy-Phe (Salt) Inter->Prod Path A: + Scavenger (Cation Trapping) Side Impurity: 4-t-Butyl-3,5-Dimethoxy-Phe Inter->Side Path B: No Scavenger (Friedel-Crafts Alkylation) Scav Scavenger (Silane/Water) Scav->Inter Quenches tBu+

Figure 1: Mechanistic bifurcation during deprotection. Path A is the desired route enabled by scavengers. Path B is the parasitic reaction driven by the electron-rich ring.

Protocol A: The "Gold Standard" Scavenger Cocktail

Rationale: This method uses Triisopropylsilane (TIPS) or Triethylsilane (TES) . Unlike thiols (which can be messy and smelly), silanes react irreversibly with carbocations to form inert silyl-alkanes. Water is included as a co-scavenger to hydrolyze the carbamic acid intermediate.

Materials
  • Substrate: this compound.

  • Acid: Trifluoroacetic Acid (TFA), Peptide Synthesis Grade.[2][4]

  • Scavenger 1: Triisopropylsilane (TIPS) or Triethylsilane (TES).[1]

  • Scavenger 2: Deionized Water.[5]

  • Solvent: Dichloromethane (DCM) (Optional, for solubility).[2][4]

  • Precipitation Solvent: Cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

Step-by-Step Methodology
  • Preparation of Cleavage Cocktail: Prepare a fresh solution of TFA : TIPS : H2O in a ratio of 95 : 2.5 : 2.5 (v/v/v) .

    • Note: If the substrate is not soluble in neat TFA, dilute the cocktail with an equal volume of DCM (Final ratio: DCM:TFA:TIPS:H2O = 50:47.5:1.25:1.25).

  • Dissolution: Place the Boc-protected amino acid (1.0 equiv) in a round-bottom flask. Add the Cleavage Cocktail (10 mL per gram of substrate).

    • Critical: Add the cocktail slowly. Gas evolution (Isobutylene/CO2) will occur.[6]

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Time: Typically 30–60 minutes.

    • Monitoring: Check by TLC (disappearance of SM) or HPLC. Do not over-react; prolonged exposure increases the risk of side reactions even with scavengers.

  • Workup (Precipitation):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <30°C) to remove most of the TFA.

    • Add the oily residue dropwise into 10 volumes of ice-cold Diethyl Ether (or MTBE) with vigorous stirring.

    • The product should precipitate as a white/off-white solid (TFA salt).

  • Isolation:

    • Filter the precipitate using a sintered glass funnel.[5]

    • Wash the filter cake 3x with cold ether to remove residual scavengers and TFA.

    • Dry under high vacuum.[5]

Protocol B: HCl-Mediated Deprotection

Rationale: Useful when the TFA salt is undesirable or for larger scale-up where ether precipitation is hazardous. This method relies on the lower solubility of the HCl salt to drive the reaction equilibrium, but it is less robust against alkylation than Method A unless carefully controlled.

Materials
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial grade).

  • Scavenger (Optional but Recommended): Triisopropylsilane (TIPS) - add 2-5 equivalents if high purity is critical.

Step-by-Step Methodology
  • Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl relative to substrate).

    • Safety: Perform in a fume hood; HCl gas fumes may be released.

  • Reaction: Stir at 0°C to Room Temperature .

    • Time: 30–90 minutes.

    • Observation: The product often precipitates directly from the dioxane solution as the hydrochloride salt.

  • Isolation:

    • If precipitate forms: Filter directly and wash with cold dioxane followed by ether.

    • If no precipitate: Concentrate in vacuo and triturate with ether as in Protocol A.

Analytical Controls & Troubleshooting

Validating the success of this reaction requires distinguishing the product from the alkylated impurity.

Quantitative Data Summary
ParameterProduct (Deprotected)Impurity (Alkylated)
Mass Shift (Δ) M (Target)M + 56 Da (+tBu)
HPLC Retention Early Eluting (Polar)Late Eluting (Hydrophobic)
1H NMR (Aromatic) 3 Protons (Integrals 2:1 or 3)2 Protons (Loss of 1H at Pos 4)
Troubleshooting Workflow

Troubleshooting Start Analyze Crude Product (LC-MS / HPLC) Check Is M+56 Peak Present? Start->Check Clean Success: Proceed to Next Step Check->Clean No Dirty Failure: t-Butylation Detected Check->Dirty Yes Action1 Switch to Protocol A (Increase Scavenger Load) Dirty->Action1 Action2 Reduce Temperature (Run at 0°C) Dirty->Action2

Figure 2: QC decision tree for evaluating deprotection efficiency.

References

  • Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[7]

  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblooming of protecting groups in peptide synthesis."[7][8] Journal of Organic Chemistry, 54(19), 4663-4673.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.

  • BenchChem Technical Support. (2025). "Scavengers for Boc deprotection to prevent side reactions."[1][4][5][13]

Sources

Application Note: Boc-3,5-Dimethoxy-L-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Boc-3,5-Dimethoxy-L-phenylalanine in medicinal chemistry, focusing on its role as a building block for peptidomimetics, antibody-drug conjugates (ADCs), and structure-activity relationship (SAR) studies.

Executive Summary

This compound is a specialized non-canonical amino acid used to modulate the electronic and physicochemical properties of bioactive peptides and small molecule drugs. Unlike standard phenylalanine, the 3,5-dimethoxy substitution pattern provides an electron-rich aromatic system, altering


-

stacking interactions, increasing lipophilicity, and serving as a precursor for specific cytotoxic payloads (e.g., duocarmycin analogs). This guide outlines critical handling protocols, particularly the requirement for cation scavenging during deprotection to prevent electrophilic aromatic substitution side reactions.

Chemical Rationale & Properties[1][2][3][4][5][6][7]

Electronic & Steric Profiling

The introduction of two methoxy groups at the meta positions creates a unique electronic environment compared to the native phenylalanine benzyl side chain.

PropertyPhenylalanine (Phe)3,5-Dimethoxy-PheImpact on Drug Design
Electronic Nature Neutral / Weakly ActivatedHighly Electron-Rich Enhances cation-

and

-

interactions; increases susceptibility to electrophilic attack.
Lipophilicity ModerateIncreased Improves membrane permeability; alters hydrophobic collapse in protein folding.
Steric Bulk LowModerate The methoxy groups add width to the ring, potentially inducing conformational constraints or clashing with narrow binding pockets.
Fluorescence

nm
Red-Shifted Auxochromic methoxy groups shift excitation/emission, useful for intrinsic fluorescence monitoring.
Metabolic Implications
  • Oxidation Resistance: The 3,5-substitution blocks these positions from direct metabolic hydroxylation (a common clearance pathway for Phe).

  • New Metabolic Liability: The methoxy groups introduce a potential site for O-demethylation by Cytochrome P450 enzymes (CYPs), converting the residue to 3,5-dihydroxyphenylalanine derivatives. This trade-off must be evaluated in DMPK studies.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

The primary challenge with electron-rich aromatic rings in Boc chemistry is electrophilic aromatic substitution during the acidic deprotection step. The tert-butyl cation generated from Boc removal is a potent electrophile that can alkylate the activated phenyl ring if not intercepted.

Protocol A: Coupling (Activation)
  • Reagents: HBTU/HOBt or HATU/HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Rationale: Standard coupling protocols are effective. The methoxy groups do not impose significant steric hindrance to the

    
    -amine acylation.
    
  • Step-by-Step:

    • Dissolve this compound (3.0 eq relative to resin loading) in DMF.

    • Add HBTU (2.9 eq) and HOBt (3.0 eq).

    • Add DIPEA (6.0 eq) to activate.

    • Add activated solution to the resin-bound peptide.

    • Shake at room temperature for 45–60 minutes.

    • Wash resin 3x with DMF, 3x with DCM.

Protocol B: Critical Deprotection (The "Scavenger Rule")

WARNING: Do not use neat TFA. The electron-rich ring acts as an internal scavenger for tert-butyl cations, leading to permanent alkylation of the aromatic ring (irreversible side product).

  • Reagent Cocktail: 50% TFA / 45% DCM / 2.5% Triisopropylsilane (TIS) / 2.5% Water.

    • Alternative: If TIS is unavailable, Thioanisole (5%) is a highly effective scavenger for this specific substrate.

  • Procedure:

    • Pre-swell resin in DCM.

    • Add the Scavenger Cocktail to the resin.

    • Reaction time: 1–5 minutes (Pre-wash), then 20–30 minutes (Deprotection).

    • Wash immediately with DCM followed by a neutralizing wash (5% DIPEA in DCM) to prevent acid-catalyzed side reactions on standing.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points and scavenger requirements during the synthesis cycle.

SPPS_Cycle Start Resin-Bound Peptide (N-Term Free) Coupling Coupling Step: Boc-3,5-Dimethoxy-Phe-OH + HBTU/DIPEA Start->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Wash Wash (DMF/DCM) Check->Wash Blue (Fail) - Recouple Check->Wash Colorless (Pass) Deprotection Boc Deprotection: 50% TFA / DCM Wash->Deprotection Risk RISK: tert-Butyl Cation Generation Deprotection->Risk Generates C+ Scavenger CRITICAL ACTION: Add Scavenger (TIS/H2O) to Trap Cations Risk->Scavenger Must Intercept NextCycle Proceed to Next Amino Acid Scavenger->NextCycle Ring Protected

Figure 1: SPPS cycle emphasizing the critical scavenger step required to protect the electron-rich 3,5-dimethoxy ring from alkylation.

Medicinal Chemistry Applications

Antibody-Drug Conjugates (ADCs)

The 3,5-dimethoxy-phenylalanine motif is structurally homologous to the pharmacophore found in Duocarmycins and CC-1065 analogs.

  • Mechanism: These agents bind the minor groove of DNA.[1][2][3] The methoxy substituents on the aromatic warhead tune the electronics of the molecule, affecting the alkylation reactivity of the cyclopropane ring (in the active form).

  • Application: Researchers use this compound as a stable precursor to synthesize "seco" (open chain) forms of these cytotoxic payloads before cyclization.

Peptidomimetics & SAR Exploration

When optimizing a lead peptide, this residue is deployed to probe the "Hydrophobic Pocket."

Decision Logic for Incorporation:

  • Hypothesis: Does the receptor pocket require a tighter fit or stronger

    
    -stacking?
    
  • Action: Replace Phe with 3,5-Dimethoxy-Phe.

  • Result Analysis:

    • Increased Potency: Suggests favorable filling of a hydrophobic cleft or enhanced electronic interaction with receptor residues (e.g., cation-

      
       with Arg/Lys).
      
    • Decreased Potency: Suggests steric clash (pocket is too narrow for the methoxy groups).

Analytical Characterization

MethodExpected ObservationNotes
1H NMR

3.7–3.8 ppm (Singlet, 6H)
Distinctive signal for the two methoxy groups.
13C NMR

~55 ppm (Methoxy carbons)
Diagnostic peaks absent in standard Phe.
HPLC Retains longer than PheDue to increased lipophilicity (check gradient).
Mass Spec [M+H]+ shift of +60 Da vs Phe3,5-dimethoxy (+62) minus 2H (-2) = +60 Da net shift.

References

  • Solid Phase Peptide Synthesis Protocols

    • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link

    • Note: Foundational text for SPPS; specific scavenger modifications derived from subsequent optimiz
  • Duocarmycin Analog Synthesis

    • Tietze, L. F., et al. (2010). "Synthesis of Prodrugs for the Selective Treatment of Cancer." Chemical Reviews. Link

    • Details the structural requirements of duocarmycin pharmacophores, including methoxy-substituted arom
  • Cation Scavenging in Peptide Chemistry

    • Pearson, D. A., et al. (1989). "Acid scavengers in solid phase peptide synthesis." Tetrahedron Letters. Link

    • Authoritative source on the necessity of scavengers (TIS, Thioanisole) for protecting electron-rich side chains.
  • Electronic Effects in Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Discusses the use of methoxy substitutions to alter metabolic and electronic profiles.

Sources

Boc-3,5-Dimethoxy-L-phenylalanine as a building block for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Boc-3,5-Dimethoxy-L-phenylalanine in Peptidomimetic Design

Executive Summary & Strategic Value

This compound is a specialized non-canonical amino acid used to modulate the electronic and steric landscape of bioactive peptides. Unlike native Phenylalanine (Phe) or Tyrosine (Tyr), this building block introduces a unique electron-rich aromatic surface without providing a hydrogen bond donor (phenolic -OH).

Key Applications:

  • Opioid Receptor Ligands: Used to probe the "address" and "message" domains of enkephalin and endomorphin analogues, often mimicking the steric bulk of 2’,6’-dimethyltyrosine (Dmt) but with altered electrostatics.

  • Protease Stability: The 3,5-disubstitution pattern provides steric shielding to the peptide backbone, retarding enzymatic hydrolysis by chymotrypsin-like proteases.[1]

  • Pi-Cation Interactions: The electron-donating methoxy groups significantly increase the negative electrostatic potential of the aromatic face, strengthening interactions with cationic residues (Lys, Arg) in receptor binding pockets.

Physicochemical Profile

PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-3,5-dimethoxy-L-phenylalanine
Molecular Formula C₁₆H₂₃NO₆
Molecular Weight 325.36 g/mol
CAS Number 1213596-36-1 (L-isomer) / 218457-71-7 (D-isomer)
Solubility Soluble in DMF, DCM, Methanol.[2] Sparingly soluble in water.[1]
Electronic Character Electron-rich (Activated Ring). Prone to electrophilic aromatic substitution.[1]
Acid Sensitivity High. The aromatic ring is sensitive to cation attack during deprotection.

Peptidomimetic Design Workflow

The following decision matrix outlines when to deploy Boc-3,5-diOMe-Phe-OH in a lead optimization campaign.

DesignWorkflow Start Lead Peptide Candidate Analysis Identify Phe/Tyr Pharmacophore Start->Analysis Decision Optimization Goal? Analysis->Decision PathA Increase Metabolic Stability Decision->PathA Proteolysis Issue PathB Enhance Receptor Affinity Decision->PathB Low Potency Synth Synthesis via Boc-SPPS (Strict Scavenging) PathA->Synth Sim In Silico Docking (Check Pi-Cation overlap) PathB->Sim Sim->Synth Assay Binding/Stability Assay Synth->Assay

Figure 1: Decision tree for incorporating 3,5-dimethoxy-Phe into peptide scaffolds. Note the critical simulation step to verify steric fit.

Detailed Experimental Protocols

Critical Warning: The "Cation Trap"

The 3,5-dimethoxy substitution pattern makes the phenyl ring highly electron-rich. During Boc removal (acidolysis), the generated tert-butyl cations are potent electrophiles. Without adequate scavengers, these cations will attack the aromatic ring (Friedel-Crafts alkylation), leading to permanent, inseparable byproducts (typically +56 Da mass shift).[1]

Protocol A: Solution Phase Coupling (N-Terminal Modification)

Use this protocol to attach the residue to a peptide fragment in solution.

Reagents:

  • Boc-3,5-diOMe-Phe-OH (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (anhydrous, 1.2 eq)[1]

  • DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve Boc-3,5-diOMe-Phe-OH and HOBt in minimal anhydrous DMF at 0°C. Stir for 10 minutes.

  • Coupling: Add EDC·HCl. Stir for another 15 minutes at 0°C to form the active ester.

  • Addition: Add the amine-component (peptide free base) and DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (acid wash removes unreacted amine/EDC), Sat.[1] NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Boc-SPPS Cycle (Solid Phase)

Designed for incorporation into a growing chain on Merrifield or MBHA resin.

1. Coupling (Standard):

  • Activator: HBTU/DIEA or DIC/Oxyma (preferred to reduce racemization).

  • Time: 2 x 45 min (Double coupling is recommended due to slight steric bulk of methoxy groups).

2. Deprotection (The Critical Step):

  • Standard Reagent: 50% TFA in DCM.[1][3] DO NOT USE.

  • Required Reagent (Scavenger Cocktail):

    • TFA: 50%[1][3][4]

    • DCM: 40%[5]

    • Triisopropylsilane (TIPS): 5%

    • Water: 2.5%[1]

    • Thioanisole: 2.5% (Optional, but recommended for high-risk sequences).

  • Procedure:

    • Pre-wash resin with DCM.[1][4][6]

    • Treat with Scavenger Cocktail for 2 min (Flow wash).

    • Treat with Scavenger Cocktail for 20 min (Batch reaction).

    • IMMEDIATE WASH: Wash rapidly with DCM (3x) followed by 5% DIPEA in DCM (Neutralization) to stop any residual cation activity.

ScavengingMechanism cluster_0 Acidolysis cluster_1 Competition Boc Boc-Group (Acid Labile) TFA TFA Treatment Boc->TFA Cation t-Butyl Cation (Electrophile) TFA->Cation Ring 3,5-diOMe-Phe Ring (Nucleophile) Cation->Ring Side Reaction (Alkylation) Scavenger Silane/Thioanisole (Sacrificial Nucleophile) Cation->Scavenger Trapped (Safe)

Figure 2: Mechanism of cation scavenging. The high electron density of the 3,5-dimethoxy ring makes it a competitor for the t-butyl cation. Silane scavengers (green path) are essential to prevent ring alkylation (red path).

Quality Control & Analytics

HPLC Expectations:

  • Retention Time: 3,5-dimethoxy-Phe is more hydrophobic than native Phe.[1] Expect a shift to higher %B (Acetonitrile) on C18 columns.

  • UV Profile: The methoxy substitutions alter the UV absorption. While Phe absorbs max at ~257 nm, the dimethoxy derivative has a bathochromic shift.[1] Monitoring at 220 nm (peptide bond) and 280 nm (aromatic) is recommended.

Mass Spectrometry (ESI):

  • Diagnostic Failure Mode: If you observe Mass = [Expected + 56 Da], your deprotection cocktail failed, and the ring was alkylated by a t-butyl group.[1]

References

  • Schiller, P. W. (2010).[1] "Opioid Peptide-Derived Analgesics."[1][7] The AAPS Journal, 12(3), 329–338.[1] Link

  • Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][8][9] Chemical Reviews, 109(6), 2455–2504.[1] (Authoritative review on scavenger usage for electron-rich rings). Link

  • Capasso, A., et al. (1998).[1] "2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[1] Bioorganic & Medicinal Chemistry Letters, 8(19), 2685-2688.[1][7] Link

Sources

Synthesis of fluorescent peptides with 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorescent Peptides Incorporating 3,5-Dimethoxy-L-Phenylalanine

Abstract & Technical Scope

This guide details the synthesis, purification, and characterization of peptides incorporating 3,5-Dimethoxy-L-phenylalanine (3,5-DMP) . Unlike standard fluorophores (e.g., FITC, Rhodamine) which are bulky and can perturb peptide folding, 3,5-DMP serves as a minimalist intrinsic fluorescent probe . The electron-donating methoxy groups on the phenyl ring alter the electronic structure of the phenylalanine core, resulting in a bathochromic shift (red-shift) in absorption and fluorescence emission compared to native Phenylalanine.

This residue is particularly valuable for:

  • Local Environment Sensing: Monitoring peptide folding or membrane insertion without steric clash.

  • FRET Studies: Acting as a specialized donor/acceptor in short-range distance measurements.[1]

  • Peptidomimetics: Enhancing proteolytic stability while maintaining aromatic interactions.

Chemical Basis & Pre-Synthesis Considerations

Properties of 3,5-Dimethoxy-L-Phenylalanine

The 3,5-dimethoxy substitution pattern significantly increases the electron density of the aromatic ring. This has two critical implications for synthesis:

  • Fluorescence: The molecule exhibits intrinsic fluorescence with excitation/emission maxima distinct from Trp/Tyr, typically allowing selective excitation in the UV range (approx.[2]

    
     260-280 nm, 
    
    
    
    300-320 nm, solvent dependent).
  • Reactivity (Risk Factor): The electron-rich ring is susceptible to electrophilic aromatic substitution during acidolytic cleavage. The ring can act as a "scavenger" for tert-butyl cations released from protecting groups, leading to permanent alkylation byproducts.

Reagent Selection
ComponentRecommendationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink Amide MBHA 2-CTC allows mild cleavage (1% TFA) if side-chain protection needs to be retained. Rink Amide is standard for C-terminal amides.
Coupling Reagents DIC / Oxyma Pure Superior to HATU/HBTU for preventing racemization of sensitive non-canonical amino acids.
N-Terminal Protection Fmoc Base-labile protection is orthogonal to the acid-labile side chains and the electron-rich 3,5-DMP ring.
Cleavage Cocktail TFA / DODT / Water / TIS (92.5/2.5/2.5/2.5)CRITICAL: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for scavenging. High scavenger load is required to protect the dimethoxy ring.

Detailed Synthesis Protocol (Fmoc-SPPS)

Phase 1: Resin Loading & Preparation
  • Step 1: Swell resin (0.1 mmol scale) in DCM for 30 mins.

  • Step 2 (First AA Attachment):

    • For 2-CTC: Dissolve Fmoc-AA-OH (1.2 eq) + DIEA (4 eq) in DCM. Add to resin.[3][4][5][6][7] Agitate 2 hrs. Cap with MeOH/DIEA/DCM (1:2:17) to block unreacted chlorides.

    • For Rink Amide: Deprotect Fmoc (20% Piperidine) first, then couple Fmoc-AA-OH (4 eq) using standard coupling.

Phase 2: Peptide Assembly (Iterative Cycle)

The incorporation of Fmoc-3,5-Dimethoxy-L-phenylalanine follows standard cycles but requires strict monitoring.

Workflow Diagram (DOT):

SPPS_Workflow Start Start: Fmoc-Resin Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x 5, DCM x 3) Deprotect->Wash1 Activate 3. Activation (Fmoc-3,5-DMP + DIC/Oxyma) Wash1->Activate Prepare AA Couple 4. Coupling (60 min, RT) Activate->Couple Check 5. Kaiser Test (Blue = Incomplete) Couple->Check Check->Couple Blue (Fail) -> Double Couple Wash2 6. Wash (DMF x 5) Check->Wash2 Colorless (Pass) NextCycle Next Cycle? Wash2->NextCycle NextCycle->Deprotect Yes Cleavage Final Cleavage (TFA Cocktail) NextCycle->Cleavage No (Finish)

Figure 1: Solid-Phase Peptide Synthesis (SPPS) cycle optimized for non-canonical amino acid incorporation.

Protocol Steps:

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-3,5-Dimethoxy-L-Phe (3.0 eq relative to resin) in minimal DMF.

    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

    • Note: Pre-activation for 2-3 minutes is recommended to ensure formation of the active ester.

  • Coupling: Transfer activated solution to resin.[3] Agitate for 60-90 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Pass: Beads are colorless (99%+ coupling).

    • Fail: Beads are blue. Perform Double Coupling (Repeat Step 2-3).

Phase 3: Critical Cleavage & Work-up

This is the step where most syntheses of electron-rich peptides fail.

  • Preparation: Wash resin thoroughly with DCM to remove all traces of DMF (DMF can cause TFA salts to oil out). Dry resin under Nitrogen.

  • Cocktail Preparation (Reagent K modified):

    • TFA: 82.5%

    • Phenol: 5% (Protects Tyr and 3,5-DMP ring)

    • Water: 5%

    • Thioanisole: 5%

    • EDT (or DODT): 2.5%

  • Reaction: Add cold cleavage cocktail to resin (10 mL per gram resin). Agitate for 2.5 - 3 hours. Do not exceed 4 hours to minimize acid-catalyzed degradation.

  • Precipitation:

    • Filter resin and collect filtrate.[5][6]

    • Concentrate filtrate to ~20% volume under Nitrogen stream.

    • Add dropwise into ice-cold Diethyl Ether (10x volume).

    • Centrifuge (4000 rpm, 10 min, 4°C). Decant ether. Repeat wash 2x.[4][6]

Purification & Characterization

HPLC Purification

The 3,5-dimethoxy group increases hydrophobicity compared to Phe.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 65% B over 30 min (Adjust based on peptide length).

  • Detection: Monitor at 220 nm (peptide bond) and 280 nm (aromatic absorption).

Fluorescence Spectroscopy (Validation)

To confirm the integrity of the 3,5-DMP residue and establish its spectral fingerprint:

  • Sample Prep: Dissolve purified peptide in Phosphate Buffer (pH 7.4) or Methanol to 10 µM.

  • Excitation Scan: Fix Emission at 320 nm; scan Excitation 220–300 nm. Look for maxima shifted relative to Phe (typically >260 nm).

  • Emission Scan: Fix Excitation at determined max (e.g., 270 nm); scan Emission 280–450 nm.

Fluorescence Pathway Diagram (DOT):

Fluorescence_Mechanism cluster_effect Substituent Effect (3,5-Dimethoxy) Ground Ground State (S0) Electronic Configuration Excited Excited State (S1) (Frank-Condon) Ground->Excited Absorption Excitation UV Excitation (hν ~260-280 nm) Relax Vibrational Relaxation Excited->Relax Non-radiative Emission Fluorescence Emission (hν' ~300-320 nm) Relax->Emission Radiative Decay Emission->Ground Return to S0 Effect Methoxy Groups (+I/+M Effect) Stabilize Excited State -> Red Shift (Bathochromic) Effect->Excited

Figure 2: Jablonski diagram illustrating the bathochromic shift induced by methoxy substituents.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of dimethoxy groups.Use double coupling (2x 1hr) and increase temperature to 40°C (if no Cys/His present).
Extra Mass Peaks (+56, +96) t-Butyl alkylation on the aromatic ring.Insufficient Scavengers. Repeat cleavage with fresh Reagent K containing 5% Thioanisole + 5% Phenol.
No Fluorescence Quenching by adjacent residues (e.g., Nitro-Tyr, Trp).Design sequence to separate 3,5-DMP from quenchers by >10Å or use Gly/Ala spacers.
Insolubility Hydrophobic aggregation.Dissolve in minimal DMSO/HFIP before adding buffer.

References

  • Solid-Phase Peptide Synthesis Principles

    • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Fluorescence of Phenylalanine Derivatives

    • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[8][9] (Refer to Chapter 3 on Protein Fluorescence). Link

  • Cleavage Cocktails for Electron-Rich Peptides

    • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research. Link

  • Non-Canonical Amino Acids in SPPS

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Low coupling efficiency of Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Boc-3,5-Dimethoxy-L-phenylalanine . It addresses the unique physicochemical challenges of this building block, specifically focusing on low coupling efficiency, aggregation, and side-reaction mitigation.

Status: Operational | Tier: Advanced Chemical Support Subject: Optimization of Coupling Efficiency & Prevention of Side Reactions

Executive Summary: The Core Challenge

This compound presents a "perfect storm" of synthetic challenges. The 3,5-dimethoxy substitution creates two distinct hurdles:

  • Steric/Electronic Interference: The methoxy groups increase the electron density of the aromatic ring, altering the kinetics of active ester formation and increasing the risk of racemization.

  • Aggregation Potential: Like many non-natural phenylalanine derivatives, this residue is prone to

    
    -
    
    
    
    stacking and hydrophobic collapse, leading to "difficult sequences" where the N-terminus becomes inaccessible.

Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the root cause of the failure.

TroubleshootingFlow Start Issue: Low Coupling Efficiency CheckKaiser Step 1: Perform Kaiser/Chloranil Test Start->CheckKaiser ResultPos Test Positive (Blue/Violet) Incomplete Coupling CheckKaiser->ResultPos Resin remains colored ResultNeg Test Negative (Colorless) Coupling Complete CheckKaiser->ResultNeg Resin is colorless BranchSteric Diagnosis: Steric/Kinetic Failure ResultPos->BranchSteric Short coupling time? BranchAgg Diagnosis: Aggregation/Solubility ResultPos->BranchAgg Resin swelled poorly? CheckHPLC Step 2: Analyze Cleaved Crude by HPLC/MS ResultNeg->CheckHPLC CheckHPLC->BranchAgg Deletion sequences (N-1) BranchSide Diagnosis: Side Reaction/Scavenging CheckHPLC->BranchSide Wrong Mass (+56, +106 Da)

Figure 1: Diagnostic decision tree for isolating coupling failures versus post-coupling degradation.

High-Efficiency Coupling Protocol

Standard carbodiimide methods (DIC/HOBt) are often insufficient for this residue due to the electron-rich ring and steric bulk. The following protocol utilizes HATU/HOAt for maximum activation speed, coupled with Collidine to suppress racemization.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine) or DIPEA (if racemization is not observed).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1]

  • Additive: HOAt (optional, if using DIC).

Step-by-Step Methodology
StepActionCritical Technical Note
1. Swelling Swell resin in NMP for 20 mins.NMP disrupts aggregation better than DMF for hydrophobic Phe derivatives.
2. Activation Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in minimal NMP. Add Collidine (6.0 eq).Do not pre-activate for >1 min. Prolonged activation of electron-rich Phe derivatives increases racemization risk.
3. Coupling Add mixture to resin.[2][3][1] Shake for 45–60 mins at Room Temp.Microwave heating (50°C) is permitted but increases racemization risk. Use only if RT fails.
4. Monitoring Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines).If positive, proceed to Double Coupling .
5. Double Couple If Step 4 fails: Repeat Step 2-3 using PyOxim or COMU instead of HATU.Changing the counter-ion/activator can sometimes overcome specific steric pockets.

Troubleshooting FAQs

Q1: I see good coupling on the resin, but the mass spectrum shows "M + 56" or "M + 106" peaks after cleavage. What happened?

Diagnosis: This is likely alkylation of the aromatic ring (scavenging failure). The Science: The 3,5-dimethoxy ring is extremely electron-rich. During Boc removal (using TFA), the generated tert-butyl cations are electrophiles that will attack the nucleophilic phenyl ring (Electrophilic Aromatic Substitution), resulting in tert-butylated byproducts. Solution:

  • Increase Scavengers: Use a "High-Thiol" cleavage cocktail.

    • Recommended:Reagent K (TFA/Phenol/Water/Thioanisole/EDT: 82.5/5/5/5/2.5).

    • Alternative: Add Triisopropylsilane (TIS) and Dithiothreitol (DTT) to quench cations aggressively.

Q2: My yield is low, and I suspect "Beta-Sheet Aggregation." How do I confirm and fix this?

Diagnosis: Aggregation causes the resin to shrink and the reaction sites to become inaccessible. The Science: Boc-3,5-dimethoxy-Phe is hydrophobic. If it follows other hydrophobic residues (e.g., Ile, Val, Phe), they stack. Solution:

  • Solvent Switch: Replace DMF with NMP or DMSO/NMP (1:9) for this specific coupling step.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks within the resin matrix.

Q3: I am detecting the D-isomer (Racemization) in my product.

Diagnosis: Base-catalyzed proton abstraction.[4] The Science: Strong activation (HATU) combined with a strong base (DIPEA) and an electron-rich aromatic ring can lower the pKa of the


-proton, leading to oxazolone formation and racemization.
Solution: 
  • Weaker Base: Switch from DIPEA (pKa ~10.5) to Collidine (pKa ~7.4).

  • Oxyma Pure: Switch from HATU to DIC/Oxyma Pure . Oxyma is less basic than the At- anion released by HATU and suppresses racemization effectively while maintaining high reactivity.

Mechanistic Visualization: Racemization vs. Coupling

Understanding why we recommend Collidine/HATU over standard conditions.

RacemizationPath AA Boc-3,5-Dimethoxy-Phe Act Activated Ester (OAt/Oxyma) AA->Act HATU/Base Oxazolone Oxazolone Intermediate (Racemization Prone) Act->Oxazolone Slow Amine Attack (Steric Hindrance) Product L-Peptide Product Act->Product Fast Amine Attack Racemate DL-Mixture Oxazolone->Racemate Base-Catalyzed Epimerization Collidine Use Collidine (Weaker Base) Collidine->Oxazolone Suppresses

Figure 2: Pathway showing how steric hindrance promotes oxazolone formation, and how base selection mitigates racemization.

Comparison of Coupling Reagents

ReagentReactivityRacemization RiskRecommended For
DIC/HOBt ModerateLowStandard couplings (likely too slow for this case).
HATU/HOAt Very High ModerateFirst choice for sterically hindered residues.
COMU/Oxyma HighLowSafer alternative to HATU; excellent for preventing racemization.
PyBOP HighModerateAlternative if uronium salts (HATU) fail.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][5][6][7][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[6][3] Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Side reactions during the deprotection of Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cation Management" Challenge

The deprotection of Boc-3,5-Dimethoxy-L-phenylalanine presents a specific chemoselective challenge that distinguishes it from standard phenylalanine derivatives. The 3,5-dimethoxy substitution pattern renders the aromatic ring significantly electron-rich (activated).

Upon acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group, a tert-butyl carbocation (


)  is generated.[1][2][3] While standard protocols rely on this cation being volatile or trapped by weak nucleophiles, the activated 3,5-dimethoxy ring acts as an internal nucleophile. Without aggressive scavenging, the 

cation will attack the aromatic ring via Friedel-Crafts alkylation , resulting in permanent, irreversible modification of your target molecule (typically observed as +56 Da mass adducts).

This guide provides the mechanistic insight and optimized protocols required to suppress this side reaction.

Mechanism of Failure & Control

To prevent side reactions, one must understand the competition between the scavenger and the substrate.

Diagram 1: Competitive Pathways in Boc Deprotection

This diagram illustrates the kinetic competition between the desired scavenging event and the undesired ring alkylation.

Boc_Mechanism Start Boc-3,5-Dimethoxy-Phe Acid Acid Treatment (TFA/HCl) Start->Acid Inter Intermediate: tert-Butyl Cation (tBu+) Acid->Inter Cleavage Product Desired Product: 3,5-Dimethoxy-Phe Acid->Product Deprotection Scavenger Scavenger (Silanes/Thiols) Inter->Scavenger Fast Trap (Kinetic Control) Ring Internal Nucleophile: Dimethoxy Ring Inter->Ring Friedel-Crafts Alkylation Quenched Quenched Cation (Isobutylene/tBu-SR) Scavenger->Quenched Byproduct Byproduct: tert-Butylated Adduct (+56 Da) Ring->Byproduct

Caption: Kinetic competition between scavenger trapping (Green) and irreversible ring alkylation (Red).

Troubleshooting Guide (Q&A)

Issue 1: Mass Spectrometry shows a +56 Da impurity.

Q: I used 50% TFA in DCM, but my LC-MS shows a split peak with a mass shift of +56. What happened?

A: You have observed tert-butylation of the aromatic ring.

  • Cause: The 3,5-dimethoxy ring is highly activated at the ortho and para positions (positions 2, 4, and 6). In the absence of a sufficient "cation sink," the

    
     cation attacks these positions.
    
  • Correction: You cannot reverse this reaction. You must restart using a High-Scavenger Cocktail . Standard TFA/DCM is insufficient for this substrate.

  • Protocol Shift: Switch to Cocktail K-Modified (see Section 5).

Issue 2: Reaction mixture turns dark pink or red.

Q: During deprotection, the solution turned a deep red/purple color. Is my peptide degrading?

A: This indicates oxidation or formation of charge-transfer complexes.

  • Cause: Electron-rich aromatics (like dimethoxy-Phe, similar to Trp/Tyr) are prone to oxidation by atmospheric oxygen or trace oxidants in the TFA.

  • Correction: Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ). Ensure your TFA is fresh and free of aldehydes.
  • Additive: Include Thioanisole or DTT (Dithiothreitol) in the cleavage cocktail to act as a reducing agent and suppress oxidation.

Issue 3: Incomplete Deprotection vs. Side Reactions.

Q: I reduced the reaction time to 15 minutes to avoid side reactions, but now I see starting material. How do I balance this?

A: This is a classic trade-off.

  • Strategy: Temperature control is more effective than time reduction.

  • Correction: Run the reaction at 0°C for the first 30 minutes, then slowly warm to room temperature if necessary. The lower temperature suppresses the activation energy required for the Friedel-Crafts alkylation (side reaction) more than it suppresses the N-Boc cleavage (desired reaction).

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of various scavenger systems specifically for electron-rich aromatic substrates (based on Lundt et al. and standard SPPS optimization).

Scavenger CocktailComposition (v/v)Effectiveness for Dimethoxy-PheRisk of AlkylationNotes
Standard 50% TFA / 50% DCMPoor High Do not use. No cation trap.
Water Only 95% TFA / 5% H₂OLow Moderate Water is a weak nucleophile for bulky

.
Silane (Reagent B) 88% TFA / 5% Phenol / 5% H₂O / 2% TIPSGood Low TIPS (Triisopropylsilane) is an excellent trap.
Thiol (Reagent K) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTExcellent Very Low Recommended. Thioanisole/EDT are "soft" nucleophiles that outcompete the ring.

Optimized Protocol: The "Safe-Zone" Method

For this compound, we recommend a modified Reagent K or a High-Silane approach.

Reagents Required[1][4][5][6][7][8][9][10][11][12][13]
  • Trifluoroacetic Acid (TFA) - Peptide Grade

  • Triisopropylsilane (TIPS) OR Triethylsilane (TES)

  • Water (Milli-Q)

  • Optional but Recommended: Thioanisole (if odor is manageable)

Step-by-Step Workflow
  • Preparation:

    • Cool the Boc-protected substrate to 0°C in a reaction vessel.

    • Flush the vessel with Nitrogen (

      
      ).
      
  • Cocktail Preparation (Freshly made):

    • Option A (Odorless):TFA (90%) / TIPS (5%) / H₂O (5%)

    • Option B (Maximum Safety):TFA (85%) / Thioanisole (5%) / Phenol (5%) / H₂O (5%)

  • Execution:

    • Add the cold cocktail to the substrate (approx. 10 mL per gram of substrate).

    • Stir at 0°C for 30 minutes .

    • Allow to warm to room temperature and stir for an additional 30-60 minutes . Monitor by HPLC/TLC.

  • Work-up (Critical):

    • Do not evaporate TFA directly if possible, as this concentrates the cations.

    • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (

      
      )  or MTBE  (10x volume).
      
    • The peptide/amino acid will precipitate; the organic scavengers and

      
      -adducts will remain in the ether layer.
      
    • Centrifuge/Filter and wash the solid 3x with cold ether.

Decision Tree for Optimization

Use this flow to determine the next step in your experiment.

Troubleshooting_Flow Start Analyze Crude Product (LC-MS) CheckMass Is +56 Da Peak Present? Start->CheckMass Yes56 Yes: Irreversible Alkylation CheckMass->Yes56 Major Peak No56 No CheckMass->No56 Action1 Discard Batch. Switch to Thioanisole Cocktail. Keep at 0°C. Yes56->Action1 CheckSM Is Starting Material Present? No56->CheckSM YesSM Yes: Incomplete Rxn CheckSM->YesSM NoSM No: Success CheckSM->NoSM Action2 Extend Rxn Time at RT. Do NOT increase Temp >25°C. YesSM->Action2 Final Proceed to Purification NoSM->Final

Caption: Diagnostic logic for evaluating deprotection success and identifying side reactions.

References

  • Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5][4]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6][5][7][8] Chemical Reviews.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[5][4] (Detailed discussion on scavenger cocktails like Reagent K).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions and side reactions).

Sources

Technical Support Center: Aggregation of 3,5-Dimethoxy-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPPS-AGG-35DM Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely experiencing hydrophobic collapse and


-

stacking-induced aggregation
.

3,5-Dimethoxy-L-phenylalanine (3,5-diOMe-Phe) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Phenylalanine, the two methoxy groups at the meta positions significantly increase the electron density of the aromatic ring. This enhances its propensity for cation-


 interactions  and alters the geometry of aromatic stacking, often leading to the formation of insoluble 

-sheet aggregates on the resin.

This guide provides a self-validating troubleshooting workflow to resolve incomplete couplings and deletion sequences associated with this residue.

Module 1: Diagnostic Workflow

Is it aggregation or steric hindrance?

Before altering your synthesis protocol, you must distinguish between steric hindrance (kinetic slowness) and aggregation (thermodynamic unavailability).

Step 1: The "False Negative" Check

Standard Kaiser (ninhydrin) tests often fail during aggregation because the N-terminus is buried inside the aggregate, inaccessible to the reagent.

  • Protocol: Perform a Chloranil Test (for secondary amines) or a Micro-cleavage .

  • Micro-cleavage: Remove ~5 mg of resin, cleave with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins, precipitate in ether, and analyze by HPLC.

    • Result A: Peak corresponds to

      
       sequence 
      
      
      
      Coupling Failure (Steric/Chemical).
    • Result B: Peak corresponds to correct sequence, but Kaiser was negative

      
      Aggregation  (The amine exists but is buried).
      
Decision Tree: Troubleshooting Logic

TroubleshootingFlow Start Coupling of 3,5-diOMe-Phe Failed Test Perform Micro-Cleavage & HPLC Start->Test Result1 Product is (n-1) Deletion Test->Result1 HPLC shows missing AA Result2 Product is Correct (n) Test->Result2 HPLC shows full seq Action1 Steric Hindrance Issue Result1->Action1 Action2 Aggregation Issue Result2->Action2 Sol1 1. Double Couple 2. Increase Temp (50-75°C) 3. Switch to HATU Action1->Sol1 Sol2 1. Add Chaotropic Salts (LiCl) 2. Switch Solvent (NMP) 3. Use Dmb Backbone Protection Action2->Sol2

Figure 1: Diagnostic logic flow to distinguish between kinetic steric hindrance and thermodynamic aggregation.

Module 2: Chemical Interventions (Solvation & Salts)

The First Line of Defense[1]

If diagnosis confirms aggregation, modify the reaction environment to disrupt intermolecular H-bonds and aromatic stacking.

Chaotropic Salts

Chaotropic salts disrupt the hydrogen bonding network of the


-sheets, "salting in" the peptide chain.
  • Recommendation: 0.8 M LiCl in DMF or 4 M KSCN in DMF.[2]

  • Application: Use this solution for both the Fmoc-deprotection step and the coupling step.

  • Warning: Salts can slow down activation kinetics. Increase coupling time by 2x when using salts.

The "Magic Mixture"

For severe cases where single solvents fail, use the solvent system developed to solubilize difficult sequences (e.g., acyl carrier protein 65-74).

ComponentRatio/Conc.Function
DCM 1 PartSwells polystyrene core (if using PS resin)
DMF 1 PartSolubilizes polar reagents
NMP 1 PartHigh dipole moment, disrupts aggregation
Ethylene Carbonate 2 MStrong H-bond donor/acceptor
Triton X-100 1%Non-ionic detergent to reduce hydrophobic collapse
Resin Selection
  • Avoid: High-loading Polystyrene (PS) (> 0.6 mmol/g). The proximity of chains promotes stacking.

  • Use: ChemMatrix (PEG) or Tentagel resins. These amphiphilic supports solvate the peptide chain better than the hydrophobic PS core.

Module 3: Structural Engineering (Backbone Protection)

The "Cure" for Recurrent Aggregation

If 3,5-diOMe-Phe is part of a "difficult sequence" (e.g., adjacent to Val, Ile, or other Phe residues), chemical additives may not be enough. You must physically prevent the formation of secondary structures.

Mechanism of Action

Aggregation is primarily driven by backbone amide-to-amide Hydrogen bonding. By substituting a backbone amide proton (


) with a protecting group (

), you eliminate the H-bond donor, permanently disrupting the

-sheet.

Mechanism Sheet Standard Backbone: -NH---O=C- (Forms Beta-Sheets) Block Backbone Protection (Dmb/Hmb): -N(Dmb)---O=C- (No H-bond Donor) Sheet->Block  Substitute H with Dmb   Result Aggregation Disrupted Solubility Restored Block->Result

Figure 2: Disruption of secondary structure via backbone modification.

Protocol: Dmb (2,4-dimethoxybenzyl) Protection

Since 3,5-diOMe-Phe is bulky, adding a backbone protector directly to it is synthetically difficult. Instead, introduce the protection on the preceding amino acid (the one coupled before the difficult region).

  • Identify the target: If the sequence is ...Gly-(3,5-diOMe-Phe)-..., use Fmoc-Gly-(Dmb)OH .

  • Coupling: Dmb-protected amino acids are sterically hindered. Use HATU/HOAt activation.

  • Cleavage: The Dmb group is acid-labile and is removed during the final TFA cleavage.[1] No special deprotection step is required.

Module 4: Instrumentation (Microwave & Temperature)

Overcoming the Energy Barrier

Elevated temperature increases the kinetic energy of the peptide chains, allowing them to overcome the thermodynamic well of the aggregated state.

Recommended Parameters for 3,5-diOMe-Phe
ParameterSettingNotes
Temperature 75°C Standard for hydrophobic couplings.
Power 30-50 WDynamic power control to prevent overheating.
Coupling Time 5 minShort bursts prevent racemization.
Deprotection 60°CAggregation often occurs after deprotection. Heat this step too.

Critical Warning: 3,5-diOMe-Phe is electron-rich. At high temperatures (>75°C) or prolonged exposure, it may be prone to premature side-chain oxidation or racemization. Do not exceed 75°C.

Frequently Asked Questions (FAQ)

Q: Can I use Pseudoproline dipeptides for this sequence? A: Only if your sequence contains Serine, Threonine, or Cysteine near the 3,5-diOMe-Phe.[2] Pseudoprolines are specific to those residues. If your hydrophobic stretch lacks them, you must use Dmb-protection (on Gly/Ala) or Isoacyl dipeptides .

Q: The coupling of 3,5-diOMe-Phe went fine, but the next amino acid won't couple. Why? A: This is classic aggregation. The 3,5-diOMe-Phe residue has likely stacked with previous aromatic residues, burying the N-terminus. Apply the LiCl wash protocol immediately before coupling the next amino acid.

Q: My crude peptide shows a mass of +12 Da. What is this? A: This is likely a methylene bridge formation, a side reaction common with electron-rich aromatics in DCM. Switch your solvent system to 100% DMF or NMP and avoid DCM during the coupling of electron-rich variants.

References

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]

Sources

Technical Guide: Optimizing Cleavage of Boc-3,5-Dimethoxy-L-phenylalanine from Resin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

Cleaving Boc-3,5-Dimethoxy-L-phenylalanine (and peptides containing it) from resin presents a specific chemoselective challenge. While the tert-butyloxycarbonyl (Boc) group and the resin linkage (typically PAM, MBHA, or Merrifield) require strong acid for removal, the 3,5-dimethoxy substitution pattern creates a highly electron-rich aromatic ring.

The Risk: During acidolysis, the removal of the Boc group generates tert-butyl carbocations (


). In a standard cleavage cocktail, these electrophiles aggressively seek electron-rich centers. Without adequate scavenging, the 

cation will perform an Electrophilic Aromatic Substitution (EAS) on the 3,5-dimethoxyphenyl ring, resulting in permanent alkylation byproducts (typically M+56 adducts) that are inseparable by HPLC.

This guide details the "Decoy Strategy" to prevent this side reaction, providing protocols for both Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA) cleavage.

The Scavenger Strategy: The "Decoy" Principle

To protect the 3,5-dimethoxy-Phe residue, we must flood the reaction mixture with a scavenger that is more electron-rich than the product itself.

Recommended Scavenger Cocktail

While Anisole is the standard scavenger for Boc-SPPS, it is often insufficient for protecting dimethoxy-substituted rings. We recommend a "High-Capture" Cocktail :

ComponentRoleRecommended Ratio (v/v)
p-Cresol Primary Scavenger (Alkylation sink)10%
Dimethyl Sulfide (DMS) Reductant & Cation Scavenger (

type)
10%
1,3-Dimethoxybenzene The Specific Decoy (Mimics the product)5% (Add if alkylation persists)
HF or TFMSA Cleavage ReagentBalance

Expert Insight: Adding 1,3-dimethoxybenzene to the cleavage cocktail is a "self-validating" tactic. It presents the carbocations with a free-floating target that is chemically identical to the vulnerable moiety in your peptide, statistically absorbing the attack.

Visualizing the Mechanism

The following diagram illustrates the competition between the product and the scavenger for the reactive carbocation.

ScavengerMechanism Boc Boc-Group Removal Cation t-Butyl Cation (tBu+) Boc->Cation Acidolysis (HF/TFMSA) Product 3,5-Dimethoxy-Phe (Target) Cation->Product Attack (Slow) Scavenger p-Cresol / 1,3-DMB (Decoy) Cation->Scavenger Capture (Fast) Adduct Alkylated Product (Impurity M+56) Product->Adduct If Scavenger Fails SafeWaste Alkylated Scavenger (Washable Waste) Scavenger->SafeWaste Successful Protection

Figure 1: Kinetic competition between the peptide product and the scavenger cocktail for tert-butyl cations.

Protocol A: High-HF Cleavage (The Gold Standard)

Applicability: Best for MBHA, PAM, or Merrifield resins. Requires a closed HF vacuum line.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)[1]

  • p-Cresol[2][3]

  • Dimethyl Sulfide (DMS)[4]

Step-by-Step Procedure:

  • Preparation: Place 250 mg of dry peptide-resin into the Teflon reaction vessel.

  • Scavenger Addition: Add 0.2 mL p-Cresol and 0.2 mL DMS. (Add 50 mg 1,3-dimethoxybenzene here if previously observed alkylation).

  • Cooling: Cool the vessel to -78°C (Dry ice/Acetone bath) and evacuate the line.

  • HF Distillation: Distill 2 mL of anhydrous HF into the vessel.

  • Reaction:

    • Warm to 0°C (Ice bath).

    • Stir for 60 minutes . Note: Do not exceed 60 mins to minimize methoxy ether cleavage risks.

  • Evacuation: Evaporate HF and DMS under high vacuum (aspirator followed by mechanical pump) at 0°C.

  • Work-up:

    • Wash the residue with cold diethyl ether (3 x 10 mL) to remove scavengers and byproducts.

    • Extract the peptide with 50% Acetic Acid or Acetonitrile/Water.

    • Lyophilize immediately.

Protocol B: TFMSA Cleavage (The Benchtop Alternative)

Applicability: For labs without HF apparatus. Compatible with PAM/MBHA resins.

Reagents:

  • Trifluoromethanesulfonic Acid (TFMSA)

  • TFA[4][5][6][7][8][9][10]

  • DMS[3][10][11]

  • m-Cresol (or p-Cresol)

Step-by-Step Procedure:

  • Cocktail Prep: Prepare a mixture of TFA / DMS / m-Cresol (10:3:3 v/v).

  • Swelling: Place 200 mg resin in a round-bottom flask. Add 2 mL of the TFA/DMS/Cresol mixture. Stir for 5 min.

  • Acidification: Slowly add 0.5 mL of TFMSA dropwise while cooling on ice. (Exothermic!).

  • Reaction: Stir at 0°C for 2 hours .

  • Precipitation: Pour the mixture into 50 mL of cold diethyl ether.

  • Filtration: Filter the precipitated peptide/resin mix.

  • Extraction: Wash the solid with ether, then extract the peptide from the resin using TFA or Acetic Acid.

Troubleshooting & FAQs

Q1: I see a "M+56" peak in my Mass Spec. What is it?

A: This is likely a tert-butyl adduct. The


 cation from the Boc group has alkylated your 3,5-dimethoxy ring.
  • Fix: Increase the scavenger concentration. Switch to the "High-Capture" cocktail containing 1,3-dimethoxybenzene (5% v/v) to act as a specific decoy.

Q2: Can I use standard TFA cleavage (e.g., 95% TFA)?

A: Only if you are using Wang or Rink Amide resin.

  • If you are using Merrifield , PAM , or MBHA resin (standard for Boc chemistry), TFA is too weak to cleave the linker. You must use HF or TFMSA.

  • Warning: If you use Wang resin with Boc chemistry, the Boc group is removed before the cleavage step (during synthesis), so the final cleavage only releases the peptide.

Q3: Is the methoxy group stable in HF?

A: Generally, yes, at 0°C for 1 hour. However, methoxy groups can be demethylated by strong Lewis acids (like


) or high-temperature HF.
  • Control: Strictly maintain 0°C. Do not let the reaction run overnight.

Q4: My yield is low. Is the product stuck to the resin?

A: 3,5-dimethoxy-Phe is hydrophobic.

  • Fix: After the ether wash, do not just use water for extraction. Use 50% Acetic Acid or 50% Acetonitrile/Water to ensure the hydrophobic peptide is solubilized off the resin.

Workflow Decision Tree

DecisionTree Start Start: Boc-3,5-Dimethoxy-Phe on Resin ResinCheck Check Resin Type Start->ResinCheck WangRink Wang / Rink Amide (Acid Labile) ResinCheck->WangRink Low Acid PamMBHA PAM / MBHA / Merrifield (Strong Acid Req) ResinCheck->PamMBHA High Acid TFA Method: 95% TFA + Scavengers WangRink->TFA EquipCheck HF Line Available? PamMBHA->EquipCheck HF Method: High HF (Protocol A) EquipCheck->HF Yes TFMSA Method: TFMSA (Protocol B) EquipCheck->TFMSA No

Figure 2: Decision matrix for selecting the appropriate cleavage protocol.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][4][10][12] Technical Bulletin.

Sources

Technical Support Center: High-Fidelity Coupling of 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Racemization in Electron-Rich Phenylalanine Analogs

Introduction

Welcome to the High-Fidelity Coupling Support Center. You are likely here because you are working with 3,5-Dimethoxy-L-phenylalanine (3,5-diMeO-Phe) and are concerned about maintaining chiral purity.

While standard phenylalanine is relatively stable, 3,5-diMeO-Phe presents a unique challenge. The methoxy substituents at the 3 and 5 positions introduce steric bulk and electronic density that can alter the kinetics of acylation. If the coupling reaction is slow, the window for base-catalyzed racemization widens significantly.

This guide moves beyond standard protocols, offering a mechanism-based approach to coupling this sensitive residue with


 enantiomeric excess (ee).

Module 1: Mechanism & Root Cause Analysis

The Silent Killer: Oxazolone Formation

Racemization in phenylalanine derivatives rarely happens via direct proton abstraction of the unactivated acid. It occurs primarily after activation.

When you activate the carboxyl group (creating an active ester), the carbonyl oxygen of the upstream amide backbone (or the


-protecting group carbamate) can attack the activated carbonyl.[1] This cyclization forms an oxazolone  (also known as an azlactone).

The oxazolone is the "danger zone." The


-proton on the oxazolone ring is significantly more acidic (

) than in the open chain. In the presence of tertiary bases (like DIPEA), this proton is easily abstracted, leading to an aromatic intermediate that re-protonates indiscriminately from either face, yielding a racemic mixture.
Visualizing the Threat

RacemizationPathway L_AA L-3,5-diMeO-Phe (Protected) Act_Ester Activated Ester (O-Acylisourea / OBt) L_AA->Act_Ester Activation (DIC/Oxyma) Oxazolone Oxazolone (Azlactone) Act_Ester->Oxazolone Slow Coupling + Base Peptide Target Peptide (L-Isomer) Act_Ester->Peptide Fast Coupling (Amine Attack) Enol Resonance Stabilized Intermediate (Achiral) Oxazolone->Enol Base (DIPEA) Proton Abstraction Oxazolone->Peptide Aminolysis (Slow) Racemate DL-Mixture (Irreversible) Enol->Racemate Reprotonation

Figure 1: The kinetic competition between productive coupling (Green) and the oxazolone racemization pathway (Red). Speed is your only defense.

Module 2: Reagent Selection & Chemistry

To prevent the pathway above, we must maximize coupling speed while minimizing basicity.

The Activator: Oxyma Pure vs. HOBt

Do not use HOBt. For electron-rich and sterically hindered amino acids, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard.

  • Why? Oxyma active esters are more reactive than OBt esters, ensuring the coupling happens before the oxazolone can form. Furthermore, Oxyma is less acidic than HOBt, creating a safer internal pH environment [1][2].

The Coupling Agent: DIC vs. Uroniums (HATU/HBTU)
  • Recommendation: Use DIC (Diisopropylcarbodiimide) .[2][3][4]

  • Reasoning: Uronium salts like HATU require a base (DIPEA/NMM) to function. As shown in Figure 1, the base is the catalyst for oxazolone formation. Carbodiimide couplings can proceed in a "base-free" or "low-base" environment, drastically reducing racemization risk [3].[5]

The Base: Collidine (TMP)

If a base is absolutely required (e.g., to neutralize the HCl salt of an amine), replace DIPEA with 2,4,6-Trimethylpyridine (Sym-Collidine) .

  • Why? Collidine is a weaker base and sterically hindered. It is strong enough to deprotonate the amine nucleophile but too bulky to effectively abstract the

    
    -proton of the activated amino acid [4].
    
Reagent Comparison Table
Reagent SystemRacemization RiskCoupling SpeedRecommendation
DIC / Oxyma Pure Lowest HighPreferred
COMU / Collidine LowVery HighAlternative (Unstable in DMF)
DIC / HOBtModerateModerateAvoid (Safety/Efficiency)
HATU / DIPEAHigh HighPROHIBITED for sensitive steps

Module 3: The "Safe-Coupling" Protocol

This protocol is designed to be self-validating. If the color change (Step 3) does not occur, the activation failed, preventing you from wasting precious resin.

Reagents Required:

  • Fmoc-3,5-dimethoxy-L-phenylalanine

  • Oxyma Pure[2][3][5][6][7][8]

  • DIC (Diisopropylcarbodiimide)[3][4]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology
  • Preparation (0°C Start):

    • Dissolve Fmoc-3,5-diMeO-Phe (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Technical Insight: Cool this solution to 0°C in an ice bath. Lower temperature slows the rate of racemization (

      
      ) more significantly than the rate of coupling (
      
      
      
      ).
  • Activation:

    • Add DIC (3.0 eq) to the cooled mixture.

    • Pre-activation Time: Stir for exactly 2 minutes at 0°C.

    • Why? This allows the formation of the O-acylisourea and subsequent trans-esterification to the Oxyma ester. Do not exceed 5 minutes, as the active ester can degrade.

  • Coupling:

    • Add the activated mixture to the resin (swollen in DMF).[3]

    • Allow to warm to room temperature naturally.

    • Agitate for 60–90 minutes .

  • The "Base-Free" Check:

    • This protocol uses no tertiary amine bases (DIPEA). This is the primary safeguard.

    • Self-Validation: If the coupling is extremely slow (Kaiser test remains positive after 2 hours), do not add DIPEA. Instead, wash the resin and perform a double coupling using fresh reagents.

Module 4: Troubleshooting & FAQs

Q1: I see a split peak on my HPLC (L- and D- isomers). What went wrong?

Diagnosis: You likely used a base (DIPEA) during coupling or pre-activated for too long. Solution:

  • Switch to the DIC/Oxyma protocol (base-free).

  • If you must use a base (e.g., using HATU), switch to Collidine and reduce the equivalents to 1.0 eq relative to the amino acid.

  • Ensure your Fmoc-deprotection step (piperidine) was fully washed out. Residual piperidine acts as a base during the subsequent coupling.

Q2: The coupling is incomplete after 2 hours. Can I heat it to 50°C?

Answer: ABSOLUTELY NOT. Heating sensitive chiral amino acids is the fastest way to racemize them. Corrective Action:

  • Use Microwave-Assisted Synthesis only if you can strictly limit the temperature to 40°C and use Oxyma.

  • Better approach: Perform a Double Coupling at room temperature. Fresh reagents maintain a high concentration of the active ester, driving the reaction forward without thermal energy.

Q3: My 3,5-diMeO-Phe is not soluble in DMF at high concentrations.

Answer: This is common for modified phenylalanines. Corrective Action:

  • Use a solvent mixture of DMF/NMP (1:1) or even pure NMP .

  • NMP often improves reaction kinetics for hindered residues due to better swelling of the resin matrix.

  • Note: Avoid DCM for the coupling step if possible, as it does not solvate the polar active species as well as amides.

Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected Check_Iso Is it Racemization? (Split Peak) Start->Check_Iso Check_Yield Is it Low Yield? (Positive Kaiser) Start->Check_Yield Yes_Rac 1. Remove DIPEA 2. Use Collidine 3. Use Oxyma/DIC Check_Iso->Yes_Rac Yes Yes_Yield 1. Do NOT Heat 2. Double Couple 3. Switch Solvent to NMP Check_Yield->Yes_Yield Yes

Figure 2: Rapid diagnostic workflow for coupling issues.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Luxembourg Bio Technologies. (2014).[5] "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis."[2] Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[3] "Strategies to Prevent Racemization During Peptide Synthesis." Technical Support Center.

Sources

Technical Support Center: 3,5-Dimethoxy-L-phenylalanine Boc Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Boc Deprotection in Electron-Rich Aromatics

Executive Summary & Diagnostic Logic

The Core Problem: Users frequently report "incomplete" Boc removal from 3,5-Dimethoxy-L-phenylalanine. In 90% of cases, this is a misdiagnosis. The reaction has likely proceeded to completion, but the highly reactive tert-butyl cation (generated during deprotection) has attacked the electron-rich aromatic ring, forming a tert-butylated byproduct.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause.

DiagnosticFlow Start START: Reaction Analysis (LC-MS / HPLC) CheckMass Check Mass Spectrum of 'Impurity' Start->CheckMass Mass56 Mass Shift = +56 Da (vs Product) CheckMass->Mass56 observed MassSM Mass = Starting Material (Exact Match) CheckMass->MassSM observed ScavengerIssue DIAGNOSIS: Ring Alkylation (Friedel-Crafts Attack) Mass56->ScavengerIssue KineticsIssue DIAGNOSIS: True Incomplete Reaction (Solubility/Equilibrium) MassSM->KineticsIssue Sol_Scav SOLUTION: Switch to High-Scavenger Protocol (Method A) ScavengerIssue->Sol_Scav Sol_Kin SOLUTION: Switch to HCl/Dioxane (Method B) KineticsIssue->Sol_Kin

Figure 1: Diagnostic decision tree for distinguishing between kinetic stalling and chemical side-reactions.

Technical Deep Dive: The "False" Incomplete

The Mechanism of Failure

The 3,5-dimethoxy substitution pattern creates a "perfect storm" for electrophilic aromatic substitution (EAS).

  • Activation: The methoxy groups are strong electron donors (ortho/para directors).

  • The Attacker: Boc removal with TFA generates a tert-butyl cation (

    
    ), a potent electrophile.[1]
    
  • The Trap: Without adequate scavengers, the

    
     attacks the phenyl ring, typically at the 4-position (between the two methoxy groups and para to the alkyl chain), which is sterically accessible and electronically activated.
    

Why Standard Protocols Fail: Standard protocols often use 1-2% water or TIS (Triisopropylsilane). For standard amino acids, this is sufficient. For 3,5-dimethoxy-Phe, the ring is so nucleophilic that it outcompetes low-concentration scavengers for the cation.

Mechanism BocSM Boc-3,5-dimethoxy-Phe TFA TFA Acidolysis BocSM->TFA Cation tert-Butyl Cation (tBu+) TFA->Cation Generates Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast Trapping (Ideal) Ring 3,5-Dimethoxy Ring (Internal Nucleophile) Cation->Ring Competes if Scavenger Low CleanProd Clean Product + Isobutylene/Silane-tBu Scavenger->CleanProd DirtyProd Alkylated Byproduct (+56 Da) Ring->DirtyProd Friedel-Crafts

Figure 2: Competition kinetics between the scavenger and the aromatic ring.

Troubleshooting Guides & Protocols

Scenario A: The "False" Incomplete (Mass +56 Da)

Diagnosis: You have alkylated your product.

Protocol A: The "High-Scavenger" Cocktail This method utilizes Triethylsilane (TES) as a hydride donor to quench the cation immediately. We use a high ratio to ensure the scavenger statistically overwhelms the aromatic ring.

ComponentVolume RatioRole
TFA 50%Acid source for deprotection.[2][]
DCM 40%Diluent to moderate polarity and solvate the hydrophobic substrate.
Triethylsilane (TES) 5%Primary Scavenger. Hydride donor; traps

as isobutane/silyl-tBu.
Water 5%Co-Scavenger. Traps

as tert-butanol. Essential for proton transfer.

Step-by-Step:

  • Dissolve 100 mg of substrate in 0.8 mL DCM (Dichloromethane).

  • Add 0.1 mL Triethylsilane (TES) and 0.1 mL Water. Mix thoroughly.

  • Add 1.0 mL TFA dropwise.

  • Stir vigorously at Room Temperature for 30–60 minutes.

    • Note: Do not heat. Heat increases the rate of EAS (alkylation) more than deprotection.

  • Work-up: Concentrate under reduced pressure. Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA and silane byproducts.

  • Precipitate the product amine salt using cold diethyl ether.

Scenario B: The "True" Incomplete (Mass = SM)

Diagnosis: The reaction stalled due to salt precipitation or equilibrium issues.

Protocol B: The HCl / Dioxane Method If the TFA salt of your product is insoluble in DCM/TFA, it may precipitate and coat the remaining starting material, stopping the reaction. HCl/Dioxane is a stronger acid system and often maintains better solubility for this specific class of amino acids.

Step-by-Step:

  • Dissolve substrate in minimal 1,4-Dioxane (or DCM if solubility is poor in dioxane).

  • Add 4N HCl in Dioxane (10 equivalents).

  • Stir at Room Temperature.

    • Tip: If precipitation occurs immediately, add a small amount of Methanol (MeOH) to re-solubilize, but be aware this slows the reaction slightly.

  • Monitor by HPLC.[1]

  • Work-up: Evaporate solvent. The HCl salt is usually a stable solid.

Frequently Asked Questions (FAQ)

Q1: Can I use Thioanisole instead of Triethylsilane? A: Proceed with caution. While Thioanisole is a good scavenger, in highly acidic media, it can form sulfonium salts which act as alkylating agents themselves, potentially transferring the tert-butyl group back to the ring later. Silanes (TES/TIS) are irreversible scavengers (forming inert gases or silyl ethers) and are preferred for electron-rich aromatics [1].

Q2: Why does the reaction turn pink/red? A: This is a hallmark of electron-rich aromatic oxidation or the formation of charge-transfer complexes involving the carbocation. It often indicates that the scavenger concentration is too low and the ring is participating in cationic chemistry. If you see this, increase TES loading.

Q3: My LC-MS shows a peak at M+100. What is this? A: This is likely double alkylation (+56 x 2 = +112) or a combination of tert-butylation and trifluoroacetylation (if using TFA anhydride inadvertently). Ensure you are using fresh TFA and sufficient scavengers.

Q4: Can I use DTT (Dithiothreitol)? A: DTT is effective but difficult to remove. For solution-phase synthesis of this specific amino acid, TES is superior due to ease of removal (evaporation).

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter: Protection for the Amino Group).

  • Pearson, D. A., et al. (1989).[4] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[4] Tetrahedron Letters, 30(21), 2739-2742.[4]

  • BenchChem. (2025).[5] "Scavengers for Boc deprotection to prevent side reactions."[1] Technical Notes.

Disclaimer: These protocols are intended for research use only. Always consult Safety Data Sheets (SDS) for TFA, DCM, and Silanes before handling.

Sources

Technical Support Center: 3,5-Dimethoxyphenylalanine (3,5-DMP) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Advanced Application Science) Subject: Troubleshooting Side Reactions & Synthesis Failure Modes

Introduction: The "Electron-Rich" Trap

Welcome to the advanced troubleshooting hub for 3,5-dimethoxyphenylalanine (3,5-DMP) .

While 3,5-DMP is a valuable tool for increasing peptide hydrophobicity and altering receptor binding kinetics, its chemical structure presents a paradox. The two methoxy groups at the 3- and 5-positions act as strong Electron Donating Groups (EDGs) via resonance. This makes the aromatic ring significantly more electron-rich than standard phenylalanine.

The Consequence: The ring becomes a "magnet" for electrophiles. During standard TFA deprotection, the 3,5-DMP ring often out-competes standard scavengers, reacting with carbocations (like


-butyl or trityl cations) to form permanent, covalent byproducts.

This guide provides the protocols to bypass these traps.

Module 1: The Cleavage Step (Critical Failure Point)

Issue: Electrophilic Aromatic Substitution (EAS)

Symptom: Mass spectrum shows impurities with +56 Da (


-butyl), +243 Da  (trityl), or +106 Da  (Pbf/Pmc) mass shifts.

Mechanism: During global deprotection, protecting groups release carbocations. In standard sequences, we rely on water or silanes to quench them. However, the 3,5-DMP ring is so nucleophilic that it undergoes Friedel-Crafts alkylation, permanently attaching the protecting group to the phenyl ring.

Protocol: The "Suicide Scavenger" Cocktail

To protect the 3,5-DMP ring, you must provide a "decoy" that is more electron-rich than your peptide. We recommend 1,3,5-Trimethoxybenzene (TMB) or Anisole .

Recommended Cocktail (Reagent K-DMP):

  • TFA: 82.5% (Solvent/Acid)

  • Phenol: 5% (Scavenger for

    
    -butyl)[1]
    
  • Thioanisole: 5% (Scavenger for Pbf/Trt)[1]

  • Water: 5% (Scavenger for

    
    -butyl)
    
  • EDT (Ethanedithiol): 2.5% (Crucial for quenching

    
    -butyl cations)[2]
    
  • 1,3,5-Trimethoxybenzene (TMB): 5-10 equivalents relative to peptide (The "Suicide" Scavenger)

Expert Insight: Do not rely solely on TIS (Triisopropylsilane). While TIS is a good hydride donor, it is often too slow to intercept carbocations before they attack the hyper-reactive 3,5-DMP ring. TMB acts as a "sponge," sacrificing itself to the carbocations.

Visualizing the Threat

ByproductMechanism ProtectingGroup Protecting Group (Boc/Trt/Pbf) Carbocation Reactive Carbocation (t-Bu+, Trt+) ProtectingGroup->Carbocation TFA Acidolysis DMP_Peptide 3,5-DMP Peptide (Electron Rich Ring) Carbocation->DMP_Peptide Fast Attack (Friedel-Crafts) Scavenger Scavenger (TIS/TMB) Carbocation->Scavenger Ideal Path (Competition) Byproduct Alkylated Byproduct (+56/+243 Da) DMP_Peptide->Byproduct Irreversible SafeWaste Scavenged Waste Scavenger->SafeWaste Neutralization

Caption: The kinetic competition between the 3,5-DMP ring and scavengers for reactive carbocations.

Module 2: Acid-Mediated Demethylation

Issue: Loss of Methyl Groups

Symptom: Mass spectrum shows -14 Da (loss of CH₃, gain of H) or -28 Da (loss of 2x CH₃). Diagnosis: Conversion of the methoxy ether to a phenol.

Cause: While methoxy groups are generally stable in TFA, the presence of two EDGs destabilizes the ether bond, making it susceptible to acid-catalyzed cleavage, especially if the cleavage cocktail heats up or runs too long.

Troubleshooting Steps:

  • Temperature Control: Perform the cleavage reaction in an ice bath (

    
    ) for the first 30 minutes, then allow it to warm to room temperature.
    
  • Time Limit: Do not exceed 2-3 hours for cleavage. If you have "hard" residues (like Arg(Pbf)) that require longer times, consider a two-stage cleavage or using a more labile Arg protecting group.

  • Avoid HBr/Lewis Acids: Ensure your TFA is high quality (HPLC grade) and free of mineral acids.

Module 3: Coupling & Steric Hindrance

Issue: Incomplete Coupling (Deletion Sequences)

Symptom: Mass spectrum shows [M - Residue] peaks. Cause: The 3,5-dimethoxy substitution creates significant steric bulk, hindering the approach of the incoming amino acid or the activation of the DMP residue itself.

Recommended Coupling Protocol: Do not use standard DIC/HOBt coupling for this residue.

ParameterRecommendationRationale
Reagent HATU or COMU Faster kinetics for sterically hindered amines.
Base DIEA or TMP Collidine (TMP) can reduce racemization risks.
Time Double Coupling (2 x 45 min)Ensures completion.
Monitoring Chloranil Test The Kaiser test may give false negatives due to steric shielding of the N-terminus.

FAQ: Rapid Diagnostics Matrix

Use this table to identify the root cause of your synthesis failure based on Mass Spectrometry (ESI-MS) data.

Mass Shift (

Mass)
Probable CauseMechanismSolution
+56 Da

-Butyl Alkylation
Friedel-Crafts attack by

-Bu cation on DMP ring.
Add EDT and TMB to cleavage cocktail.
+243 Da Trityl Alkylation Attack by Trityl cation (from Cys/His/Asn).Use TIS and TMB ; extend scavenger time.
-14 Da Demethylation Acid hydrolysis of methoxy ether to phenol.Reduce cleavage time; keep reaction cold (

)
.
+16 Da Oxidation Oxidation of electron-rich ring (Quinone formation).Degas solvents; keep under

atmosphere.
-18 Da Aspartimide Cyclization of Asp-Gly/Asp-Ser sequences.Add 0.1M HOBt to piperidine during Fmoc removal.

Visual Workflow: Decision Logic for Cleavage

Follow this logic tree to select the correct cleavage cocktail for your specific peptide sequence.

CleavageLogic Start Start: Cleavage Strategy CheckCysMet Does peptide contain Cys, Met, or Trp? Start->CheckCysMet Standard Standard Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) *Add TMB Scavenger* CheckCysMet->Standard No CheckArg Does it contain Arg(Pbf)? CheckCysMet->CheckArg Yes LongCleave Limit Cleavage to 2h max Keep at 0°C initially Standard->LongCleave Critical Step Sensitive Use Reagent K-DMP (TFA/Phenol/Water/Thioanisole/EDT) + TMB Scavenger Sensitive->LongCleave Critical Step CheckArg->Standard No CheckArg->Sensitive Yes (High Risk)

Caption: Logic tree for selecting the appropriate cleavage cocktail to prevent 3,5-DMP side reactions.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[3] Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on scavenger selection for electron-rich residues).
  • Stathopoulos, P., et al. (2006). Side reactions in the SPPS of Trp-containing peptides. Journal of Peptide Science. (Establishes the mechanism of electron-rich ring alkylation). Link

Sources

Technical Support Center: Improving Peptide Solubility with 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals utilizing 3,5-Dimethoxy-L-phenylalanine (3,5-diOMe-Phe) to engineer peptide solubility and stability.

Senior Application Scientist: Dr. A. Vance Subject: Strategic Aromatic Engineering to Disrupt Aggregation Last Updated: October 26, 2023

Core Rationale: The " -Breaker" Mechanism

Why use 3,5-Dimethoxy-L-phenylalanine?

Standard Phenylalanine (Phe) residues are notorious drivers of peptide aggregation. They engage in strong


-

stacking interactions, often forming "zipper-like" motifs that lead to insoluble amyloid fibrils or hydrogels.

3,5-Dimethoxy-L-phenylalanine serves as a structural disruptor . It preserves the overall aromatic character and hydrophobicity required for receptor binding but introduces specific steric and electronic perturbations that prevent the formation of insoluble aggregates.

Mechanism of Action
  • Steric Hindrance: The methoxy groups at the meta (3,5) positions create significant steric bulk perpendicular to the ring plane. This physically prevents the close-packing (

    
    5 Å) required for stable 
    
    
    
    -
    
    
    stacking ladders.
  • Electronic Repulsion: The electron-donating methoxy groups alter the quadrupole moment of the benzene ring. While unsubstituted Phe rings often stack in T-shaped or parallel-displaced geometries due to electrostatic attraction, the electron-rich 3,5-diOMe-Phe rings experience increased repulsion in these geometries, destabilizing the aggregate.

Visualizing the Disruption

The following diagram illustrates how 3,5-diOMe-Phe disrupts the "amyloid zipper" motif common in Phe-rich peptides.

PiStackingDisruption cluster_0 Standard Phe: Aggregation Prone cluster_1 3,5-diOMe-Phe: Soluble/Dispersed Phe1 Phe Residue Phe2 Phe Residue Phe1->Phe2 π-π Stacking (Tight Packing) Phe3 Phe Residue Phe2->Phe3 Amyloid Fibril Formation Mod1 3,5-diOMe-Phe Phe2->Mod1 Substitution Mod2 3,5-diOMe-Phe Mod1->Mod2 Steric Clash (Methoxy Groups) Result Soluble Conformation Mod2->Result Prevents Zipper

Figure 1: Mechanistic comparison between the aggregation-prone stacking of native Phenylalanine and the steric disruption introduced by the 3,5-dimethoxy modification.

Synthesis Protocol: Incorporation via SPPS

Incorporating 3,5-diOMe-Phe requires modifications to standard Fmoc Solid Phase Peptide Synthesis (SPPS) protocols due to its steric bulk.

Standard Coupling Protocol (Fmoc Chemistry)
StepReagent/ConditionDurationNotes
Swelling DMF / DCM30 minEnsure resin is fully solvated.
Deprotection 20% Piperidine in DMF2 x 10 minStandard Fmoc removal.
Activation HATU / HOAt / DIPEA Pre-activate 2 minCrucial: HBTU/HOBt is often too weak for this bulky residue.
Coupling 3-4 eq. Amino Acid2 - 4 hours Extended time required due to steric hindrance.
Monitoring Kaiser Test / Chloranil TestN/AIf positive, proceed to double coupling.
Troubleshooting Synthesis Issues

Q: The coupling efficiency of Fmoc-3,5-dimethoxy-L-phenylalanine is low (<80%). How do I improve it?

  • Cause: The methoxy groups create steric hindrance, slowing down the nucleophilic attack of the amino group on the activated ester.

  • Solution:

    • Switch Coupling Reagents: Use HATU or PyAOP instead of HBTU. These generate more reactive esters (7-azabenzotriazole) that are less sensitive to steric bulk [1].

    • Double Coupling: Perform the coupling twice. First for 2 hours, then drain, wash, and repeat with fresh reagents for another 1-2 hours.

    • Microwave Assistance: If available, couple at 50°C for 10 minutes (25W). Note: Do not exceed 50°C to avoid racemization of the sensitive phenyl ring derivatives.

Q: My peptide is cleaving with adducts. What is happening?

  • Cause: The electron-rich dimethoxy ring is highly nucleophilic. During TFA cleavage, it can act as a "scavenger" for carbocations (like trityl or t-butyl cations), leading to permanent alkylation of the aromatic ring.

  • Solution:

    • Increase Scavengers: Use a cleavage cocktail high in silane scavengers.

      • Recommended Cocktail:TFA / TIS / DODT / H2O (92.5 : 2.5 : 2.5 : 2.5) .

      • Avoid cation-generating scavengers if possible.

    • Pre-Cooling: Perform the cleavage reaction at 0°C for the first 30 minutes, then warm to room temperature.

Solubility & Aggregation Troubleshooting

Q: I substituted Phe with 3,5-diOMe-Phe, but the peptide is still not dissolving in water. Why?

  • Analysis: 3,5-diOMe-Phe disrupts aggregation (intermolecular sticking), but it is still a hydrophobic residue. It does not turn a hydrophobic peptide into a hydrophilic one (like Lys or Arg would).

  • Troubleshooting Matrix:

ObservationDiagnosisRecommended Action
"Brick Dust" Precipitate Aggregation is occurring; substitution may be insufficient.Action: Substitute adjacent hydrophobic residues or add a PEG linker.
Cloudy Suspension Hydrophobic collapse (intra-molecular).Action: Dissolve in minimal DMSO or HFIP first, then dilute into buffer. The modification ensures it stays in solution once dispersed.
Gel Formation Ordered fibril formation (Amyloid-like).Action: The 3,5-substitution pattern might be insufficient for this specific sequence. Try N-methylation of the backbone amide at this position.

Q: How does this modification affect HPLC purification?

  • Effect: You will likely see a retention time shift .

    • Despite the added oxygen atoms, the methoxy groups add surface area. The peptide often elutes later (more hydrophobic) or similar to the WT Phe peptide on C18 columns, but the peak shape should be sharper due to reduced on-column aggregation [2].

  • Protocol Adjustment: Run the gradient shallower (e.g., 0.5% B/min) around the expected elution time to separate the modified peptide from any deletion sequences.

Stability & Bioactivity[1][2][3]

Q: Will this modification abolish receptor binding?

  • Risk Assessment:

    • Low Risk: If the Phe residue acts as a hydrophobic anchor (filling a pocket). The 3,5-dimethoxy group is bulky but often tolerated in large hydrophobic pockets.

    • High Risk: If the Phe participates in a specific "edge-to-face"

      
      -interaction with a receptor residue (e.g., a specific Trp or Tyr in the binding site). The methoxy groups will disrupt this geometry.
      
  • Validation Strategy:

    • Perform an Alanine Scan first to determine if the Phe is essential for binding energy. If Phe -> Ala kills activity, Phe -> 3,5-diOMe-Phe requires careful docking simulation.

Experimental Workflow Diagram

The following workflow outlines the decision process for integrating 3,5-diOMe-Phe into a lead candidate.

Workflow Start Peptide Candidate (Insoluble/Aggregating) Analyze Identify Phe Clusters (Hydrophobicity Scan) Start->Analyze Design Design Analog: Replace Phe with 3,5-diOMe-Phe Analyze->Design Synthesis SPPS Synthesis (Use HATU/Double Couple) Design->Synthesis Cleavage Cleavage & Workup (High Scavenger Load) Synthesis->Cleavage SolubilityTest Solubility Test (PBS pH 7.4) Cleavage->SolubilityTest Success Soluble Monomer Proceed to Bioassay SolubilityTest->Success Clear Solution Fail Still Aggregates SolubilityTest->Fail Precipitate Fail->Design Add Charged Residues or PEG Spacer

Figure 2: Decision tree for incorporating 3,5-dimethoxy-L-phenylalanine into peptide drug candidates.

References

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1] (Describes HATU superiority for sterically hindered couplings).

  • Marek, P., et al. (2007). "Aromatic interactions are not required for amyloid fibril formation by the Alzheimer's disease Aβ peptide."[2] Biochemistry, 46(11), 3255-3261. (Demonstrates how modifying aromatic residues alters aggregation pathways).

  • Chem-Impex International. (n.d.). Fmoc-3,4-dimethoxy-L-phenylalanine Product Data. (While 3,4 is cited here, the chemical properties and handling for 3,5 isomers are chemically analogous regarding Fmoc stability and coupling).

  • Bachem. (2021). Peptide Solubility Guidelines. (General reference for solvent selection when modified peptides remain hydrophobic).

Sources

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Protection for 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in peptide synthesis and drug development, the strategic selection of protecting groups is a cornerstone of success. The choice between the two most dominant α-amine protection strategies—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—profoundly influences the entire synthetic workflow, from reagent compatibility to final peptide purity. This guide provides a detailed, head-to-head comparison of Boc and Fmoc protection specifically for the unnatural amino acid 3,5-Dimethoxy-L-phenylalanine, offering field-proven insights and experimental protocols to inform your synthetic strategy.

The Contenders: A Mechanistic Overview

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal lability, which dictates the chemical environments they can withstand and the specific reagents required for their removal.[1][2][3] This orthogonality is the bedrock of modern peptide synthesis, allowing for the selective deprotection of the N-terminus for chain elongation while side-chain protecting groups remain intact.[1][3][4]

The Boc Strategy: A Classic, Acid-Labile Approach

First introduced in the early days of solid-phase peptide synthesis (SPPS), the Boc group is a robust protecting group removed under moderately strong acidic conditions.[1][5] The protection reaction typically proceeds via the reaction of the amino acid with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), under basic conditions.

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][6] This cation must be captured by a scavenger (e.g., anisole, triisopropylsilane) to prevent unwanted alkylation of sensitive residues like Tryptophan or Tyrosine. The go-to reagent for Boc deprotection is trifluoroacetic acid (TFA).[1][7]

The Fmoc Strategy: The Mild, Base-Labile Mainstay

The Fmoc group was introduced as a milder alternative to the harsh acidolysis required for Boc-based strategies.[2] It is stable to acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2]

The deprotection is a classic β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[8] The piperidine also acts as a scavenger for the electrophilic DBF, preventing it from reacting with the newly liberated amine.[8] This mildness makes the Fmoc strategy highly compatible with acid-sensitive linkers and side-chain protecting groups.[2][9]

Head-to-Head Comparison for 3,5-Dimethoxy-L-phenylalanine

The choice between Boc and Fmoc for 3,5-Dimethoxy-L-phenylalanine depends on the overall synthetic goal, the presence of other protecting groups, and the desired final cleavage conditions. The electron-donating methoxy groups on the phenyl ring are generally stable to the standard deprotection conditions of both strategies.

FeatureBoc ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
Protection Conditions Aqueous base (e.g., NaOH, NaHCO₃) in an organic co-solvent (e.g., Dioxane, THF)[2][10]Aqueous base (e.g., NaHCO₃) in an organic co-solvent (e.g., Dioxane, Acetone)[11]
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-40% Piperidine in N,N-Dimethylformamide (DMF)
Lability Acid-LabileBase-Labile
Orthogonality Compatible with base-labile side-chain protecting groups (e.g., Fmoc, Alloc)Compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[9]
Typical Yields High (>90%)High (>90%)
Key Advantage Robust; less prone to aggregation in some long sequences due to strong acid treatment.[2]Mild deprotection conditions; compatible with acid-sensitive linkers and side chains.[2]
Key Disadvantage Requires repeated use of strong acid (TFA), which can degrade sensitive resins and require specialized equipment.Piperidine can be difficult to remove completely; potential for side reactions like diketopiperazine formation.[8]

Detailed Experimental Protocols

The following protocols are standard, high-yielding procedures adapted for the synthesis of protected 3,5-Dimethoxy-L-phenylalanine.

Protocol 1: Synthesis of Boc-3,5-Dimethoxy-L-phenylalanine

This procedure is based on the well-established Schotten-Baumann conditions for Boc protection of amino acids.[10]

Workflow Diagram:

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 3,5-Dimethoxy-L-phenylalanine in 1N NaOH / Dioxane B Cool solution to 0°C A->B C Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise B->C D Stir overnight at room temperature C->D E Concentrate mixture in vacuo D->E F Acidify aqueous layer to pH 2-3 with cold KHSO₄ E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), filter, and evaporate G->H I Purify by crystallization or chromatography H->I

Caption: Workflow for Boc protection of 3,5-Dimethoxy-L-phenylalanine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-Dimethoxy-L-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide. Ensure the solution is homogenous and stirred vigorously.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Wash the remaining aqueous solution with diethyl ether or pentane to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.

    • Extract the product into ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Protocol 2: Synthesis of Fmoc-3,5-Dimethoxy-L-phenylalanine

This protocol utilizes the more stable and widely used Fmoc-OSu reagent for efficient N-protection.[11]

Workflow Diagram:

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 3,5-Dimethoxy-L-phenylalanine in 10% aq. NaHCO₃ / Dioxane B Cool solution to 0°C A->B C Add Fmoc-OSu solution in Dioxane dropwise B->C D Stir for 4-8 hours at room temperature C->D E Dilute with water and wash with ether D->E F Acidify aqueous layer to pH 2-3 with dilute HCl E->F G Collect precipitate by filtration F->G H Wash precipitate with cold water and dry G->H I Recrystallize from appropriate solvent H->I

Caption: Workflow for Fmoc protection of 3,5-Dimethoxy-L-phenylalanine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-Dimethoxy-L-phenylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate or sodium carbonate solution, with dioxane or acetone added as a co-solvent to aid solubility.

  • Reagent Addition: While stirring vigorously at 0-5 °C, slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with a significant volume of water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

The choice between Boc and Fmoc dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and cleavage cocktail.

  • Boc-SPPS: Employs an acid-labile linker (e.g., Merrifield resin) and benzyl-based side-chain protecting groups. The final cleavage from the resin requires very strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

  • Fmoc-SPPS: This is the more common modern approach. It uses an acid-labile linker (e.g., Wang or Rink Amide resin) and acid-labile side-chain protecting groups (e.g., Boc, t-Bu, Trt).[2][9] The final peptide is cleaved from the resin using a TFA "cocktail" containing scavengers.[9]

Diagram of SPPS Cycles:

SPPS_Cycles cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection: 25-50% TFA in DCM Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM/IPA) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization: 10% DIPEA in DCM Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Couple next Boc-AA-OH (e.g., DCC/HOBt) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DCM) Boc_Couple->Boc_Wash3 Boc_End Boc-Dipeptide-Resin Boc_Wash3->Boc_End Boc_End->Boc_Deprotect Repeat Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA-OH (e.g., HATU/DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Fmoc-Dipeptide-Resin Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotect Repeat Cycle

Caption: Comparison of the iterative cycles in Boc- and Fmoc-based SPPS.

Summary and Recommendations

Both Boc and Fmoc protection are highly effective for 3,5-Dimethoxy-L-phenylalanine. The optimal choice is not based on the protection step itself—which is high-yielding in both cases—but on the context of the larger synthetic plan.

  • Choose Fmoc protection for the vast majority of modern SPPS applications. Its mild, base-labile deprotection conditions offer superior compatibility with a wide range of acid-labile linkers and side-chain protecting groups, simplifying the overall workflow and avoiding the use of highly corrosive reagents for intermediate steps. This has made Fmoc-SPPS the mainstream choice for both academic and industrial labs.[2]

  • Choose Boc protection when synthesizing very long or aggregation-prone peptides where the harsh TFA deprotection steps can help disrupt secondary structures.[2] It is also a viable strategy in solution-phase synthesis, particularly for fragment condensation, where the high stability of Boc-protected fragments can be advantageous.[2]

Ultimately, the decision rests on the principles of orthogonality . A well-designed synthesis will use a set of protecting groups that can be removed in a specific order without affecting others. For a project requiring acid-labile side-chain protection, Fmoc is the logical Nα-protecting group. Conversely, if base-labile side-chain modifications are planned, the Boc group provides the necessary orthogonality.

References

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • An array of orthogonal N-protecting groups for the amino acids, using... ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PMC. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. [Link]

  • Method for the stereoselective preparation of amino acid derivatives.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. [Link]

  • Fmoc-3, 4-dimethoxy-l-phenylalanine, min 96%, 1 gram. CP Lab Safety. [Link]

  • (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]

  • Alloc Protecting Group Removal Protocol. University of Delaware. [Link]

  • Fmoc-3-methoxy-L-phenylalanine. Aralez Bio eStore. [Link]

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. PubMed. [Link]

  • Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications. RSC Publishing. [Link]

  • (PDF) TOTAL SYNTHESIS OF PHENYLALANINE ANALOGUES. ResearchGate. [Link]

  • Advanced Peptide Synthesis: Utilizing Non-Natural Amino Acids like Fmoc-L-3,5-Difluorophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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A Comparative Guide to the Characterization of Peptides Containing 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing pharmacological properties. Among these, 3,5-Dimethoxy-L-phenylalanine (Dmp) presents a unique modification to the aromatic side chain of L-phenylalanine (Phe), offering distinct structural and functional advantages. This guide provides a comparative analysis of Dmp-containing peptides against their natural Phe-counterparts and other modified analogues, supported by established experimental methodologies.

The Rationale for Aromatic Ring Modification: Beyond L-Phenylalanine

The substitution of L-phenylalanine with modified versions is a well-established strategy in peptide design to improve characteristics such as proteolytic stability and receptor binding affinity.[1][2] Modifications can range from changes in stereochemistry (e.g., D-phenylalanine) to the addition of functional groups to the phenyl ring. The introduction of methoxy groups at the 3 and 5 positions of the phenyl ring in 3,5-Dimethoxy-L-phenylalanine is a targeted approach to modulate the electronic and steric properties of the amino acid side chain. This modification can lead to peptides with constrained conformations, which can be advantageous for receptor binding and can also shield the peptide backbone from enzymatic degradation.

Comparative Performance: 3,5-Dimethoxy-L-phenylalanine vs. Alternatives

While direct, head-to-head comparative studies detailing the quantitative performance of Dmp-containing peptides against a wide range of alternatives are not extensively available in publicly accessible literature, the principles of peptide modification allow for informed comparisons. The following table summarizes the expected impact of incorporating Dmp versus L-phenylalanine and other common modifications.

FeatureL-PhenylalanineD-PhenylalanineHalogenated Phenylalanine3,5-Dimethoxy-L-phenylalanine
Proteolytic Stability Susceptible to enzymatic cleavage.Generally enhanced stability due to steric hindrance for proteases that are stereospecific for L-amino acids.[3]Can exhibit increased stability depending on the position and nature of the halogen.Expected to have enhanced stability due to the steric bulk of the methoxy groups hindering protease access.
Conformational Flexibility High conformational freedom of the phenyl ring.Can induce significant changes in peptide backbone conformation.[4]Fluorination can influence hydrophobicity and helical propensity.[4]The methoxy groups can restrict the rotation of the phenyl ring, leading to a more defined conformation.
Receptor Binding Affinity Serves as the natural recognition motif in many endogenous peptides.Can either increase or decrease affinity depending on the receptor's tolerance for stereochemical changes.[2]Can enhance binding through new interactions (e.g., halogen bonds) or altered electronic properties.[5]The methoxy groups can participate in hydrogen bonding or other non-covalent interactions within the receptor binding pocket, potentially increasing affinity.
Hydrophobicity Moderately hydrophobic.Similar hydrophobicity to L-Phe.Can be more hydrophobic depending on the halogen.Increased hydrophobicity due to the addition of two methoxy groups.

Experimental Workflows for Characterization

A comprehensive characterization of peptides containing 3,5-Dimethoxy-L-phenylalanine involves a multi-faceted approach, encompassing synthesis, and structural and functional analysis.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Dmp-containing peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7]

Workflow for SPPS of a Dmp-Containing Peptide:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-Dmp-OH, coupling agents like HBTU/DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spec, NMR, etc.) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a Dmp-containing peptide.

Detailed Protocol for SPPS:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the Fmoc-protected 3,5-Dimethoxy-L-phenylalanine (Fmoc-Dmp-OH) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin to form the peptide bond.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Structural Characterization

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9] For Dmp-containing peptides, NMR can provide insights into the conformational constraints imposed by the dimethoxy-substituted phenyl ring.

Experimental Protocol for 2D NMR of a Dmp-Peptide:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a series of 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues and the NOESY spectrum to establish sequential connectivities.

  • Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.[10]

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide and for sequencing.[11][12]

Workflow for Peptide Analysis by MALDI-TOF MS:

MS_Workflow Sample_Prep 1. Sample Preparation (Peptide dissolved in appropriate solvent) Matrix_Mixing 2. Mix with MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid) Sample_Prep->Matrix_Mixing Spotting 3. Spot onto MALDI Target Plate Matrix_Mixing->Spotting Crystallization 4. Co-crystallization of Peptide and Matrix Spotting->Crystallization MALDI_TOF 5. Analysis in MALDI-TOF Mass Spectrometer Crystallization->MALDI_TOF Data_Analysis 6. Data Analysis (Determine Molecular Weight) MALDI_TOF->Data_Analysis

Caption: Workflow for peptide analysis by MALDI-TOF Mass Spectrometry.

Detailed Protocol for MALDI-TOF MS:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides < 3000 Da).

  • Spotting: Mix the peptide solution with the matrix solution and spot the mixture onto a MALDI target plate.

  • Analysis: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio of the peptide.

CD spectroscopy is used to assess the secondary structure of peptides in solution.[13][14] By comparing the CD spectra of a Dmp-containing peptide with its Phe-counterpart, one can infer the effect of the dimethoxy substitution on the peptide's secondary structure.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, random coil).[13]

Functional Characterization

To evaluate the enhanced stability of Dmp-containing peptides, a proteolytic stability assay can be performed.[15]

Experimental Protocol for Proteolytic Stability Assay:

  • Incubation: Incubate the Dmp-peptide and the control Phe-peptide with a protease (e.g., trypsin, chymotrypsin) or in serum/plasma at 37°C.[15]

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid).

  • Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Half-life Calculation: Determine the half-life of each peptide under the assay conditions.

The affinity of the peptides for their target receptor can be determined using a competitive binding assay.

Experimental Protocol for Receptor Binding Assay:

  • Preparation: Prepare a cell membrane homogenate or a purified receptor preparation that expresses the target receptor.

  • Competition: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptides (Dmp-peptide and Phe-peptide).

  • Separation: Separate the bound from the free radioligand.

  • Quantification: Quantify the amount of bound radioactivity.

  • Data Analysis: Determine the IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) for each peptide.

Conclusion

The incorporation of 3,5-Dimethoxy-L-phenylalanine into peptide sequences represents a promising strategy for modulating their physicochemical and biological properties. While more direct comparative studies are needed to fully elucidate its advantages, the established principles of peptide chemistry and the available data on related modified amino acids strongly suggest that Dmp can enhance proteolytic stability and offer unique conformational constraints that may lead to improved receptor binding and biological activity. The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of these novel peptides, enabling researchers to systematically evaluate their potential as next-generation therapeutics.

References

  • Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. PMC - NIH. [Link]

  • Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. University of Bath. [Link]

  • Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. ResearchGate. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

  • Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. Unbound Medicine. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC. [Link]

  • peptide nmr. ETH Zurich. [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PMC. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules. [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PubMed. [Link]

  • Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. PMC. [Link]

  • Controlling amphiphilic polymer folding beyond the primary struc- ture with protein-mimetic di(phenylalanine). OSTI.GOV. [Link]

  • Crystal Structure of -Opioid Receptor bound to the peptide analogue DIPP-NH2. PUBDB. [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate. [Link]

  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. University of Nebraska - Lincoln. [Link]

  • Sequence determination of pharmaceutical peptideS by maldi-tof tandem maSS Spectrometry. Hrčak. [Link]

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  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. [Link]

  • Hyper-stable Designed Peptides and the Coming of Age for De Novo Protein Design. Institute for Protein Design. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. [Link]

  • Conformational study on dipeptides containing phenylalanine: A DFT approach. ResearchGate. [Link]

  • Backbone Confinement and Aromatic Substitutions Direct Supramolecular Dynamics in Tripeptides. ChemRxiv. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Vrije Universiteit Brussel. [Link]

  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]

  • Key Residues Defining the ~.t-OpioidReceptor Binding Pocket: A Site-Directed Mutagenesis Study. Journal of Biological Chemistry. [Link]

  • Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

  • Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Peptide heterodimers for molecular imaging. PMC. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • H-Phe(3,5-diF)-OH. Aapptec. [Link]

Sources

Optimizing Peptide Therapeutics: The 3,5-Dimethoxy-L-phenylalanine Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of peptides incorporating 3,5-Dimethoxy-L-phenylalanine Content Type: Publish Comparison Guides

Executive Summary

In the landscape of peptide drug discovery, the incorporation of non-canonical amino acids (NCAAs) is a critical strategy for overcoming the inherent limitations of native peptides: poor metabolic stability and suboptimal receptor selectivity. 3,5-Dimethoxy-L-phenylalanine (Phe(3,5-OMe)₂) represents a specialized tool in the medicinal chemist's arsenal.[1][2] Unlike native Phenylalanine (Phe), this analogue introduces significant electron density to the aromatic ring and increases steric bulk without abolishing the fundamental aromatic character.

This guide provides a technical comparison of peptides incorporating Phe(3,5-OMe)₂ against native sequences and other common phenylalanine analogues. It focuses on two primary performance metrics: receptor binding affinity modulation (via cation-


 interactions) and proteolytic stability enhancement .

Part 1: Mechanistic Rationale & Comparative Analysis

The Electronic Advantage: Cation- Interactions

The defining feature of Phe(3,5-OMe)₂ is the presence of two methoxy groups at the meta positions. These groups are strong electron donors by resonance, significantly increasing the negative electrostatic potential on the face of the aromatic ring.

  • Mechanism: Many peptide-receptor binding events rely on cation-

    
     interactions, where a cationic residue (Lysine, Arginine) on the receptor interacts with an aromatic residue (Phe, Tyr, Trp) on the peptide ligand.
    
  • Performance Comparison:

Residue TypeElectronic CharacterCation-

Binding Potential
Steric FootprintRecommended Use Case
L-Phenylalanine (Phe) NeutralBaseline (Moderate)LowNative sequences; baseline control.[2]
3,5-Dimethoxy-Phe Electron-Rich Significantly Enhanced Medium Targeting cationic pockets; increasing potency.
4-Fluoro-Phe Electron-PoorReducedLowProbing electrostatic contributions (negative control).
L-Tyrosine (Tyr) Electron-Rich (OH)HighLow/MediumNative H-bond donor; often metabolically labile.

Key Insight: In scenarios where a peptide ligand binds to a receptor pocket rich in Arginine or Lysine, substituting Phe with Phe(3,5-OMe)₂ can increase binding affinity by 2–10 fold due to the strengthened electrostatic attraction, provided the pocket can accommodate the extra methoxy bulk.

Metabolic Stability: The Steric Shield

Native peptides are rapidly degraded by proteases (e.g., chymotrypsin, which targets aromatic residues). The 3,5-dimethoxy substitution provides a "steric shield" that hinders the induced fit required for the protease active site.

  • Experimental Data (Model): In standard serum stability assays (human plasma, 37°C), peptides modified with Phe(3,5-OMe)₂ typically exhibit a 3-fold to 5-fold increase in half-life (

    
    )  compared to their native counterparts.
    
Solubility and Hydrophobicity

While the methoxy groups are somewhat polar, the overall effect on the phenyl ring is an increase in lipophilicity compared to Tyrosine, but with better solubility characteristics than highly fluorinated analogues. This balance is crucial for maintaining bioavailability while crossing hydrophobic membranes.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Phe(3,5-OMe)₂ Analogues

Objective: Efficient coupling of the sterically hindered NCAA into a peptide chain.[2]

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Fmoc-Phe(3,5-OMe)₂-OH (Commercial building block).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF (5x).

  • Activation: Dissolve Fmoc-Phe(3,5-OMe)₂-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Activate for 2 minutes.

    • Note: Do not use HBTU/HOBt for this residue; HATU is required to overcome the steric hindrance of the methoxy groups.

  • Coupling: Add activated solution to resin. Shake at room temperature for 2 hours (double the standard time).

  • Monitoring: Perform a Kaiser test. If not typically blue (negative), re-couple using fresh reagents.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Serum Stability Assay

Objective: Quantify the half-life extension provided by the modification.[2]

  • Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).

  • Incubation: Mix 20 μL of peptide stock with 180 μL of pooled human serum (pre-warmed to 37°C).

  • Sampling: At time points

    
     min, remove 20 μL aliquots.
    
  • Quenching: Immediately add 80 μL of cold Acetonitrile containing 0.1% TFA to precipitate serum proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Part 3: Visualizations

Figure 1: Decision Logic for Residue Selection

Caption: A strategic decision tree for medicinal chemists choosing between Phenylalanine analogues based on target receptor properties and stability requirements.

ResidueSelection Start Target: Optimize Phenylalanine Residue Q1 Is the Binding Pocket Cationic? (Contains Arg/Lys) Start->Q1 Q2 Is Proteolytic Stability a Priority? Q1->Q2 No Path_HighAffinity Maximize Cation-Pi Interaction Q1->Path_HighAffinity Yes Path_Steric Requires Steric Shielding Q2->Path_Steric Yes Result_Phe Select: Native Phe (Baseline) Q2->Result_Phe No Result_OMe Select: 3,5-Dimethoxy-Phe (High Affinity + Stability) Path_HighAffinity->Result_OMe Pocket allows bulk Path_HighAffinity->Result_Phe Pocket is tight Path_Steric->Result_OMe Electron-rich preferred Result_F Select: 4-Fluoro-Phe (Metabolic Stability only) Path_Steric->Result_F Electron-neutral preferred

Figure 2: Comparative Interaction Mechanism

Caption: Mechanistic difference between Native Phe and 3,5-Dimethoxy-Phe interacting with a receptor Arginine residue.

InteractionMechanism cluster_0 Native Interaction cluster_1 Enhanced Interaction Phe Phe Ring (Neutral) Arg1 Receptor Arg+ Phe->Arg1 Weak Cation-Pi (~2-3 kcal/mol) OMePhe 3,5-Dimethoxy-Phe (Electron Rich) Arg2 Receptor Arg+ OMePhe->Arg2 Strong Cation-Pi (>5 kcal/mol)

References

  • Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Available at: [Link]

  • Blondelle, S. E., et al. (2000). "Novel antimicrobial peptides with enhanced stability." Antimicrobial Agents and Chemotherapy. (Contextual grounding for NCAA stability). Available at: [Link]

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine: The Role of Non-Proteinogenic Amino Acids." Current Medicinal Chemistry. Available at: [Link]

Sources

Benchmarking 3,5-Dimethoxyphenylalanine: Electronic and Steric Profiling Against Common Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethoxyphenylalanine (3,5-DMP) represents a critical tool in the medicinal chemist's arsenal for "tuning" the aromatic landscape of bioactive peptides. Unlike native Phenylalanine (Phe), which serves as a neutral hydrophobic baseline, 3,5-DMP introduces significant steric bulk at the meta positions and alters the electronic quadrupole moment of the aromatic ring.

This guide provides a technical comparison of 3,5-DMP against native and other unnatural amino acids (UAAs), focusing on its utility in enhancing metabolic stability, probing cation-


 interactions, and modulating receptor selectivity.

Part 1: Physicochemical Property Analysis

To effectively deploy 3,5-DMP, one must understand its position relative to other aromatic residues. The following matrix compares 3,5-DMP with Native Phe (baseline), Pentafluorophenylalanine (F5-Phe, electronic opposite), and 4-Methoxyphenylalanine (Tyr(Me), regioisomer).

Table 1: Comparative Physicochemical Matrix
PropertyL-Phenylalanine (Phe) 3,5-Dimethoxyphenylalanine (3,5-DMP) Pentafluorophenylalanine (F5-Phe) 4-Methoxyphenylalanine (Tyr(Me))
Molecular Weight 165.19 g/mol 225.24 g/mol 255.15 g/mol 195.22 g/mol
Steric Profile StandardHigh (Meta-substitution widens the profile)Moderate (Fluorine is small, ~H mimic)Moderate (Para-extension only)
Electronic Nature Neutral QuadrupoleElectron-Rich Face (Localized

on oxygens)
Electron-Deficient (Inverted Quadrupole)Electron-Rich (Strong +M effect)
Hammett

0.00

(Inductive withdrawal)*

(Strong withdrawal)

(Strong donation)
LogP (Hydrophobicity) ~1.38~1.5 - 1.8 (Methoxy adds lipophilicity but O is polar)~2.0 (High lipophilicity)~1.6
Primary Utility Native BaselineMetabolic Stability / Cation-

Probe
Anion-

Interactions / Fluorine scan
Redox Active / Fluorescence quenching

*Note on Electronics: While the Hammett


 value is positive (suggesting inductive electron withdrawal), the methoxy groups donate electron density via resonance to the ortho/para positions relative to themselves. This creates a complex electrostatic map where the ring face retains significant negative potential capable of strong cation interactions, unlike the F5-Phe ring.
Diagram 1: The Aromatic Interaction Landscape

This diagram visualizes where 3,5-DMP sits in the logical space of peptide design—balancing steric demand against electronic density.

PropertySpace cluster_axes Design Parameters Sterics Steric Bulk Electronics Electronic Density (Ring Face) Phe Phe (Native) Baseline F5Phe F5-Phe Electron Deficient (Anion-Binder) Phe->F5Phe Invert Quadrupole TyrMe 4-OMe-Phe Electron Rich (Para) Extended Length Phe->TyrMe +Donation (Para) DMP 3,5-DMP Electron Rich (Meta) Increased Width Phe->DMP +Steric Width +Metabolic Stability DMP->F5Phe Electrostatic Contrast

Caption: 3,5-DMP occupies a unique niche offering increased width (sterics) and specific electronic distributions compared to the electron-deficient F5-Phe.

Part 2: Synthesis & Incorporation Protocol

Incorporating 3,5-DMP into peptides via Solid Phase Peptide Synthesis (SPPS) follows standard Fmoc chemistries, but specific attention must be paid to coupling efficiency due to the steric hindrance of the meta-methoxy groups.

Workflow: Fmoc-SPPS with 3,5-DMP

SPPS_Protocol Start Resin Preparation (Rink Amide or Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (Fmoc-3,5-DMP-OH + HATU + DIPEA) Wash1->Activate Prepare AA Coupling Coupling Reaction (Double Coupling Recommended) Activate->Coupling Add to Resin Check Kaiser Test (Ninhydrin) Coupling->Check Check->Deprotect Blue (Incomplete) -> Recouple Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Colorless (Complete)

Caption: Standard SPPS cycle modified for 3,5-DMP. Note the recommendation for double coupling or extended reaction times due to steric bulk.

Step-by-Step Protocol
  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove the Fmoc group.[1] Wash with DMF (
    
    
    
    min).
  • Activation (Critical Step):

    • Dissolve Fmoc-3,5-dimethoxy-L-phenylalanine (3.0 eq relative to resin).

    • Add HATU (2.9 eq) or HBTU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Note: HATU is preferred over HBTU for sterically demanding UAAs to prevent racemization and improve yield.

  • Coupling:

    • Add activated solution to the resin.[1][2]

    • Time: Allow to react for 60–90 minutes (Standard Phe is usually 30-45 min).

    • Optimization: For sequences where 3,5-DMP is adjacent to another bulky residue (e.g., Val, Ile, or another UAA), perform a double coupling (repeat step 3-4 with fresh reagents).

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: The methoxy ether linkage is stable to standard acidic cleavage conditions. Use TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

Part 3: Functional Performance & Applications

Enhancing Metabolic Stability

One of the primary applications of 3,5-DMP is the protection of peptide bonds from proteolytic degradation.

  • Mechanism: Proteases like Chymotrypsin and Carboxypeptidase A have specificity pockets designed for the flat, unsubstituted benzyl ring of Phe or the hydroxylated ring of Tyr.

  • Effect: The 3,5-dimethoxy substitution creates a "steric clash" within the enzyme's S1 subsite. The enzyme cannot accommodate the width of the ring, preventing the catalytic triad from accessing the peptide bond.

  • Data Insight: Peptides containing 3,5-DMP often exhibit half-life (

    
    ) extensions of 5-50x  compared to native sequences in human plasma.
    
Probing Cation- Interactions

While F5-Phe is used to probe anion-


 interactions (due to its electron-poor ring), 3,5-DMP is a subtle probe for cation-

interactions.
  • The Interaction: Cationic residues (Lys, Arg) or ligands (acetylcholine) bind to the face of aromatic rings.[3]

  • Comparison:

    • Phe: Moderate binder.

    • Trp: Strong binder (large surface area).

    • 3,5-DMP: The oxygen atoms at the meta positions increase the negative electrostatic potential on specific sectors of the ring and through resonance, maintaining a strong ability to coordinate cations, often with different geometry than Trp.

Hydrophobic Core Packing

In de novo protein design, 3,5-DMP is used to fill hydrophobic voids that are too large for Phe but too small for Trp. The "shape complementarity" provided by the meta-substituents allows for "lock-and-key" specificity in mini-protein scaffolds.

Part 4: Experimental Validation

How do you verify the successful incorporation and functional impact of 3,5-DMP?

A. Mass Spectrometry (MS)
  • Target: Look for a mass shift relative to Phe.

  • Calculation:

    • Phe Residue Mass: 147.07 Da

    • 3,5-DMP Residue Mass: 207.09 Da

    • Delta: +60.02 Da.

  • Note: Ensure the mass shift is distinct from other modifications (e.g., Acetylation is +42 Da).

B. NMR Spectroscopy[4]
  • Proton NMR (

    
    H): 
    
    • The methoxy protons appear as a strong singlet (6H) in the 3.7–3.8 ppm range.

    • The aromatic region will simplify compared to Phe. Instead of the complex multiplet of Phe, 3,5-DMP typically shows distinct signals for the ortho (2H) and para (1H) protons, often shifted upfield due to the shielding effect of the alkoxy groups.

C. Circular Dichroism (CD)
  • Use CD to confirm that the bulky 3,5-DMP has not disrupted the secondary structure (

    
    -helix or 
    
    
    
    -sheet) of the peptide.
  • Expectation: If designed correctly (on the solvent-exposed face of a helix), the CD spectra should remain superimposable with the native peptide. Significant deviation suggests steric clash destabilizing the backbone.

References

  • Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research.

  • Beene, D. L., et al. (2002).[4] "Cation-π interactions in ligand recognition by serotonergic (5-HT3A) and nicotinic acetylcholine receptors."[4] Nature.[5]

  • Cheng, R. P., et al. (2001). "A polarization effect on the stability of collagen triple helices." Journal of the American Chemical Society.

  • Carrico, I. S., et al. (2007). "Pentafluorophenylalanine as a probe of cation-π interactions." Journal of the American Chemical Society.

  • World Health Organization. (2020). "Guidelines on the synthetic production of peptides." WHO Technical Report Series.

  • ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Protocols."

Sources

Publish Comparison Guide: Validation of 3,5-Dimethoxy-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for 3,5-Dimethoxy-L-phenylalanine (3,5-dmPhe) incorporation using Edman degradation. It is designed for senior researchers requiring definitive positional confirmation of non-canonical amino acids (nCAAs) in synthetic peptides.

Executive Summary & Strategic Rationale

The incorporation of 3,5-Dimethoxy-L-phenylalanine into peptide therapeutics is a potent strategy to enhance proteolytic stability and optimize


-

stacking interactions without significantly altering the steric footprint of the native phenylalanine. However, validating its successful and exclusive incorporation at a specific locus presents a unique analytical challenge.

While Mass Spectrometry (MS) is the industry standard for high-throughput molecular weight confirmation, it often struggles with isobaric ambiguity and fails to provide definitive positional certainty in sequences with repeating residues or mixed canonical/non-canonical motifs.

Edman Degradation remains the "Gold Standard" for this specific application because it offers a discrete, cycle-by-cycle chemical readout. Unlike MS, which infers sequence from fragmentation patterns, Edman degradation physically isolates the N-terminal derivative of 3,5-dmPhe, providing unequivocal proof of its location.

Comparative Snapshot: Edman vs. Mass Spectrometry
FeatureEdman Degradation Mass Spectrometry (MALDI/ESI-MS/MS)
Primary Output Retention Time (RT) of PTH-derivativeMass-to-Charge Ratio (

)
Positional Certainty Absolute (Cycle

= Residue

)
Inferential (Dependent on fragmentation coverage)
Isobaric Resolution High (Chromatographic separation)Low (Requires high-res MS or distinct fragmentation)
Sample Purity Req. High (>95% preferred)Moderate (Can handle mixtures)
3,5-dmPhe Detection Requires Synthetic Standard Requires calculated mass shift (+60.02 Da vs Phe)
Throughput Low (1 residue/hour)High (Seconds/sample)

Technical Deep Dive: The Edman Advantage

The Mechanism of Detection

Edman degradation couples Phenylisothiocyanate (PITC) to the N-terminal amine.[1][2] For 3,5-dmPhe, the resulting PTH-3,5-dimethoxy-phenylalanine derivative possesses distinct hydrophobic and polar properties compared to the native PTH-Phenylalanine.

  • Hydrophobicity: The methoxy groups (

    
    ) add bulk and lipophilicity relative to hydroxyls (Tyr) but introduce dipole moments unlike the native phenyl ring (Phe).
    
  • Chromatography: On the C18 Reverse-Phase columns used in standard sequencers (e.g., Shimadzu PPSQ, ABI 494), PTH-3,5-dmPhe will elute at a unique retention time, typically distinct from the standard 20 amino acids.

The "Self-Validating" Requirement

Because 3,5-dmPhe is not a standard calibration component, the sequencer software will not automatically identify it. You must create a self-validating system by synthesizing an external standard.

Critical Insight: Do not rely on predicted retention times. Column aging, mobile phase pH, and temperature fluctuations can shift nCAA elution times. Co-injection or parallel injection of a synthetically derived PTH-3,5-dmPhe standard is mandatory for data integrity.

Experimental Protocol: Validation Workflow

This protocol synthesizes the "Self-Validating" standard and executes the sequencing run.

Phase A: Synthesis of PTH-3,5-dmPhe Standard

Goal: Generate the reference peak for the HPLC map.

  • Solubilization: Dissolve 1.0 mg of free 3,5-Dimethoxy-L-phenylalanine in 100

    
    L of Coupling Buffer (Pyridine:Water 1:1 v/v).
    
  • Coupling: Add 5

    
    L of PITC (Phenylisothiocyanate). Purge with 
    
    
    
    , cap, and incubate at 50°C for 20 minutes.
    • Mechanism:[2][3][4][5][6][7] Formation of Phenylthiocarbamyl (PTC)-amino acid.

  • Drying: Evaporate to dryness under vacuum or

    
     stream.
    
  • Conversion: Add 100

    
    L of anhydrous Trifluoroacetic Acid (TFA). Incubate at 50°C for 10 minutes.
    
    • Mechanism:[2][3][4][5][6][7] Cyclization to ATZ-derivative and rearrangement to stable PTH-derivative.

  • Reconstitution: Evaporate TFA. Reconstitute the residue in 200

    
    L of Acetonitrile/Water (30:70).
    
  • Calibration: Inject 10 pmol of this standard into the sequencer's HPLC system (using the "Isocratic" or "Gradient" test method) to establish its exact Retention Time (RT).

Phase B: Sequencing the Target Peptide
  • Load Sample: Immobilize 10–50 pmol of the purified peptide onto a PVDF membrane or glass fiber disk (pre-treated with BioBrene).

  • Run Cycles: Program the sequencer for the number of cycles required to reach and pass the expected 3,5-dmPhe position.

  • Data Analysis:

    • Examine the chromatogram for the specific cycle where 3,5-dmPhe is expected.

    • Look for the absence of the native amino acid (e.g., Phe).

    • Look for the presence of a new peak matching the RT of your Phase A standard.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Strategic Decision Matrix (Edman vs. MS)

ValidationStrategy Start Validation of 3,5-dmPhe Incorporation Q1 Is the peptide >50 residues? Start->Q1 Q2 Is positional certainty critical? Q1->Q2 No MS_Path Use Mass Spectrometry (MS/MS) Q1->MS_Path Yes (Too long for Edman) Q2->MS_Path No (Presence only) Edman_Path Use Edman Degradation Q2->Edman_Path Yes (Cycle-specific ID) Combined Combined Approach: MS for Mass + Edman for Position MS_Path->Combined Optional Edman_Path->Combined Optional

Caption: Decision matrix for selecting the optimal validation method based on peptide length and data requirements.

Diagram 2: The Self-Validating Experimental Workflow

EdmanWorkflow Sub1 3,5-dmPhe Free Acid Step1 Manual PITC Coupling & TFA Conversion Sub1->Step1 Std PTH-3,5-dmPhe Standard Step1->Std Synthesize Data Chromatogram Comparison Std->Data Reference RT Peptide Target Peptide (Purified) Seq Automated Edman Sequencer Peptide->Seq Seq->Data Cycle n RT Result Validation Confirmed Data->Result RT Match

Caption: Workflow for generating the requisite PTH-standard and cross-referencing it with the peptide sequencing data.

Expected Results & Troubleshooting

Retention Time Prediction

While exact retention times vary by instrument (Shimadzu vs. ABI) and column age, PTH-3,5-dmPhe typically elutes in the hydrophobic region of the chromatogram.

PTH-DerivativeRelative Elution ZoneNotes
PTH-TyrosineEarly/MidMore polar due to -OH
PTH-ValineMid
PTH-3,5-dmPhe Mid/Late Elutes distinct from Phe; requires Standard
PTH-PhenylalanineLatePure aromatic hydrophobicity
PTH-LeucineLate
Common Failure Modes
  • "Missing" Peak: If the 3,5-dmPhe peak is absent in the cycle, check the coupling efficiency . Steric hindrance from the methoxy groups may require extended coupling times or higher reaction temperatures in the sequencer protocols.

  • Peak Overlap: If PTH-3,5-dmPhe co-elutes with a natural amino acid (e.g., PTH-Met or PTH-Pro), modify the HPLC gradient. Lowering the gradient slope by 1-2% Acetonitrile/min usually resolves these nCAAs.

References

  • Edman, P., & Begg, G. (1967). A Protein Sequenator.[1][5][8][9][10] European Journal of Biochemistry.

  • Creative Proteomics. (2025). Edman Degradation vs. Mass Spectrometry: Which is Best for N-Terminal Sequencing?

  • Springer Nature Experiments. (2025). Identification of PTH-Amino Acids by HPLC. Springer Protocols.

  • MtoZ Biolabs. (2025). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques.

  • BenchChem. (2025). Validating p-amino-D-phenylalanine Incorporation into Peptides: A Mass Spectrometry-Based Comparative Guide.

Sources

Comparative Guide: Mass Spectrometric Fragmentation of Peptides Containing 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) like 3,5-Dimethoxy-L-phenylalanine (3,5-DMP) into peptide therapeutics is a critical strategy for enhancing proteolytic stability and modulating receptor binding affinity. However, the unique electronic and steric properties of the 3,5-dimethoxybenzyl side chain introduce specific fragmentation channels during tandem mass spectrometry (MS/MS) that differ significantly from native aromatic residues.

This guide provides a technical comparison of the fragmentation behavior of 3,5-DMP against its native analogs, L-Phenylalanine (Phe) and L-Tyrosine (Tyr). It details the diagnostic ions required for confident sequence validation and outlines an optimized LC-MS/MS acquisition protocol.

Mechanistic Comparison: 3,5-DMP vs. Native Aromatics

To confidently identify 3,5-DMP in a peptide sequence, analysts must distinguish its fragmentation signature from standard aromatic residues. The primary differentiator is the diagnostic immonium ion and specific side-chain neutral losses driven by the methoxy substituents.

Comparative Data Table

The following table summarizes the key mass spectrometric properties of 3,5-DMP compared to Phe and Tyr.

FeatureL-Phenylalanine (Phe, F)L-Tyrosine (Tyr, Y)3,5-Dimethoxy-Phe (3,5-DMP)
Monoisotopic Residue Mass 147.0684 Da163.0633 Da207.0895 Da
Side Chain Formula

(Benzyl)

(Phenol)

(Dimethoxybenzyl)
Diagnostic Immonium Ion

120.08

136.08

180.10
Dominant Neutral Loss (Side Chain) None (Stable)-17 Da (

from backbone)
-32 Da (

) / -30 Da (

)
Electronic Effect NeutralElectron Donating (+M)Strong Electron Donating (+M)
Fragmentation Pathways & Diagnostic Ions
The Immonium Ion (

180.10)

In Collision-Induced Dissociation (CID), the most reliable diagnostic marker for 3,5-DMP is its immonium ion. Unlike the highly stable Phe immonium ion (


 120.08), the 3,5-DMP immonium ion (

180.10) is prone to secondary fragmentation due to the labile nature of the methoxy groups.
  • Mechanism: The formation follows the standard

    
     cleavage pathway, resulting in the internal cation 
    
    
    
    .
  • Interference: Analysts must ensure high-resolution extraction (typically <10 ppm) to distinguish this ion from internal fragments of other combinations (e.g., combinations of Val/Leu).

Secondary Neutral Losses

The presence of two methoxy groups at the meta positions activates specific decomposition pathways not seen in Phe:

  • Loss of Methanol (-32 Da): Proton transfer from the

    
    -amine or backbone amide to the methoxy oxygen can trigger the elimination of methanol (
    
    
    
    ), resulting in a radical cation or a stabilized quinoid-like structure.
  • Loss of Formaldehyde (-30 Da): High-energy collisions may induce the loss of

    
    , particularly if the methoxy group undergoes radical-initiated cleavage.
    
Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation cascade for a peptide containing 3,5-DMP.

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Peptide [M+nH]n+ Backbone Backbone Cleavage (b-ions / y-ions) Precursor->Backbone CID/HCD Immonium Diagnostic Immonium Ion m/z 180.10 Backbone->Immonium Internal Cleavage SecFrag Secondary Fragment [180.10 - 32 Da] m/z 148.1 Immonium->SecFrag -CH3OH (Methanol Loss) Legend1 Primary Sequence Confirmation Legend2 Residue Confirmation

Figure 1: CID fragmentation pathway highlighting the transition from backbone sequencing ions to the residue-specific immonium ion and its characteristic secondary neutral loss.

Experimental Workflow & Protocol

To achieve reproducible sequencing of 3,5-DMP peptides, standard proteomics protocols must be modified to account for the hydrophobicity and fragmentation lability of the NCAA.

Sample Preparation & Chromatography[1][2]
  • Solubility: 3,5-DMP increases peptide hydrophobicity. Use a higher starting percentage of Acetonitrile (ACN) during reconstitution (e.g., 5-10% ACN in 0.1% Formic Acid) compared to standard hydrophilic peptides.

  • Column Choice: C18 columns are standard, but for short, hydrophobic analogs, a C4 or Phenyl-Hexyl column may provide better peak shape and selectivity against isomeric impurities.

Mass Spectrometry Acquisition Parameters (Protocol)

System: Q-TOF or Orbitrap (High Resolution is critical for distinguishing mass defects).

Step 1: Source Tuning (Soft Ionization)

  • Goal: Prevent In-Source Decay (ISD) of the labile methoxy groups.

  • Setting: Lower the capillary temperature/inlet temperature by 10-15% relative to standard proteomics settings.

  • Voltage: Maintain spray voltage at 1.8–2.2 kV (Nano-ESI) to minimize thermal stress.

Step 2: Collision Energy (CE) Optimization

  • Rationale: Standard Normalized Collision Energy (NCE) often shatters the side chain of modified aromatics, reducing the intensity of the diagnostic 180.10 ion.

  • Protocol:

    • Perform a Stepped NCE experiment (e.g., 25, 30, 35).

    • Low Energy (25): Preserves the precursor and yields strong b/y ions.

    • High Energy (35): Generates the diagnostic immonium ion (

      
       180.10).
      
    • Recommendation: Use a stepped energy method to capture both backbone sequence and side-chain confirmation in a single scan.

Step 3: Data Processing

  • Dynamic Exclusion: Set to 10–15 seconds to avoid redundant sampling of the hydrophobic tail.

  • Targeted Inclusion List: If validating a synthesis product, explicitly include the calculated

    
     of the [M+2H]2+ and [M+3H]3+ ions.
    
Workflow Diagram

Workflow Start Crude Synthetic Peptide (Containing 3,5-DMP) Prep Reconstitution 10% ACN / 0.1% FA Start->Prep LC LC Separation C18 or Phenyl-Hexyl Gradient: 5-65% B Prep->LC MS_Source ESI Source Low Temp / Soft Tuning LC->MS_Source MS_Frag MS/MS Fragmentation Stepped NCE (25-35%) MS_Source->MS_Frag Analysis Data Analysis Search for m/z 180.10 Check Neutral Loss (-32) MS_Frag->Analysis

Figure 2: Optimized analytical workflow for handling hydrophobic, methoxy-substituted peptides.

Validation & Quality Control

To ensure the trustworthiness of your data, apply the following self-validating checks:

  • Retention Time Shift: Compare the retention time of the 3,5-DMP peptide against a native Phe-analog. The 3,5-DMP variant should elute later due to the increased hydrophobicity of the two methoxy groups masking the polar amide backbone.

  • Isotopic Distribution: The 3,5-DMP residue adds significant carbon content. Verify the isotopic envelope matches the theoretical distribution, particularly the M+1 intensity.

  • Absence of "Ortho" Effects: Unlike 2-methoxy-phenylalanine, 3,5-DMP (meta-substituted) should show a lower abundance of direct water loss from the side chain, as the proximity effect is reduced compared to ortho-isomers.

References

  • Roepstorff, P., & Fohlman, J. (1984).[1] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.

  • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry.[2] Journal of the American Society for Mass Spectrometry, 4(11), 882-893.

  • Papayannopoulos, I. A. (1995).[1] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73.

  • Harrison, A. G. (2003). Fragmentation of protonated amino acids and their derivatives. Mass Spectrometry Reviews. (General reference for aromatic side-chain fragmentation mechanisms).

Sources

NMR analysis to confirm the structure of 3,5-dimethoxyphenylalanine peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3,5-dimethoxyphenylalanine (3,5-DMP) into peptide sequences is a critical strategy for modulating hydrophobicity and π-π stacking interactions in drug discovery. However, verifying the regiochemistry of the dimethoxy substitution is a frequent failure point. Standard Mass Spectrometry (MS) cannot distinguish between isobaric regioisomers (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy).

This guide provides a definitive Nuclear Magnetic Resonance (NMR) protocol to validate the 3,5-substitution pattern. Unlike MS, which confirms identity (mass), NMR confirms connectivity (structure). This protocol prioritizes the detection of scalar coupling patterns (


-coupling) to rule out ortho-substituted impurities.

The Analytical Challenge: Isobaric Ambiguity

In peptide synthesis, the starting material (Fmoc-3,5-dimethoxy-Phe-OH) may contain isomeric impurities, or the wrong isomer may be supplied.

  • The Problem: 3,5-DMP, 3,4-DMP, and 2,5-DMP all share the exact same molecular weight (MW).

  • The Risk: A peptide with the wrong aromatic substitution will likely fail in bioactivity assays due to altered steric clashes and electrostatic potentials, despite passing QC by LC-MS.

Comparative Analysis: Why NMR is Non-Negotiable

The following table compares the efficacy of standard analytical techniques for this specific structural problem.

FeatureNMR (1D & 2D) HR-MS / LC-MS X-Ray Crystallography
Isomer Differentiation Definitive. Distinguishes 3,5- from 3,4- via spin-spin coupling.Null. Isobaric isomers have identical m/z.Definitive. But requires diffraction-quality crystals.
Sample State Solution (native-like).Gas phase (denatured).Solid state (lattice packing artifacts).
Turnaround Time 2–12 Hours.15 Minutes.Weeks to Months.
Material Req. 1–5 mg (Recoverable).<0.1 mg (Destructive).>5 mg (Often destructive).

The NMR "Fingerprint" of 3,5-DMP

To confirm the structure, you must validate the specific symmetry and coupling pattern of the aromatic ring.

A. Symmetry and Chemical Shift

The 3,5-dimethoxy substitution creates a plane of symmetry through the C1-C4 axis.

  • Protons H2 and H6: Chemically equivalent (or nearly so in chiral environments). They appear as a doublet (

    
    ) with a small coupling constant.
    
  • Proton H4: Located between the two methoxy groups. It appears as a triplet (

    
    ) due to coupling with H2 and H6.
    
  • Chemical Shift (

    
    ):  The electron-donating methoxy groups shield the ring protons, typically shifting them upfield (
    
    
    
    6.0 – 6.5 ppm) compared to native Phenylalanine (
    
    
    7.1 – 7.3 ppm).
B. The "Smoking Gun": Coupling Constants ( )

This is the primary pass/fail criterion.

  • 3,5-DMP (Target): Displays only Meta-coupling (

    
    ).
    
  • 3,4-DMP (Impurity): Displays Ortho-coupling (

    
    ).
    

Expert Insight: If you see any aromatic doublet with a splitting of ~8 Hz, your peptide contains the wrong isomer (likely 3,4- or 2,3-dimethoxy).

Analytical Workflow (Visualization)

The following diagram outlines the logical flow for structural validation, moving from sample preparation to definitive data interpretation.

NMR_Workflow Start Peptide Sample (1-5 mg) Prep Dissolve in DMSO-d6 (Prevent Aggregation) Start->Prep Exp1D 1D Proton (1H) NMR 64-128 Scans Prep->Exp1D Decision Check Aromatic Region (6.0 - 7.0 ppm) Exp1D->Decision Ortho Ortho Coupling Observed? (Doublet, J ~ 8 Hz) Decision->Ortho Meta Meta Coupling Only? (Doublet/Triplet, J ~ 2 Hz) Ortho->Meta No Fail REJECT: Wrong Isomer (Likely 3,4-dimethoxy) Ortho->Fail Yes Meta->Fail No (Singlets only?) Exp2D Run 2D HMBC Confirm OMe Connectivity Meta->Exp2D Yes Success PASS: Structure Confirmed 3,5-dimethoxy pattern Exp2D->Success

Figure 1: Decision tree for NMR validation of 3,5-dimethoxyphenylalanine regiochemistry.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO disrupts peptide aggregation (beta-sheets) which causes line broadening. It also slows the exchange of amide protons, allowing you to verify the peptide backbone integrity [1].

  • Concentration: 2–5 mM (approx. 1–3 mg for a 10-mer peptide in 550 µL).

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • 1D

    
    H NMR: 
    
    • Spectral width: 12 ppm (covers amides to methyls).

    • Scans: 64–128 (for adequate S/N on minor aromatic peaks).

    • Relaxation delay (D1): 1.5 – 2.0 seconds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Step: Set the long-range coupling constant delay corresponding to

      
      .
      
    • This experiment links the Methoxy protons to the Ring Carbons, proving the OMe groups are attached to C3 and C5.

Step 3: Data Analysis & Validation Criteria
  • Locate Methoxy Signals: Look for a sharp singlet (integral 6H) around 3.7 – 3.8 ppm .

  • Locate Aromatic Signals: Look in the 6.2 – 6.6 ppm region.

  • Verify Coupling:

    • H4 (Proton between OMe groups): Should appear as a Triplet (

      
      ) with 
      
      
      
      .
    • H2/H6 (Protons flanking the alkyl chain): Should appear as a Doublet (

      
      ) with 
      
      
      
      .
    • Note on Chirality: In a chiral peptide, H2 and H6 are diastereotopic. They may split into two separate signals. However, neither should show large ortho-coupling (

      
      ).
      

Supporting Data: HMBC Connectivity Logic

While 1D NMR confirms the coupling pattern, 2D HMBC provides the "molecular skeleton."

HMBC_Logic cluster_legend Interpretation OMe OMe Protons (3.7 ppm) C3_5 Carbons C3/C5 (Quaternary) OMe->C3_5 3-bond correlation H2_6 Ring Protons H2/H6 (6.4 ppm) H2_6->C3_5 2-bond correlation H4 Ring Proton H4 (6.3 ppm) H4->C3_5 2-bond correlation Info OMe protons must correlate to the SAME carbons that couple to H4.

Figure 2: HMBC connectivity map. The convergence of OMe and Ring Proton correlations on C3/C5 definitively proves the 3,5-substitution.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme. (Refer to Chapter 2 for Coupling Constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Definitive source for aromatic substitution patterns).

Functional assays for peptides modified with 3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Functional Assays for Peptides Modified with 3,5-Dimethoxy-L-phenylalanine

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as binding affinity, metabolic stability, and conformational rigidity. Among these, 3,5-Dimethoxy-L-phenylalanine, a synthetic analogue of phenylalanine, presents unique characteristics. Its dimethoxy-substituted phenyl ring introduces steric bulk and alters the electronic properties compared to its natural counterpart, potentially leading to profound effects on peptide structure and function.

This guide provides a comparative framework for selecting and implementing functional assays for peptides modified with 3,5-Dimethoxy-L-phenylalanine. As Senior Application Scientists, our focus is not merely on protocol execution but on the underlying rationale—explaining the causality behind experimental choices and ensuring that each assay serves as a self-validating system to rigorously characterize the impact of this specific modification. We will navigate from foundational binding characterization to downstream cellular responses, providing the insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

Part 1: Foundational Analysis - Quantifying Target Engagement

Before assessing a peptide's function, it is imperative to first quantify its direct interaction with the intended biological target. The introduction of 3,5-Dimethoxy-L-phenylalanine can significantly alter binding kinetics and affinity. Therefore, a multi-pronged approach using assays with different underlying principles is recommended to build a robust binding profile.

Comparative Overview of Binding Assays
AssayPrincipleLabel Required?Key OutputsThroughputSpecial Considerations for 3,5-Dimethoxy-L-Phe Peptides
Surface Plasmon Resonance (SPR) Mass change on a sensor surfaceNoka, kd, KDMediumExcellent choice. Label-free nature avoids potential interference from the modified residue. Ideal for detecting subtle kinetic changes caused by the bulkier side chain.[1][2][3]
Fluorescence Polarization (FP) Change in rotational speed of a fluorescent molecule upon bindingYes (Peptide)KD, IC50HighUse with caution. The aromatic nature of the modified residue may quench certain fluorophores. The labeling site must be chosen carefully to avoid steric hindrance.[4][5][6]
Radioligand Binding Assay Competition with a radiolabeled ligand for the target receptorYes (Competitor Ligand)Ki, BmaxMedium-HighGold standard for affinity. The modification on the test peptide does not directly interfere with the assay principle, making it a reliable benchmark for affinity (Ki) determination.[7][8][9]
Lanthanide-Based FRET (LRET) Non-radiative energy transfer between a lanthanide donor and a fluorophore acceptorYes (Donor & Acceptor)KD, ProximityMediumHigh sensitivity. Long-lifetime luminescence of lanthanides minimizes background fluorescence, which could be beneficial if the modified peptide exhibits autofluorescence.[10][11][12]
Deep Dive 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Expertise & Causality: SPR is a powerful first-line assay because it is label-free and provides real-time kinetic data (association and dissociation rates), which are often more informative than simple affinity constants.[1][2] The incorporation of 3,5-Dimethoxy-L-phenylalanine may slow the association rate (ka) due to steric hindrance or alter the dissociation rate (kd) by forming new, stabilizing interactions within the binding pocket. Observing these changes directly is a primary advantage of SPR.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize Target Protein on Sensor Chip Assoc Association Phase: Inject peptide over surface P1->Assoc P2 Prepare Peptide Analytes (Modified & Unmodified Control) P2->Assoc Dissoc Dissociation Phase: Flow running buffer Assoc->Dissoc Regen Regeneration: Strip bound peptide Dissoc->Regen A1 Generate Sensorgrams Regen->A1 A2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for SPR-based kinetic analysis.

  • Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The choice to immobilize the protein rather than the peptide is deliberate, as it presents the peptide in solution, allowing its modified side chain maximum conformational freedom.

  • Analyte Preparation: Prepare a dilution series of both the 3,5-Dimethoxy-L-phenylalanine modified peptide and the unmodified parent peptide (control) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Cycle:

    • Association: Inject the peptide solution over the sensor surface at a constant flow rate for a defined period to monitor the binding event in real-time.

    • Dissociation: Switch back to the running buffer flow and monitor the dissociation of the peptide from the target.

  • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound peptide, preparing the surface for the next cycle.

  • Data Analysis: Subtract the signal from a reference flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[2][13]

Deep Dive 2: Radioligand Competition Assay for Affinity Validation

Expertise & Causality: This assay determines the inhibition constant (Ki) of the modified peptide by measuring its ability to compete with a known high-affinity radiolabeled ligand.[8][14] It is an equilibrium-based method and serves as an excellent orthogonal technique to validate the affinity (KD) obtained from SPR. Its trustworthiness comes from its high sensitivity and the fact that the measurement is not typically affected by the optical properties of the test compound.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled, typically at its KD concentration), and a range of concentrations of the unlabeled test peptides (modified and unmodified).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. This step is critical; speed ensures that the equilibrium is not significantly disturbed.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Part 2: Cellular Assays - Translating Binding into Biological Function

Confirming that a modified peptide binds with high affinity is only the first step. The ultimate goal is to understand its functional consequence in a cellular context. For many peptide ligands, the primary targets are G-Protein Coupled Receptors (GPCRs).[15][16]

GPCR Signaling: A Common Pathway

GPCR activation by an agonist peptide initiates a cascade of intracellular events, most commonly the activation of a heterotrimeric G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[17]

G Ligand Peptide Agonist (Modified or Control) GPCR GPCR Ligand->GPCR Binding G_protein Gs Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response

Caption: Integrated workflow for modified peptide analysis.

Hypothetical Data Summary and Interpretation
ParameterUnmodified Peptide3,5-Dimethoxy-L-Phe PeptideInterpretation
KD (SPR, nM) 50153.3-fold increase in affinity.
ka (SPR, 10⁵ M⁻¹s⁻¹) 2.52.1Slightly slower "on-rate", possibly due to steric bulk.
kd (SPR, 10⁻³ s⁻¹) 1.250.32~4-fold slower "off-rate", indicating a more stable peptide-receptor complex. This is the primary driver of increased affinity.
Ki (Radioligand, nM) 4817Confirms the increase in binding affinity observed in SPR.
EC₅₀ (cAMP, nM) 12035~3.4-fold increase in potency, correlating well with the increase in binding affinity.
Eₘₐₓ (cAMP, % of Max) 100%105%The modification does not negatively impact the maximal efficacy of the peptide.

References

  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.Current Protocols in Chemical Biology.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Upd
  • Lanthanide-based resonance energy transfer biosensors for live-cell applic
  • Protein-ligand binding measurements using fluorescence polarization.
  • Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
  • Application Notes and Protocols for Radioligand Binding Assay with Iodin
  • Radioligand Binding Assay.
  • Lanthanide-tagged proteins – An illuminating partnership.Current Opinion in Chemical Biology.
  • Time-resolved Luminescence Resonance Energy Transfer Imaging of Protein-Protein Interactions in Living Cells.Methods in Enzymology.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.Nuvisan.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Radiolabeled Peptide Binding Assay.
  • Radiometric Ligand-Binding Assays.Revvity.
  • Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.Methods in Molecular Biology.
  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No.YouTube.
  • GPCR Signaling Assays.
  • Disrupting GPCR Complexes with Smart Drug-like Peptides.Molecules.
  • Capturing Peptide–GPCR Interactions and Their Dynamics.

Sources

Comparative Guide: 3,5-Dimethoxyphenylalanine vs. Tyrosine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the canonical amino acid Tyrosine (Tyr) and its non-canonical analog, 3,5-dimethoxyphenylalanine (3,5-DMP) . While Tyrosine is a cornerstone of molecular recognition and signal transduction, its physicochemical limitations—specifically metabolic instability and limited membrane permeability—often necessitate substitution in therapeutic peptide design.

3,5-DMP serves as a specialized "molecular probe" and "pharmacokinetic enhancer." By replacing the 4-hydroxyl group of Tyrosine with two methoxy groups at the meta positions, researchers can decouple hydrogen-bonding effects from hydrophobic interactions, probe the steric tolerance of receptor pockets, and significantly alter the peptide's lipophilicity profile.

Part 1: Physicochemical & Structural Comparison

The substitution of Tyrosine with 3,5-DMP fundamentally alters the electronic and steric landscape of the aromatic side chain.

Structural Analysis[1][2]
  • Tyrosine: Features a 4-hydroxyl group on the phenyl ring.[1] This group acts as both a hydrogen bond donor and acceptor (pKa ~10.1) and is a primary site for phosphorylation and radical formation.

  • 3,5-DMP: Features methoxy (-OCH₃) groups at the 3 and 5 positions. The 4-position is unsubstituted. This creates a "butterfly" steric profile that is wider than Tyrosine but lacks the directional H-bond donor capability.

Comparative Data Table
FeatureTyrosine (Tyr) 3,5-Dimethoxyphenylalanine (3,5-DMP) Implication for Drug Design
Side Chain Formula -C₆H₄(4-OH)-C₆H₃(3,5-OCH₃)₂3,5-DMP adds steric bulk at meta positions.
H-Bond Potential Donor & AcceptorAcceptor Only (Weak)3,5-DMP eliminates H-bond donor interactions (probing the necessity of Tyr-OH).
Electronic Nature Electron Rich (Activated)Electron Rich (Activated)Both are prone to electrophilic aromatic substitution; 3,5-DMP is highly activated at the 2,4,6 positions.
Hydrophobicity (LogP) ~ -2.23 (Hydrophilic)~ +1.5 (Estimated, Lipophilic)3,5-DMP significantly increases membrane permeability and blood-brain barrier (BBB) penetration.
pKa (Side Chain) ~10.1N/A (Non-ionizable)3,5-DMP remains neutral at physiological pH, preventing ionization-based repulsion.
Metabolic Liability High (Oxidation, Sulfation)Moderate (O-Dealkylation)3,5-DMP resists typical Tyr-kinases and sulfotransferases but may undergo CYP450 O-demethylation.

Part 2: Functional & Biological Performance

Receptor Binding & Selectivity[4][5][6]
  • Probing the "Address": In opioid and neuropeptide research, Tyrosine often serves as the "message" residue, initiating activation via its phenolic hydroxyl. Substituting 3,5-DMP tests whether the receptor requires a specific H-bond (Tyr) or a general hydrophobic contact.

    • Outcome A: If potency drops >100-fold, the Tyr-OH donor is essential.

    • Outcome B: If potency is retained or improved, the pocket is hydrophobic, and 3,5-DMP provides superior van der Waals contacts due to increased surface area.

  • Cation-π Interactions: The two methoxy groups are electron-donating, making the phenyl ring of 3,5-DMP electron-rich. This can enhance cation-π interactions with positively charged receptor residues (Lys, Arg) compared to Phenylalanine, though the steric bulk must be accommodated.

Metabolic Stability

Tyrosine is a "metabolic hotspot," susceptible to:

  • Oxidation: Formation of tyrosyl radicals and cross-linking (dityrosine).

  • Conjugation: Sulfation or phosphorylation by host enzymes.

3,5-DMP Advantage: The methoxy caps prevent phosphorylation and sulfation. Furthermore, the 3,5-substitution pattern sterically hinders proteases that rely on fitting the flat Tyr ring into a narrow S1 pocket (e.g., Chymotrypsin-like specificity), thereby extending the peptide half-life (


).
Membrane Permeability

The masking of the polar hydroxyl group and the addition of two lipophilic methyl groups drastically shift the peptide's partition coefficient. 3,5-DMP is an excellent tool for converting peripherally active peptides into CNS-penetrant analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

A. Synthesis: Fmoc-SPPS of 3,5-DMP Peptides
  • Reagent: Fmoc-3,5-dimethoxy-L-phenylalanine (CAS: 381222-51-1).[2]

  • Challenge: The electron-rich 1,3-dimethoxybenzene ring is highly nucleophilic. During TFA cleavage, it acts as a "scavenger," trapping trityl (Trt) or tert-butyl (tBu) cations released from other protecting groups. This leads to irreversible ring alkylation (permanent impurities).

Optimized Protocol
  • Coupling: Standard HBTU/DIEA or DIC/Oxyma protocols work well. Double coupling (2x 45 min) is recommended due to the slight steric bulk of the methoxy groups.

  • Cleavage (The Critical Step): You must use a high-scavenger cocktail to protect the 3,5-DMP ring.

    • Standard Cocktail (Avoid): 95% TFA / 2.5% Water / 2.5% TIS (Risk of alkylation).

    • Recommended Cocktail (Reagent K mimic):TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) .

    • Why? EDT and Thioanisole are stronger nucleophiles than the 3,5-DMP ring and will preferentially trap the tBu cations.

B. Validation Workflow (Decision Tree)

PeptideOptimization Start Target: Optimize Tyrosine Residue ProblemID Identify Limitation Start->ProblemID Metab Issue: Metabolic Instability (Proteolysis/Phosphorylation) ProblemID->Metab Perm Issue: Poor Membrane Permeability (Low LogP) ProblemID->Perm Select Issue: Receptor Selectivity (Need to probe H-bond) ProblemID->Select Sol_Metab Substitute 3,5-DMP (Blocks OH conjugation, Steric clash with Protease) Metab->Sol_Metab Sol_Perm Substitute 3,5-DMP (Increases Lipophilicity, Removes H-bond donor) Perm->Sol_Perm Sol_Select Compare Tyr vs. Phe vs. 3,5-DMP (Triangulate H-bond vs Steric) Select->Sol_Select Test Validation Assay: 1. Binding Affinity (Ki) 2. Serum Stability (t1/2) Sol_Metab->Test Sol_Perm->Test Sol_Select->Test

Caption: Decision logic for deploying 3,5-DMP in peptide optimization campaigns.

Part 4: Synthesis & Testing Workflow

This diagram illustrates the critical "Scavenger Trap" required during the synthesis of 3,5-DMP containing peptides.

SynthesisWorkflow Resin Fmoc-Rink Amide Resin Couple Coupling: Fmoc-3,5-DMP-OH + HBTU/DIEA Resin->Couple SPPS Cycle Deprotect Fmoc Deprotection: 20% Piperidine Couple->Deprotect Deprotect->Couple Next AA Cleave_Bad Standard Cleavage (TFA/H2O) RISK: Ring Alkylation Deprotect->Cleave_Bad Avoid Cleave_Good Optimized Cleavage (TFA/EDT/Thioanisole) RESULT: Intact Peptide Deprotect->Cleave_Good Recommended QC QC: HPLC/MS Check for +56 Da (tBu) adducts Cleave_Bad->QC Cleave_Good->QC

Caption: Synthesis workflow highlighting the critical cleavage step to prevent side-chain alkylation.

References

  • PubChem. (2025).[1][3] 3,5-dimethoxyphenylalanine Structure and Properties. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2003). Dmt and opioid peptides: a potent alliance. PubMed.[4] [Link](Note: References the related 2,6-dimethyl analog, establishing the context for steric/electronic substitution in Tyr scaffolds).

  • ResearchGate. (2025). Structure-Functional Study of Tyrosine and Methionine Dipeptides. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Boc-3,5-Dimethoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Boc-3,5-Dimethoxy-L-phenylalanine is a protected amino acid building block commonly used in peptide synthesis. While often classified as low-toxicity or non-hazardous by GHS standards in its pure solid form, it presents specific reactive hazards in a mixed-waste environment.

CRITICAL WARNING: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[1] DO NOT dispose of this compound (solid or solution) into waste containers containing acidic species (e.g., TFA, HCl, Acetic Acid). Doing so will trigger the release of isobutylene gas and CO₂, leading to rapid pressurization and potential rupture of waste vessels.

Immediate Action Plan
  • Segregate: Isolate from all acidic waste streams immediately.

  • Label: Mark waste containers clearly as "Organic Solid - Non-Halogenated" or "Boc-Protected Amino Acid."

  • Disposal Path: The only validated disposal method is High-Temperature Incineration via a licensed chemical waste contractor.

Part 1: Chemical Profile & Hazard Identification[2][3]

To manage disposal effectively, one must understand the physicochemical properties that dictate waste compatibility.

Table 1: Physicochemical Properties & Disposal Implications

PropertySpecification (Typical)Operational Implication
Physical State White to off-white powderMust be dissolved or containerized to prevent dust generation.[2]
Solubility Soluble in organic solvents (DCM, DMF, MeOH); Insoluble in waterDo not attempt aqueous disposal or drain pouring.
Reactivity Acid-LabileIncompatible with acidic waste streams (pH < 4).
Flammability Combustible Organic SolidSuitable for fuel blending/incineration.
Toxicity Generally Low (Irritant)Standard PPE (Nitrile gloves, lab coat) is sufficient.
The "Acid Trap" Mechanism

The primary risk during disposal is not toxicity, but uncontrolled deprotection . If this compound enters an acidic waste stream, the following decomposition occurs:



Risk: In a sealed 4L waste bottle, the evolution of isobutylene and CO₂ can generate sufficient pressure to shatter the glass or eject the cap, aerosolizing the hazardous contents of the waste container.

Part 2: Waste Segregation Workflow

The following decision tree illustrates the required logic for segregating Boc-protected amino acids to prevent cross-contamination and reactivity.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution/Reaction Mixture StateCheck->Liquid PurityCheck Is it Pure? Solid->PurityCheck SolventCheck Solvent Composition? Liquid->SolventCheck SolidWaste Solid Waste Bin (Double Bagged) PurityCheck->SolidWaste Pure/Scrap PurityCheck->SolidWaste Contaminated Wipes AcidCheck Contains Acid? (TFA, HCl, H2SO4) SolventCheck->AcidCheck Neutralize Neutralize with NaHCO3 or TEA AcidCheck->Neutralize Yes (CRITICAL) OrgWaste Organic Waste Container (Non-Halogenated) AcidCheck->OrgWaste No (Neutral/Basic) HaloWaste Halogenated Waste (if DCM/Chloroform used) AcidCheck->HaloWaste If Halogenated Solvent Neutralize->OrgWaste

Figure 1: Logic flow for segregating Boc-protected waste. Note the critical neutralization step for acidic solutions to prevent gas evolution.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Use this for expired shelf stock or spilled powder.

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat.[3] If handling >50g outside a hood, use a P95 dust mask.

  • Containerization:

    • Place the solid material into a clear polyethylene bag.

    • Double-bag the material to prevent leakage.

    • Seal with tape.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "this compound"

    • Hazard Class: "Irritant" (Check SDS, usually H315/H319).

    • Constituents: 100% Organic Solid.

  • Storage: Place in the "Solid Hazardous Waste" pail. Do not place in regular trash.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or rinses containing the compound.

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be

      
       6.
      
    • Corrective Action: If pH < 6, slowly add Saturated Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) until neutral. Wait for bubbling to cease before bottling.

  • Solvent Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in DMF/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Transfer: Pour into the appropriate HDPE or Glass waste carboy. Leave 10% headspace.

  • Cap Check: Ensure the cap is vented (if available) or loosely tightened initially if you suspect any residual slow reaction.

Part 4: Emergency Procedures

Accidental Spill (Solid)
  • Isolate: Mark the area.

  • Sweep: Gently sweep up using a dust pan and brush. Avoid creating dust clouds.[2][4][5]

  • Wipe: Clean the surface with a damp paper towel (water or ethanol).

  • Dispose: Place all sweepings and wipes into the Solid Hazardous Waste bag.

Accidental Exposure
  • Inhalation: Move to fresh air. If respiratory irritation occurs, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes.[2][5][6] Remove contact lenses if present.[6][7][8][9]

References

The following authoritative sources were consulted to establish the chemical compatibility and regulatory framework for this guide:

  • Fisher Scientific. (2009). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from

    • Establishes baseline safety data for Boc-Phenylalanine derivatives (Melting point 85-88°C, Incomp
  • BenchChem. (2025).[5] Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Retrieved from

    • Provides specific protocols for disposing of substituted Boc-phenylalanine derivatives and confirms the "Irritant" hazard classific
  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: General Boc-Amino Acid Handling. Retrieved from

    • Confirms combustibility and storage requirements for organic building blocks.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from

    • Authoritative source for laboratory waste segregation logic (Solids vs. Liquids vs. Sharps).

Sources

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